molecular formula C12H16N2O4 B556878 3-Amino-3-(pyridin-3-yl)propanoic acid CAS No. 62247-21-6

3-Amino-3-(pyridin-3-yl)propanoic acid

Cat. No.: B556878
CAS No.: 62247-21-6
M. Wt: 252.27 g/mol
InChI Key: KXMSCBRTBLPGIN-JTQLQIEISA-N
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Description

3-Amino-3-(pyridin-3-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTCEJINJFHMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977819
Record name 3-Amino-3-(pyridin-3-yl)propanoic acid
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62247-21-6
Record name 3-Amino-3-(pyridin-3-yl)propanoic acid
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Record name 3-amino-3-(pyridin-3-yl)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-(pyridin-3-yl)propanoic Acid: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(pyridin-3-yl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest in the field of medicinal chemistry. Its unique structure, featuring a pyridine ring, imparts specific chemical properties that make it a valuable chiral building block in the synthesis of complex organic molecules and peptidomimetics.[1] This guide provides a comprehensive overview of its chemical structure, properties, and its emerging role in drug development.

Chemical Structure and Properties

The chemical identity of this compound is defined by its molecular formula, C₈H₁₀N₂O₂, and a molecular weight of 166.18 g/mol .[2] The structure consists of a propanoic acid backbone with an amino group and a pyridin-3-yl group attached to the β-carbon. This arrangement provides a chiral center, leading to (R) and (S) enantiomers.

Physicochemical Data

Quantitative data for this compound and its isomers are summarized below. It is important to note that experimental data for the specific title compound is limited, and therefore, data for closely related isomers are included for reference.

PropertyValueCompoundReference
Molecular Formula C₈H₁₀N₂O₂This compound[2]
Molecular Weight 166.18 g/mol This compound[2]
CAS Number 62247-21-6This compound[2]
Boiling Point 323.5±32.0 °C (Predicted)(R)-3-Amino-3-(pyridin-2-yl)propanoic acid[3]
Melting Point 60-63 °C (for 3-Aminopyridine)3-Aminopyridine
pKa (carboxyl) Not available
pKa (amino) Not available
pKa (pyridine) Not available
Solubility (Water) 3.33 mg/mL (for isomer)(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride[4]
Solubility (DMSO) 5 mg/mL (for isomer)(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride[4]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the methine proton at the chiral center, and the methylene protons of the propanoic acid backbone. The aromatic protons would appear in the downfield region, characteristic of pyridyl protons.[5]

  • ¹³C NMR: The carbon NMR would display distinct signals for the carboxylic acid carbon, the carbons of the pyridine ring, the chiral β-carbon, and the α-carbon.

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the O-H stretching of the carboxylic acid, N-H stretching of the amino group, C=O stretching of the carbonyl group, and C=N and C=C stretching vibrations of the pyridine ring.[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the propanoic acid chain.[7]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, general methods for the synthesis of related β-amino acids can be adapted. One common approach involves the Rodionov reaction, which is a one-pot synthesis utilizing an aldehyde, malonic acid, and a source of ammonia.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, starting from pyridine-3-carbaldehyde. This represents a logical relationship of the synthetic steps.

G General Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Pyridine-3-carbaldehyde D One-Pot Condensation (e.g., Rodionov Reaction) A->D B Malonic Acid B->D C Ammonium Acetate C->D E This compound D->E

Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol Example (Adapted from related syntheses)

Objective: To synthesize this compound.

Materials:

  • Pyridine-3-carbaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • A mixture of pyridine-3-carbaldehyde, malonic acid, and ammonium acetate in ethanol is refluxed for several hours.

  • The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is dissolved in water and washed with an organic solvent to remove non-polar impurities.

  • The aqueous layer is then acidified with hydrochloric acid to precipitate the product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Note: This is a generalized protocol and would require optimization for specific yields and purity.

Role in Drug Development and Biological Activity

This compound and its derivatives are primarily utilized as chiral building blocks in the synthesis of more complex, biologically active molecules.[1][8] The pyridine moiety can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets. While the direct biological activity of the parent compound is not extensively documented, its incorporation into larger molecules can significantly influence their pharmacological properties.

Application in Peptide Synthesis

Non-proteinogenic amino acids like this compound are used to create peptidomimetics with enhanced stability and novel biological activities. The incorporation of such unnatural amino acids can improve resistance to enzymatic degradation and allow for the exploration of new chemical space in drug design.

The general workflow for incorporating this amino acid into a peptide sequence via solid-phase peptide synthesis (SPPS) is outlined below.

G Workflow for Incorporation into Peptides via SPPS cluster_start Starting Material cluster_process Solid-Phase Peptide Synthesis (SPPS) cluster_final Final Product A Fmoc-protected This compound B Coupling to Resin A->B C Fmoc Deprotection B->C D Coupling of next Fmoc-amino acid C->D E Repeat Cycles D->E E->C F Cleavage from Resin & Purification E->F G Bioactive Peptide F->G

Caption: A simplified workflow for solid-phase peptide synthesis.

At present, there is no specific, well-documented signaling pathway that is directly modulated by this compound itself. Its significance lies in its utility as a synthetic intermediate for creating novel therapeutic agents. Researchers in drug development can leverage this building block to design molecules that target a wide range of biological pathways implicated in various diseases.

Conclusion

This compound is a valuable chiral building block for medicinal chemists and drug development professionals. Its unique structural features offer opportunities for the design of novel peptidomimetics and other bioactive molecules. While further research is needed to fully elucidate the direct biological activities and physicochemical properties of this compound, its potential as a key synthetic intermediate is clear. The synthetic methodologies and applications outlined in this guide provide a foundation for its use in the development of next-generation therapeutics.

References

3-Amino-3-(pyridin-3-yl)propanoic acid CAS number 62247-21-6 information

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 62247-21-6

For Research, Scientific, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-3-(pyridin-3-yl)propanoic acid, a heterocyclic β-amino acid of significant interest in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, presented in a format tailored for researchers and scientists.

Chemical and Physical Properties

This compound is a non-proteinogenic β-amino acid. The presence of a pyridine ring and the β-amino acid scaffold makes it a valuable building block for the synthesis of novel pharmaceutical agents and peptidomimetics.[1][2][3] Its structure combines the conformational constraints of a β-amino acid with the specific physicochemical properties conferred by the pyridine moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 62247-21-6[4]
Molecular Formula C₈H₁₀N₂O₂[4]
Molecular Weight 166.18 g/mol [4]
Appearance White to off-white crystalline powder
Purity Typically ≥97%[4]
Synonyms β-Amino-3-pyridinepropanoic acid[4]
Topological Polar Surface Area 76.21 Ų[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 3[4]
LogP 0.5561[4]
Storage Store at room temperature[4]

Table 2: Spectral Data Summary

Data TypeSummary
¹H NMR, ¹³C NMR, IR Specific experimental spectral data for this compound is not readily available in public databases. Researchers should perform their own spectral analysis for characterization. For reference, the PubChem entry for the non-aminated analogue, 3-(Pyridin-3-yl)propanoic acid, contains some spectral information.[5]
Mass Spectrometry The non-aminated analogue, 3-(Pyridin-3-yl)propanoic acid, shows characteristic fragmentation patterns that may be useful for comparison.[5]

Experimental Protocols: Synthesis

The most common and efficient method for the synthesis of β-aryl-β-amino acids is the Rodionov reaction . This one-pot, three-component reaction involves the condensation of an aldehyde, malonic acid, and ammonium acetate.[6][7][8]

General Protocol for the Synthesis of this compound via Rodionov Reaction

This protocol is adapted from established procedures for the synthesis of analogous β-amino acids.[8]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Malonic acid

  • Anhydrous ammonium acetate

  • Glacial acetic acid

  • Acetone

Procedure:

  • To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in glacial acetic acid, add anhydrous ammonium acetate (4 equivalents).

  • Stir the solution at 40°C for approximately 10 minutes.

  • Add malonic acid (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 85°C and stir for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude β-amino acid often precipitates from the reaction mixture upon cooling.

  • Collect the solid product by filtration and wash with cold acetone to remove unreacted starting materials and impurities.

  • The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Expected Yield: Yields for this type of reaction typically range from 50% to 70%.[8]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification R1 3-Pyridine- carboxaldehyde Solvent Glacial Acetic Acid R1->Solvent R2 Malonic Acid R2->Solvent R3 Ammonium Acetate R3->Solvent Temp 85°C Solvent->Temp Product 3-Amino-3-(pyridin-3-yl) propanoic acid Temp->Product Purification Filtration & Recrystallization Product->Purification

Synthesis workflow for this compound.

Biological Activity and Applications in Drug Development

β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides (β-peptides), leading to enhanced resistance to proteolytic degradation. The incorporation of a pyridine ring introduces a key pharmacophore that can participate in various biological interactions.

While specific studies on the direct biological targets of this compound are limited, its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests it may act as a GABA analogue . Such compounds are known to have potential applications as anticonvulsants, sedatives, and anxiolytics.

Potential Mechanisms and Therapeutic Areas:
  • Central Nervous System (CNS) Activity: The introduction of a pyridine moiety into drug candidates has been shown to modulate penetration into the CNS.[9] Depending on the overall molecular structure, this can either be enhanced or, advantageously for peripherally acting drugs, reduced.

  • Enzyme Inhibition: Derivatives of the closely related (R)-3-amino-3-(3-pyridyl) propanoic acid have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, indicating a potential role for this scaffold in antiviral drug design.

  • Improved Pharmacokinetics: In a study focused on antiplatelet agents, the inclusion of a 3-(3-pyridyl)-β-amino acid moiety in a lead compound led to significantly improved potency, oral absorption, and duration of action.[1] This highlights the potential of this structural motif to enhance the drug-like properties of therapeutic candidates.

G cluster_compound This compound cluster_properties Key Structural Features cluster_applications Potential Therapeutic Applications Compound Core Scaffold Beta_AA β-Amino Acid (Proteolytic Stability) Compound->Beta_AA Pyridine Pyridine Moiety (Pharmacophore) Compound->Pyridine CNS CNS Disorders (GABA Analogue) Beta_AA->CNS Antiviral Antiviral Agents (e.g., HCV) Beta_AA->Antiviral PK_Mod Pharmacokinetic Enhancement Beta_AA->PK_Mod Pyridine->CNS Pyridine->Antiviral Pyridine->PK_Mod

Relationships between structure and potential applications.

Conclusion

This compound is a versatile chemical building block with significant potential in drug discovery and development. Its synthesis is accessible through well-established methods like the Rodionov reaction. While direct biological data on this specific compound is sparse, the known activities of related β-amino acids and pyridine-containing pharmaceuticals suggest promising avenues for future research, particularly in the areas of CNS disorders and infectious diseases. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

The Biological Activity of 3-Amino-3-(pyridin-3-yl)propanoic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(pyridin-3-yl)propanoic acid is a β-amino acid containing a pyridine moiety, a structural motif of interest in medicinal chemistry. While comprehensive biological data for the parent compound remains limited in publicly available literature, its derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of experimental workflows and potential signaling pathways to facilitate further research and development in this area.

Introduction

β-Amino acids and their derivatives are of significant interest in pharmaceutical research due to their unique structural features, which can impart favorable pharmacological properties such as increased metabolic stability. The incorporation of a pyridine ring, a common scaffold in many approved drugs, into a β-amino acid framework, as seen in this compound, presents a compelling starting point for the design of novel therapeutic agents. This guide focuses on the documented biological activities of derivatives of this core structure, providing a foundation for researchers and drug development professionals.

Biological Activities of this compound Derivatives

Derivatives of this compound have been primarily investigated for their anticancer and antimicrobial properties. The following sections summarize the key findings in these areas.

Anticancer Activity

Several studies have reported the synthesis and in vitro anticancer evaluation of various derivatives. These compounds have shown promising activity against a range of cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound IDDerivative ClassCell LineIC50 (µM)Reference
12 3-aminoimidazo[1,2-α]pyridineHT-29 (Colon)4.15 ± 2.93[1]
14 3-aminoimidazo[1,2-α]pyridineB16F10 (Melanoma)21.75 ± 0.81[1]
18 3-aminoimidazo[1,2-α]pyridineB16F10 (Melanoma)14.39 ± 0.04[1]
11 3-aminoimidazo[1,2-α]pyridineHT-29 (Colon)18.34 ± 1.22[1]

Note: The reported compounds are derivatives where the this compound core has been significantly modified to form the imidazo[1,2-α]pyridine scaffold.

Antimicrobial Activity

Derivatives of this compound have also been explored for their potential as antimicrobial agents against various bacterial strains.

Table 2: Antimicrobial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives (MIC values in µg/mL)

Compound IDBacterial StrainMIC (µg/mL)Reference
21b S. aureus (ATCC25923)>256[2]
21d S. pneumoniae (ATCC49619)8[2]
21e S. aureus (ATCC25923)32[2]
21f S. aureus (ATCC25923)32[2]
Linezolid S. aureus (ATCC25923)2[2]
Linezolid S. pneumoniae (ATCC49619)1[2]

Note: These compounds are oxazolidinone derivatives incorporating a pyridine-3-yl moiety.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of anticancer and antimicrobial activities of this compound derivatives.

In Vitro Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HT-29, B16F10) are seeded in 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vitro Antimicrobial Activity - Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, S. pneumoniae) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Visualizations

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Test Compounds incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node SAR_Insights core This compound (Core Structure) sub_node Structural Modifications core->sub_node Leads to activity_node Biological Activity sub_node->activity_node imidazo_pyridine Formation of Imidazo[1,2-α]pyridine Scaffold sub_node->imidazo_pyridine oxazolidinone Formation of Oxazolidinone Ring sub_node->oxazolidinone anticancer Anticancer Activity activity_node->anticancer antimicrobial Antimicrobial Activity activity_node->antimicrobial imidazo_pyridine->anticancer Enhances oxazolidinone->antimicrobial Confers Hypothetical_Signaling_Pathway compound Anticancer Derivative of This compound receptor Cell Surface Receptor (Hypothetical Target) compound->receptor Binds to cell_membrane Cell Membrane signal_cascade Intracellular Signaling Cascade receptor->signal_cascade Activates pi3k PI3K/Akt Pathway signal_cascade->pi3k mapk MAPK Pathway signal_cascade->mapk apoptosis Induction of Apoptosis pi3k->apoptosis cell_cycle_arrest Cell Cycle Arrest mapk->cell_cycle_arrest

References

Mechanism of Action for Pyridine-Containing Beta-Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-containing beta-amino acids represent a unique class of unnatural amino acids that have garnered interest in medicinal chemistry. The incorporation of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, into a beta-amino acid scaffold introduces specific steric and electronic properties. These modifications can significantly influence the compound's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and ability to modulate cellular signaling pathways. This technical guide provides a comprehensive overview of the known mechanisms of action for pyridine-containing beta-amino acids and related derivatives, with a focus on their enzymatic inhibition and receptor modulation. Due to the limited availability of data specifically on pyridine-containing β-amino acids, this guide also includes information on closely related pyridine-containing α-amino acid derivatives to provide a broader context for potential mechanisms.

Core Mechanisms of Action

Pyridine-containing amino acids have been primarily investigated as inhibitors of various enzymes and as modulators of receptor activity. The pyridine moiety can participate in hydrogen bonding, and cation-π interactions, which are crucial for binding to the active sites of enzymes and receptors.

Enzyme Inhibition

Pyridine-containing amino acids have shown inhibitory activity against several classes of enzymes, including nitric oxide synthases and protein kinases.

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule. Dysregulation of NO production is implicated in various pathological conditions. Certain 2-aminopyridine-containing L-amino acids have demonstrated potent inhibitory activity against all human NOS isozymes (nNOS, iNOS, and eNOS)[1][2]. The 2-aminopyridine group appears to confer higher affinity for NOS compared to a simple pyridine ring[2].

Quantitative Data for NOS Inhibition by Pyridine-Containing Amino Acid Derivatives:

CompoundTargetIC50 (µM)Ki (nM)Reference
Compound 8 (a 2-aminopyridine-containing L-amino acid) nNOS0.06-[2]
iNOS0.1-[2]
eNOS0.02-[2]
Compound 14j (a 2-aminopyridine derivative) rat nNOS-16[3]
human nNOS-13[3]
Compound 20 (a 2-aminopyridine derivative) rat nNOS-46[4]
human nNOS-48[4]

Note: The data presented is for pyridine-containing L-amino acids and other pyridine derivatives, as specific quantitative data for pyridine-containing beta-amino acids as NOS inhibitors is limited in the available literature.

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer. Pyridine derivatives are a common scaffold in the design of kinase inhibitors[5]. For instance, certain 6-amino pyridine derivatives have been developed as dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), with IC50 values in the sub-micromolar range[6]. The 2-amino-pyridine moiety is a frequent feature in kinase inhibitors, often interacting with the hinge region of the kinase's ATP-binding site[5].

Quantitative Data for Kinase Inhibition by Pyridine Derivatives:

CompoundTarget KinaseIC50 (µM)Reference
Compound 8d (6-amino pyridine derivative) GSK-3β0.77 ± 0.01[6]
CK-1δ0.57 ± 0.12[6]
Compound 26 (aminopyridine derivative) VRK10.150[5]

Note: The data is for pyridine derivatives, highlighting the potential of this scaffold in kinase inhibition. Specific data for pyridine-containing beta-amino acids is an area for further research.

GABA Receptor Modulation

While specific data on pyridine-containing beta-amino acids as direct GABA receptor modulators is scarce, heterocyclic β-amino acids, in general, are known to interact with the GABAergic system. For example, the (R)-enantiomer of 3-pyrrolidine carboxylic acid (β-proline) acts as a selective inhibitor of GABA uptake[7]. Given the structural similarities, it is plausible that pyridine-containing beta-amino acids could also modulate GABA receptor function, either directly at the binding site or allosterically.

Signaling Pathways

The interaction of pyridine-containing beta-amino acids with their molecular targets can lead to the modulation of various intracellular signaling pathways. Based on the known targets of related compounds, the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt signaling pathways are of particular interest.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis[8][9]. The inhibition of kinases like p38α MAPK by pyridine derivatives can disrupt this pathway[10].

MAPK_Pathway General MAPK Signaling Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Stress) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, etc.) transcription_factors->cellular_response inhibitor Pyridine-Containing Kinase Inhibitor inhibitor->raf inhibitor->mek

Caption: General MAPK signaling cascade and potential points of inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another central signaling route that governs cell survival, growth, and metabolism. Amino acid availability is known to influence this pathway, often through the mTORC1 complex[11].

PI3K_Akt_Pathway General PI3K/Akt Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtorc1 mTORC1 akt->mtorc1 activates cell_processes Cell Growth, Proliferation, Survival mtorc1->cell_processes inhibitor Potential Modulator inhibitor->pi3k inhibitor->akt inhibitor->mtorc1

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of pyridine-containing beta-amino acids.

Synthesis of Pyridine-Containing Beta-Amino Acids

A general approach for the synthesis of β-(3-pyridyl)-DL-α-alanine involves the use of 3-pyridinecarboxyaldehyde. The process proceeds through an azlactone intermediate, which is then hydrolyzed to an acrylic acid derivative before hydrogenation[3]. Enzymatic resolution can be employed to separate the D- and L-isomers[3][12].

Synthesis_Workflow General Synthesis Workflow for β-(3-pyridyl)-alanine start 3-Pyridinecarboxyaldehyde azlactone Azlactone formation start->azlactone hydrolysis Hydrolysis azlactone->hydrolysis acrylic_acid Acrylic Acid Derivative hydrolysis->acrylic_acid hydrogenation Hydrogenation acrylic_acid->hydrogenation racemic Racemic β-(3-pyridyl)-alanine hydrogenation->racemic resolution Enzymatic Resolution racemic->resolution enantiomers D- and L-Enantiomers resolution->enantiomers

Caption: A simplified workflow for the synthesis of β-(3-pyridyl)-alanine.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to measure the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (pyridine-containing beta-amino acid)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay compound_prep Prepare Serial Dilution of Pyridine-Containing Beta-Amino Acid plate_setup Add Compound/DMSO to Plate compound_prep->plate_setup add_kinase Add Kinase and Pre-incubate plate_setup->add_kinase start_reaction Initiate Reaction with Substrate/ATP Mixture add_kinase->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) incubation->stop_reaction detect_adp Detect ADP (Kinase Detection Reagent) stop_reaction->detect_adp read_luminescence Measure Luminescence detect_adp->read_luminescence analyze_data Calculate IC50 read_luminescence->analyze_data

Caption: Step-by-step workflow for a luminescence-based kinase inhibition assay.

Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

This colorimetric assay measures NOS activity by quantifying the amount of nitrite (a stable breakdown product of NO) in the sample.

Materials:

  • Cell or tissue lysate (source of NOS)

  • NOS reaction buffer (containing L-arginine, NADPH, and other cofactors)

  • Nitrate Reductase and its cofactors (if measuring total NOx)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates containing the NOS enzyme. Determine the protein concentration of the lysates.

  • NOS Reaction:

    • In a microplate, combine the lysate with the NOS reaction buffer.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for NO production.

    • Stop the reaction (e.g., by heating or adding a precipitating agent).

  • Nitrate Reduction (Optional): If total NO production (nitrite + nitrate) is to be measured, incubate the samples with nitrate reductase to convert nitrate to nitrite.

  • Griess Reaction:

    • Add the Griess Reagent to each well.

    • Incubate at room temperature for a short period (e.g., 10 minutes), protected from light, to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples based on the standard curve and normalize to the protein concentration to determine NOS activity.

Conclusion

Pyridine-containing beta-amino acids are a promising, yet underexplored, class of compounds with potential therapeutic applications. Based on the activity of structurally related molecules, their primary mechanisms of action are likely to involve the inhibition of key enzymes such as nitric oxide synthases and protein kinases, as well as potential modulation of neurotransmitter receptors like the GABA receptor. The pyridine ring is a key pharmacophoric element that can engage in various non-covalent interactions within the binding sites of these biological targets. Further research is needed to fully elucidate the specific molecular targets, signaling pathways, and quantitative pharmacological parameters of pyridine-containing beta-amino acids. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations into the mechanism of action of this intriguing class of molecules.

References

A Technical Guide to the Pharmacological Profiling of Novel Heterocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential techniques and methodologies for the pharmacological profiling of novel heterocyclic amino acids. These unique chemical entities hold significant promise in modern drug discovery, offering diverse scaffolds for targeting a wide array of biological targets. This document outlines the key in vitro and in vivo assays, data interpretation, and experimental workflows necessary to characterize these compounds effectively.

Introduction to Heterocyclic Amino Acids in Drug Discovery

Heterocyclic amino acids are a class of organic compounds that incorporate a heterocyclic ring system into the structure of an amino acid. This structural feature imparts unique conformational constraints and physicochemical properties, making them valuable building blocks in medicinal chemistry.[1] The presence of heteroatoms (such as nitrogen, oxygen, or sulfur) within the ring can facilitate a variety of non-covalent interactions with biological targets, including hydrogen bonding, and electrostatic and hydrophobic interactions, which can lead to enhanced potency and selectivity.[2] The pharmacological profiling of these novel entities is a critical step in the drug discovery process, providing essential data on their efficacy, safety, and pharmacokinetic properties.[3][4]

Core Pharmacological Profiling Workflow

The pharmacological profiling of a novel heterocyclic amino acid follows a structured workflow, progressing from initial high-throughput screening to detailed in vivo characterization. This process is designed to identify promising lead candidates while filtering out compounds with undesirable properties early in development, thereby saving time and resources.

Pharmacological Profiling Workflow cluster_0 In Vitro Profiling cluster_1 In Vivo Evaluation Primary Screening Primary Screening Receptor Binding Assays Receptor Binding Assays Primary Screening->Receptor Binding Assays Hit Identification Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Affinity & Selectivity ADMET Profiling ADMET Profiling Functional Assays->ADMET Profiling Potency & Efficacy Pharmacokinetic Studies Pharmacokinetic Studies ADMET Profiling->Pharmacokinetic Studies Lead Optimization Efficacy & Toxicology Efficacy & Toxicology Pharmacokinetic Studies->Efficacy & Toxicology Candidate Selection

Caption: A generalized workflow for the pharmacological profiling of novel drug candidates.

Data Presentation: Quantitative Analysis

A systematic presentation of quantitative data is crucial for comparing the pharmacological profiles of different compounds. The following tables provide examples of how to structure data from key assays.

Table 1: Receptor Binding Affinity and Functional Potency

This table summarizes the binding affinity (Ki) and functional potency (EC50/IC50) of novel heterocyclic amino acid derivatives targeting the AMPA receptor.

Compound IDTargetBinding Assay Ki (nM)Functional Assay EC50 (nM)Assay Type
HAA-001AMPA (GluA2)15.225.8[3H]-AMPA Competition
HAA-002AMPA (GluA2)5.810.1[3H]-AMPA Competition
HAA-003AMPA (GluA2)22.145.3[3H]-AMPA Competition
HAA-004AMPA (GluA2)8.918.4[3H]-AMPA Competition
Table 2: In Vitro ADMET Profile

This table presents key absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters for lead candidates.

Compound IDCaco-2 Permeability (Papp, 10-6 cm/s)Efflux RatioHuman Liver Microsomal Stability (t1/2, min)Plasma Protein Binding (%)
HAA-00215.21.2> 6085.6
HAA-00410.51.545.292.1
Table 3: In Vivo Pharmacokinetic Parameters in Rats

This table summarizes the key pharmacokinetic parameters of a lead candidate following intravenous (IV) and oral (PO) administration in rats.

Compound IDRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)Bioavailability (%)
HAA-002IV212500.2528502.5-
HAA-002PO108501.042503.130

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust pharmacological profiling.

Radioligand Binding Assay: Competitive Inhibition

This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]-AMPA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Dilute the radiolabeled ligand to the desired concentration (typically at its Kd value).

  • Assay Setup: In a 96-well plate, add the assay buffer, test compound, radiolabeled ligand, and the cell membrane suspension.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Permeability Assay: Caco-2 Cells

This assay assesses the intestinal permeability of a compound using a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer. Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side to measure A-to-B permeability.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Metabolic Stability Assay: Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Test compounds and control compounds (e.g., verapamil, testosterone)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing HLM and the test compound in phosphate buffer. Pre-incubate at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2) as 0.693/k.

In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of a compound after administration to a living organism.

Materials:

  • Sprague-Dawley rats

  • Test compound formulated for the desired route of administration (e.g., oral gavage, intravenous injection)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Dosing: Acclimatize the rats to the laboratory conditions. Administer the test compound at a specific dose via the chosen route.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time profile. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.

Signaling Pathway Visualization: AMPA Receptor Modulation

Many novel heterocyclic amino acids are designed to modulate specific signaling pathways. For instance, a positive allosteric modulator (PAM) of the AMPA receptor can enhance glutamatergic neurotransmission.

AMPA_Receptor_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Influx Na+ Influx AMPA_R->Na_Influx Opens Channel Depolarization Depolarization Na_Influx->Depolarization Causes LTP Long-Term Potentiation Depolarization->LTP Leads to HAA_PAM Heterocyclic Amino Acid (PAM) HAA_PAM->AMPA_R Modulates

Caption: A simplified signaling pathway of AMPA receptor modulation by a heterocyclic amino acid PAM.

This technical guide provides a foundational framework for the pharmacological profiling of novel heterocyclic amino acids. Adherence to these principles and methodologies will enable researchers to generate high-quality, reproducible data, facilitating the identification and development of the next generation of therapeutics.

References

In Vitro Evaluation of 3-Amino-3-(pyridin-3-yl)propanoic Acid and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Amino-3-(pyridin-3-yl)propanoic acid is a β-amino acid derivative containing a pyridine ring. Its structural similarity to neurotransmitters like GABA and glutamate suggests potential activity within the central nervous system. While comprehensive in vitro data for this specific molecule is limited in publicly available literature, research on closely related analogs provides significant insights into its potential biological activities and mechanisms of action. This guide focuses on the in vitro evaluation of a key derivative, (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid, which has been identified as a glycine site agonist at the N-methyl-D-aspartate (NMDA) receptor. The methodologies and findings presented here serve as a valuable reference for the investigation of this compound and its derivatives.

Chemical Properties

PropertyValue
Chemical Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol [1]
Synonyms beta-Amino-3-pyridinepropanoic acid[1]
CAS Number 62247-21-6[1]

Quantitative Data: NMDA Receptor Activity of a Triazole Derivative

The following table summarizes the in vitro activity of (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid at different NMDA receptor subtypes. The data was obtained using two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing various rat NMDA receptor subunit combinations.[2][3]

CompoundNMDA Receptor SubtypeAgonist Potency (EC₅₀, µM)Maximal Response (Rₘₐₓ, % of Glycine)
(R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid (Compound 13g)GluN1/GluN2A1.2 ± 0.2102 ± 3
GluN1/GluN2B1.5 ± 0.3101 ± 4
GluN1/GluN2C0.4 ± 0.1103 ± 5
GluN1/GluN2D0.2 ± 0.0598 ± 4

Data adapted from studies on triazole derivatives of amino propanoic acids.[2][3]

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology for NMDA Receptor Agonist Activity

This protocol details the methodology used to assess the agonist activity of compounds at different NMDA receptor subtypes expressed in Xenopus laevis oocytes.[2][3]

1. Oocyte Preparation:

  • Xenopus laevis oocytes are surgically removed and defolliculated by treatment with collagenase.

  • Oocytes are injected with cRNA encoding for the desired rat NMDA receptor subunits (e.g., GluN1 and GluN2A, B, C, or D).

  • Injected oocytes are incubated for 2-5 days at 18°C in a modified Barth's solution.

2. Electrophysiological Recording:

  • Oocytes are placed in a recording chamber and perfused with a standard recording solution (in mM: 115 NaCl, 2.5 KCl, 1.8 BaCl₂, 10 HEPES, pH 7.5).

  • The oocytes are impaled with two glass microelectrodes filled with 3 M KCl to serve as voltage and current electrodes.

  • The oocyte membrane potential is clamped at -60 mV.

3. Compound Application and Data Acquisition:

  • A saturating concentration of the co-agonist L-glutamate (100 µM) is applied to the oocyte.

  • The test compound (e.g., (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid) is then co-applied with L-glutamate at varying concentrations to elicit current responses.

  • The elicited currents are recorded, and the peak current amplitude is measured.

4. Data Analysis:

  • Concentration-response curves are generated by plotting the normalized peak current amplitude against the logarithm of the compound concentration.

  • The data are fitted to the Hill equation to determine the EC₅₀ (a measure of potency) and the Rₘₐₓ (a measure of efficacy relative to a standard agonist like glycine).

Signaling Pathway and Experimental Workflow

NMDA Receptor Activation Pathway

The following diagram illustrates the signaling pathway initiated by the activation of the NMDA receptor at the glycine binding site by an agonist, in the presence of glutamate.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Agonist Glycine Site Agonist (e.g., Triazole Derivative) Agonist->NMDAR Binds to GluN1 Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling Activation

Caption: Agonist binding to the NMDA receptor glycine site.

Experimental Workflow for In Vitro Evaluation

The diagram below outlines a logical workflow for the in vitro characterization of a novel compound like this compound.

Experimental_Workflow Compound Test Compound (this compound) Primary_Screening Primary Screening (e.g., Receptor Binding Assays) Compound->Primary_Screening Functional_Assay Functional Assays (e.g., TEVC, Ca²⁺ Imaging) Primary_Screening->Functional_Assay Active? Selectivity_Panel Receptor Selectivity Panel (e.g., GABA, AMPA receptors) Functional_Assay->Selectivity_Panel Data_Analysis Data Analysis (EC₅₀, IC₅₀, Efficacy) Functional_Assay->Data_Analysis Selectivity_Panel->Data_Analysis Hit_Validation Hit Validation & Lead Optimization Data_Analysis->Hit_Validation

Caption: Workflow for in vitro compound characterization.

Conclusion

The available in vitro data on a close triazole analog of this compound strongly suggests that this class of compounds can act as potent agonists at the glycine binding site of NMDA receptors, with some selectivity for GluN2C and GluN2D subtypes. The provided experimental protocols and workflows offer a robust framework for the further investigation of this compound itself. Future in vitro studies should aim to directly characterize the parent compound to determine its specific activity and selectivity profile, which will be crucial for understanding its therapeutic potential in the context of neurological disorders where NMDA receptor modulation is a key therapeutic strategy.

References

An In-depth Technical Guide on the Neurotransmitter Potential of 3-Amino-3-(pyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current, albeit limited, understanding of 3-Amino-3-(pyridin-3-yl)propanoic acid and outlines a detailed framework for the systematic investigation of its potential as a neurotransmitter. While direct evidence of its interaction with specific neural targets remains to be elucidated, its structural characteristics suggest potential interactions with key neurotransmitter systems. This document serves as a roadmap for researchers, detailing the necessary experimental protocols and data analysis workflows required to thoroughly characterize the pharmacological and physiological profile of this compound. The guide includes detailed methodologies for receptor binding assays, neurotransmitter transporter uptake assays, and electrophysiological analyses, supplemented by visual workflows to facilitate experimental design and execution.

Introduction

This compound is a compound of interest within the field of neuroscience due to its structural similarity to known neuroactive compounds. The presence of a pyridine ring and an amino acid moiety suggests the potential for interaction with various neurotransmitter receptors and transporters.[1] Derivatives of similar amino acid structures are utilized in the study of neurotransmitter systems and the development of neuroprotective agents.[1] This guide provides a structured approach to systematically evaluate the neurotransmitter potential of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding the compound's behavior in biological assays.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
CAS Number 3733-94-2
Canonical SMILES C1=CC(=CN=C1)C(CN)C(=O)O

Potential Neurotransmitter Pathways and Targets

Given the structural features of this compound, several major neurotransmitter systems present as primary targets for investigation. These include, but are not limited to, the GABAergic, glutamatergic, dopaminergic, and serotonergic systems. The following diagram illustrates a generic signaling pathway that could be modulated by a novel neuroactive compound.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Neurotransmitter_Synthesis Neurotransmitter Synthesis Vesicular_Packaging Vesicular Packaging Neurotransmitter_Synthesis->Vesicular_Packaging Vesicular_Release Vesicular Release Vesicular_Packaging->Vesicular_Release Action_Potential Action Potential Voltage_Gated_Ca2_Channels Voltage-Gated Ca2+ Channels Action_Potential->Voltage_Gated_Ca2_Channels Opens Voltage_Gated_Ca2_Channels->Vesicular_Release Ca2+ influx triggers Synaptic_Cleft Synaptic_Cleft Vesicular_Release->Synaptic_Cleft Postsynaptic_Receptor Postsynaptic Receptor Vesicular_Release->Postsynaptic_Receptor Binds to Neurotransmitter_Transporter Neurotransmitter Transporter (Uptake) Metabolism Enzymatic Metabolism Neurotransmitter_Transporter->Metabolism Synaptic_Cleft->Neurotransmitter_Transporter Reuptake G_Protein G-Protein Postsynaptic_Receptor->G_Protein Activates Ion_Channel Ion Channel Postsynaptic_Receptor->Ion_Channel Directly Gates Second_Messenger_System Second Messenger System G_Protein->Second_Messenger_System Modulates Second_Messenger_System->Ion_Channel Modulates Cellular_Response Cellular Response (e.g., EPSP/IPSP) Ion_Channel->Cellular_Response Leads to

Caption: Generic neurotransmitter signaling pathway.

Experimental Protocols for Assessing Neurotransmitter Potential

To elucidate the neurotransmitter potential of this compound, a multi-tiered experimental approach is recommended. The following sections detail the protocols for key in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. This is a critical first step in identifying potential molecular targets.

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors (e.g., GABAA, GABAB, NMDA, AMPA, dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, etc.).

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex, hippocampus, striatum) or cultured cells expressing the receptor of interest in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [³H]-GABA, [³H]-flunitrazepam, [³H]-CGP52432, [³H]-MK-801, [³H]-AMPA, [³H]-raclopride, [³H]-8-OH-DPAT) with the membrane preparation in the presence of increasing concentrations of this compound.

    • Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Start Membrane_Preparation Membrane Preparation Start->Membrane_Preparation Competitive_Binding_Assay Competitive Binding Assay (Radioligand + Compound + Membranes) Membrane_Preparation->Competitive_Binding_Assay Incubation Incubation to Equilibrium Competitive_Binding_Assay->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.
Neurotransmitter Uptake Assays

These assays determine if a compound can modulate the reuptake of neurotransmitters from the synaptic cleft, a key mechanism for terminating neurotransmission.

Objective: To assess the ability of this compound to inhibit the uptake of various neurotransmitters (e.g., GABA, glutamate, dopamine, serotonin) by their respective transporters.

Methodology:

  • Cell Culture:

    • Use cell lines stably expressing the neurotransmitter transporter of interest (e.g., GAT1, EAATs, DAT, SERT) or primary neuronal cultures.

    • Plate the cells in a suitable format (e.g., 96-well plates).

  • Uptake Inhibition Assay:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a radiolabeled neurotransmitter (e.g., [³H]-GABA, [³H]-glutamate, [³H]-dopamine, [³H]-serotonin) to initiate the uptake reaction.

    • Incubate for a short period at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells to release the internalized radiolabeled neurotransmitter.

  • Detection and Analysis:

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Determine the IC50 value for the inhibition of neurotransmitter uptake.

G Start Start Cell_Plating Plate Cells Expressing Transporter Start->Cell_Plating Pre_incubation Pre-incubate with Test Compound Cell_Plating->Pre_incubation Uptake_Initiation Add Radiolabeled Neurotransmitter Pre_incubation->Uptake_Initiation Incubation Incubate at 37°C Uptake_Initiation->Incubation Termination Terminate Uptake (Wash with Cold Buffer) Incubation->Termination Cell_Lysis Lyse Cells Termination->Cell_Lysis Scintillation_Counting Scintillation Counting of Lysate Cell_Lysis->Scintillation_Counting Data_Analysis Data Analysis (IC50 determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Neurotransmitter Uptake Assay Workflow.
Electrophysiological Assays (Patch-Clamp)

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to a compound, providing insights into its functional effects as an agonist, antagonist, or modulator.

Objective: To characterize the functional activity of this compound at specific ligand-gated ion channels (e.g., GABAA, NMDA, AMPA receptors).

Methodology:

  • Cell Preparation:

    • Use cultured neurons or cell lines expressing the ion channel of interest.

    • Prepare cells for whole-cell patch-clamp recording.

  • Whole-Cell Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Voltage-clamp the cell at a holding potential appropriate for the ion channel being studied.

    • Apply known agonists of the receptor to elicit baseline currents.

  • Compound Application:

    • Apply this compound alone to test for agonist activity.

    • Co-apply the compound with a known agonist to test for antagonist or modulatory activity.

  • Data Acquisition and Analysis:

    • Record the changes in membrane current in response to compound application.

    • Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

G Start Start Cell_Preparation Prepare Cells for Recording Start->Cell_Preparation Establish_Recording Establish Whole-Cell Patch-Clamp Configuration Cell_Preparation->Establish_Recording Baseline_Currents Record Baseline Currents (with known agonist) Establish_Recording->Baseline_Currents Compound_Application Apply Test Compound Baseline_Currents->Compound_Application Record_Response Record Changes in Membrane Current Compound_Application->Record_Response Data_Analysis Data Analysis (EC50/IC50 determination) Record_Response->Data_Analysis End End Data_Analysis->End

Caption: Patch-Clamp Electrophysiology Workflow.

Data Presentation and Interpretation

As of the date of this publication, there is a notable absence of publicly available quantitative data on the interaction of this compound with neurotransmitter systems. The successful execution of the aforementioned experimental protocols will yield crucial data for understanding its potential neuroactivity. For clarity and comparative analysis, all quantitative results should be summarized in structured tables.

Table 2: Hypothetical Data Summary for Receptor Binding Affinity

Receptor SubtypeRadioligandKi (nM) for this compound
GABAA[³H]-FlunitrazepamData to be determined
GABAB[³H]-CGP52432Data to be determined
NMDA[³H]-MK-801Data to be determined
AMPA[³H]-AMPAData to be determined
Dopamine D2[³H]-RacloprideData to be determined
Serotonin 5-HT1A[³H]-8-OH-DPATData to be determined

Table 3: Hypothetical Data Summary for Neurotransmitter Uptake Inhibition

TransporterSubstrateIC50 (µM) for this compound
GAT1[³H]-GABAData to be determined
EAAT1[³H]-GlutamateData to be determined
DAT[³H]-DopamineData to be determined
SERT[³H]-SerotoninData to be determined

Table 4: Hypothetical Data Summary for Functional Activity (Electrophysiology)

Receptor SubtypeAgonist/Antagonist/ModulatorEC50/IC50 (µM) for this compound
GABAATo be determinedData to be determined
NMDATo be determinedData to be determined
AMPATo be determinedData to be determined

Conclusion and Future Directions

This compound represents a molecule with unexplored potential in the realm of neurotransmission. This technical guide provides the essential framework for a comprehensive investigation into its pharmacological and physiological properties. The immediate priority for future research is the systematic execution of the outlined in vitro assays to generate the foundational data necessary to populate the tables within this guide. Positive findings from these initial screens would warrant further investigation, including in vivo studies to assess its effects on animal behavior and central nervous system function. The elucidation of the neurotransmitter potential of this compound could open new avenues for the development of novel therapeutic agents for neurological and psychiatric disorders.

References

A Technical Guide to Substituted 3-Aminopropanoic Acids in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 3-aminopropanoic acids, commonly known as β-amino acids, represent a pivotal class of molecules in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, the additional carbon in their backbone imparts unique conformational properties and, critically, resistance to proteolytic degradation.[1] This inherent stability makes them ideal scaffolds for developing novel therapeutics with improved pharmacokinetic profiles.[1]

This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of substituted 3-aminopropanoic acids. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to support ongoing research and development efforts.

Synthesis Methodologies: Building the Core Scaffold

The synthesis of substituted 3-aminopropanoic acids is a subject of extensive research, with numerous methodologies developed to control stereochemistry and introduce diverse functional groups. Asymmetric synthesis is particularly important for producing enantiomerically pure compounds, which is often crucial for targeted biological activity.[2][3]

A common strategy involves the conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds. One such asymmetric synthesis approach uses a chiral auxiliary, like an oxazolidinone derived from L-valine, to direct the stereoselective addition of a lithium amide, followed by alkylation to introduce substitution at the C2 position.[2][3]

Another versatile method is the Hantzsch thiazole synthesis, which can be adapted to create complex heterocyclic-substituted β-amino acids. This involves the condensation of a thiourea derivative (such as N-phenyl-N-thiocarbamoyl-β-alanine) with α-halocarbonyls.[4][5]

Below is a generalized workflow for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, a class of compounds that has shown significant antimicrobial and anticancer potential.[6][7]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 4-Aminophenol C N-(4-hydroxyphenyl)-β-alanine Hydrazide A->C 1. Reaction with Acrylic Acid 2. Hydrazine treatment B Acrylic Acid E Substituted Hydrazone Derivative C->E Condensation in Methanol (reflux) D Aromatic or Heterocyclic Aldehyde D->E

General workflow for synthesizing substituted hydrazone derivatives of 3-aminopropanoic acid.[7]

Biological Activities and Therapeutic Applications

Substituted 3-aminopropanoic acids exhibit a remarkable diversity of biological activities, making them valuable in various therapeutic areas.[8] Their applications range from acting as neurotransmitter analogues to forming the basis of novel anticancer and antimicrobial agents.

Central Nervous System (CNS) Modulation

Many 3-substituted GABA analogs, such as Gabapentin and Pregabalin, are widely used drugs for treating epilepsy, neuropathic pain, and anxiety disorders.[9][10] These compounds are designed as lipophilic analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[9] While not direct GABA receptor agonists, they modulate neuronal activity, in part by binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces neurotransmitter release.[10] Other derivatives have been developed as direct antagonists at GABA-B receptors.[11]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Ca_channel Voltage-Gated Ca²⁺ Channel (α2δ-1) Vesicle Vesicle (Glutamate) Ca_channel->Vesicle Ca²⁺ influx (blocked) Glut_receptor Glutamate Receptor Vesicle->Glut_receptor Glutamate release (reduced) GABA_analog GABA Analog (e.g., Gabapentin) GABA_analog->Ca_channel Binds & Inhibits Signal Excitatory Signal Glut_receptor->Signal Activation (reduced)

Mechanism of action for GABA analogs like Gabapentin in reducing excitatory neurotransmission.[10]
Antimicrobial and Anticancer Activity

Recent studies have highlighted the potential of 3-aminopropanoic acid derivatives as antimicrobial and anticancer agents. Specifically, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potent, structure-dependent activity against multidrug-resistant bacteria (including ESKAPE pathogens) and fungi.[7] Hydrazone derivatives containing heterocyclic substituents were found to be particularly effective.[7]

Furthermore, the same class of compounds has been investigated for anticancer properties. Derivatives with 2-furyl and 2-thienyl substituents showed significant cytotoxic activity against A549 lung cancer cells, suggesting that shared biochemical pathways across eukaryotic organisms could be exploited.[6]

Receptor Agonism and Other Applications

Beyond CNS and antimicrobial applications, these compounds are being explored for other specific targets:

  • NMDA Receptor Agonists: (R)-2-amino-3-triazolpropanoic acid and (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives have been developed as potent, subunit-specific agonists at the glycine site of the NMDA receptor, which has therapeutic potential for neurological disorders.[12][13]

  • GPR40 Agonists: β-substituted 3-(4-aryloxyaryl)propanoic acids have been identified as potent agonists for GPR40, a receptor involved in glucose-stimulated insulin secretion, highlighting their potential in treating type 2 diabetes.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, showcasing the structure-activity relationships (SAR) of various substituted 3-aminopropanoic acids.

Table 1: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives Data extracted from studies on drug-resistant Candida species.[7]

Compound IDKey SubstituentTarget OrganismMIC (µg/mL)
14 2-FurylCandida auris0.5 - 4
15 2-ThienylCandida auris1 - 8
16 5-Nitro-2-thienylCandida auris1 - 8
25 3-ThienylStaphylococcus aureus32

Table 2: Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives Data represents cell viability of A549 lung cancer cells after treatment.[6]

Compound IDKey SubstituentA549 Cell Viability (%)
20 2-Furyl17.2%
21 2-Thienyl34.2%
22 5-Nitro-2-thienylNot specified, but activity restored
12 1-Naphthyl42.1%

Table 3: Activity at GABA-B Receptors Data from studies on guinea-pig isolated ileum and rat neocortical slices.[11]

CompoundCompound TypepA2 Value
HPIPS Sulphonamide Derivative4.1 - 4.3
ABPS Sulphonamide Derivative4.1 - 4.3
PIPS Sulphonamide Derivative4.1 - 4.3

Key Experimental Protocols

This section provides detailed methodologies for representative experiments cited in the literature.

Protocol 1: Synthesis of 3-{5-substituted-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids[7]
  • Objective: To synthesize thiazole-substituted β-amino acids via Hantzsch condensation.

  • Materials: N-phenyl-N-thiocarbamoyl-β-alanine, appropriate α-haloaldehydes or α-haloketones, sodium carbonate, water, acetic acid.

  • Procedure: a. Dissolve N-phenyl-N-thiocarbamoyl-β-alanine and the selected α-halocarbonyl compound in water. b. Add sodium carbonate to the mixture. c. Heat the reaction mixture to boiling temperature and maintain for 5 hours. d. After cooling, acidify the reaction mixture with acetic acid to a pH of 6 to precipitate the product. e. For synthesizing 5-substituted derivatives, condense the resulting dihydrothiazolone product with an appropriate aromatic or heterocyclic aldehyde.

  • Analysis: Confirm the structure of the synthesized compounds using elemental analysis, ¹H-NMR, ¹³C-NMR, and IR spectroscopy. For example, in the ¹H-NMR spectrum, characteristic triplets for the CH₂CO and NCH₂ group protons are expected around 2.5-2.6 ppm and 4.1-4.3 ppm, respectively.[4][5]

Protocol 2: Asymmetric Synthesis of (R)-2-alkyl-3-aminopropanoic acids[6]
  • Objective: To achieve an asymmetric synthesis of a β²-amino acid.

  • Materials: (S)-N(3)-(2'-alkylacryloyl)-4-isopropyl-5,5-dimethyloxazolidin-2-one, a secondary lithium amide (e.g., lithium dibenzylamide), 2-pyridone as a proton source.

  • Procedure: a. Perform a conjugate addition of the secondary lithium amide to the N-acryloyl oxazolidinone derivative. b. Conduct a diastereoselective protonation of the resulting enolate using 2-pyridone. c. Perform a deprotection step to cleave the chiral auxiliary and isolate the final (R)-2-alkyl-3-aminopropanoic acid.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the final product using standard analytical techniques such as chiral HPLC. This method typically furnishes the desired amino acids in good yield and high ee.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)[10]
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against microbial pathogens.

  • Materials: Synthesized 3-aminopropanoic acid derivatives, target bacterial or fungal strains (e.g., C. auris), appropriate broth medium (e.g., RPMI-1640 for fungi), 96-well microtiter plates, spectrophotometer.

  • Procedure: a. Prepare a stock solution of each test compound, typically in DMSO. b. Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates. c. Prepare an inoculum of the target microorganism adjusted to a standard concentration (e.g., 0.5–2.5 × 10³ CFU/mL for fungi). d. Add the microbial inoculum to each well containing the diluted compound. Include positive (microbe, no drug) and negative (broth only) controls. e. Incubate the plates under appropriate conditions (e.g., 35 °C for 24-48 hours). f. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism, which can be determined by visual inspection or by measuring optical density.

References

Chiral β-Amino Acids: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral β-amino acids are non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural properties, which include the ability to form stable secondary structures in peptides (β-peptides) and resistance to proteolytic degradation, make them valuable building blocks for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery and key synthetic pathways for accessing enantiomerically pure β-amino acids, complete with experimental protocols, comparative data, and workflow diagrams.

Discovery and Significance

The importance of β-amino acids lies in their diverse biological activities, including antibacterial, antifungal, and potent insecticidal properties. They are fundamental components in the synthesis of pharmaceutical and agrochemical target molecules. Enantioselectively defined β-amino acids are particularly crucial in drug development, molecular recognition studies, and in the creation of novel biomolecular structures.

Major Synthesis Pathways

The synthesis of chiral β-amino acids presents a significant challenge in maintaining the desired chirality. Over the years, several methodologies have been developed to address this, broadly categorized into asymmetric catalysis, enzymatic resolutions, and the use of chiral precursors like β-lactams.

Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of β-amino acids, often involving the formation of carbon-carbon, carbon-nitrogen, or carbon-hydrogen bonds.

One of the most direct methods for synthesizing chiral β-amino acids is the asymmetric hydrogenation of β-enamino esters. This method utilizes chiral transition metal catalysts, typically based on rhodium (Rh) or ruthenium (Ru), to achieve high yields and enantioselectivities.[1] The (Z)-enamines are often preferred substrates as they tend to give higher yields compared to their (E)-counterparts.

Experimental Protocol: Asymmetric Hydrogenation of an Unprotected Enamine Ester

This protocol describes the direct asymmetric hydrogenation of an unprotected β-enamino ester using a Rhodium-Josiphos catalyst.

Materials:

  • β-enamino ester substrate (e.g., Methyl (E/Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate)

  • [Rh(COD)Cl]₂ (Rhodium(I) chloride cyclooctadiene complex dimer)

  • Chiral Josiphos ligand (e.g., (R)-(−)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)

  • Trifluoroethanol (TFE), degassed

  • Hydrogen gas (H₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate

  • Hexanes

Procedure:

  • A hydrogenation vessel is charged with [Rh(COD)Cl]₂ (0.05 mol %) and the Josiphos ligand (0.1 mol %) under a nitrogen atmosphere.

  • The enamine substrate (1.0 eq) is dissolved in degassed trifluoroethanol and transferred to the hydrogenation vessel.

  • The vessel is sealed, and the atmosphere is replaced with hydrogen gas. The reaction mixture is stirred vigorously at 40°C under 200 psig of H₂ for 24 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable solvent (e.g., ethyl acetate), and di-tert-butyl dicarbonate (1.2 eq) is added to protect the resulting β-amino ester.

  • The mixture is stirred at room temperature until the protection is complete (monitored by TLC or LC-MS).

  • The crude N-Boc-β-amino ester is purified by crystallization from a solvent system like ethyl acetate/hexanes to yield the enantiomerically pure product.

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a versatile method for C-C and C-N bond formation. In the context of β-amino acid synthesis, the aza-Michael addition, where an amine nucleophile is added, is particularly relevant.[2] The use of chiral catalysts or chiral auxiliaries allows for the stereoselective introduction of the amino group.

Experimental Protocol: Enantioselective Aza-Michael Addition [2]

This protocol outlines a sulfamate-tethered aza-Michael cyclization reaction to produce a precursor to a β-amino acid.

Materials:

  • Olefinic sulfamate substrate

  • Chiral bifunctional guanidine catalyst

  • Anhydrous solvent (e.g., toluene)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of the olefinic sulfamate substrate (1.0 eq) in the anhydrous solvent, add the chiral guanidine catalyst (0.1 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with the quenching solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

  • The resulting oxathiazinane product can be purified by flash chromatography and subsequently converted to the desired β-amino acid through ring-opening and deprotection steps.

The Mannich reaction involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. The development of asymmetric organocatalytic Mannich reactions has provided a powerful tool for the synthesis of chiral β-amino ketones, which can be further transformed into β-amino acids.[3]

Experimental Protocol: Organocatalytic Decarboxylative Mannich Reaction [3]

This protocol describes the synthesis of a chiral β-amino ketone from a β-keto acid and an imine using a chiral thiourea catalyst.

Materials:

  • Imine substrate (e.g., N-p-toluenesulfonylbenzaldimine)

  • β-keto acid (e.g., 2-oxocyclohexanecarboxylic acid)

  • Chiral cinchonine-derived thiourea catalyst

  • Anhydrous solvent (e.g., diethyl ether)

  • Silica gel for chromatography

Procedure:

  • To a solution of the imine (1.0 eq) and the chiral catalyst (0.1 eq) in the anhydrous solvent at room temperature, add the β-keto acid (1.5 eq).

  • Stir the reaction mixture until completion (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ketone.

Enzymatic Resolution

Enzymatic methods offer a green and highly selective approach to obtaining enantiomerically pure compounds. For β-amino acids, kinetic resolution catalyzed by enzymes like lipases is a common strategy. In this process, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the two.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a β-Amino Ester [4][5]

This protocol details the enzymatic resolution of a racemic β-amino ester using a lipase.

Materials:

  • Racemic β-amino ester

  • Lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (Lipase PS))

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Organic solvent (e.g., hexane, diisopropyl ether)

  • Buffer solution (if hydrolysis is performed)

Procedure for Enantioselective N-Acylation:

  • Dissolve the racemic β-amino ester (1.0 eq) and the acyl donor (1.5-2.0 eq) in the organic solvent.

  • Add the lipase to the solution.

  • Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC or GC.

  • Stop the reaction at approximately 50% conversion.

  • Filter off the enzyme.

  • Separate the acylated β-amino ester from the unreacted enantiomer by column chromatography or extraction.

  • Deprotect the acylated enantiomer to obtain the desired chiral β-amino acid.

Synthesis via β-Lactam Intermediates

Chiral β-lactams (2-azetidinones) are versatile intermediates for the synthesis of enantiomerically pure β-amino acids.[6][7] The strained four-membered ring can be selectively opened by various nucleophiles to yield the desired β-amino acid derivatives. The stereochemistry of the final product is controlled by the stereoselective synthesis of the β-lactam precursor.

Experimental Protocol: Synthesis of a β-Amino Acid from a Chiral β-Lactam [6]

This protocol describes the ring-opening of a chiral β-lactam to form a β-amino ester, which is then converted to the β-amino acid.

Materials:

  • Chiral N-Boc protected β-lactam

  • Sodium methoxide (MeONa) in methanol

  • Palladium on carbon (Pd/C) catalyst (if a benzyl protecting group is present)

  • Hydrogen gas (H₂)

  • Lithium hydroxide (LiOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvents (e.g., methanol, THF, water)

Procedure:

  • To a solution of the chiral β-lactam in methanol, add a solution of sodium methoxide in methanol.

  • Stir the reaction at room temperature until the ring-opening is complete (monitored by TLC).

  • If a benzyl protecting group is present, perform a catalytic hydrogenation using Pd/C and H₂ to deprotect the amine.

  • After deprotection, acidify the reaction mixture and extract the β-amino ester.

  • For saponification, dissolve the β-amino ester in a mixture of THF and water, and add LiOH.

  • Stir until the ester hydrolysis is complete.

  • Acidify the solution and add Boc₂O to protect the amino group in situ.

  • Extract the N-Boc-β-amino acid with an organic solvent, dry, and concentrate to obtain the final product.

Quantitative Data Summary

The following tables summarize quantitative data for the different synthesis pathways, allowing for a direct comparison of their efficiency and selectivity.

Table 1: Asymmetric Hydrogenation of Enamines

Catalyst/LigandSubstrateYield (%)e.e. (%)Reference
Rh-JosiphosUnprotected β-enamino esterHigh93-97[1]
Rh-bisphosphepine(Z)-enamine90-
Ru(O₂CCH₃)₂N-acyl-β-(amino) acrylate--

Table 2: Asymmetric Mannich Reaction

CatalystSubstratesYield (%)e.e. (%)Reference
Squaramide Cinchona Alkaloid2-Amino-1,3,4-thiadiazole, aldehyde, malonate39-6141-99[8]
Cinchonine-derived thioureaImine, β-keto acidup to 93up to 65[3]
Axially chiral dicarboxylic acidArylaldehyde N-Boc imines, diazo compoundsHighHigh[9]

Table 3: Enzymatic Resolution

EnzymeSubstrateMethodKey ResultReference
Candida antarctica Lipase A & BRacemic β-amino acid derivativesResolutionAchieves resolution
Lipase PS (Pseudomonas cepacia)Alicyclic β-amino acid estersEnantioselective N-acylationGood enantioselectivity[4]
Thermomyces lanuginosus Lipaserac-indanol (precursor)Kinetic resolution>99% e.e.[10]

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the key synthetic strategies discussed.

Asymmetric_Hydrogenation cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product Enamine β-Enamino Ester Reaction Asymmetric Hydrogenation Enamine->Reaction Catalyst Chiral Rh/Ru Catalyst Catalyst->Reaction H2 H₂ H2->Reaction Product Chiral β-Amino Ester Reaction->Product

Caption: Asymmetric Hydrogenation Workflow.

Enzymatic_Resolution cluster_start Starting Material cluster_reaction Resolution cluster_separation Separation cluster_products Products Racemic Racemic β-Amino Ester Resolution Enantioselective Acylation Racemic->Resolution Enzyme Lipase Enzyme->Resolution AcylDonor Acyl Donor AcylDonor->Resolution Separation Chromatography or Extraction Resolution->Separation Product1 Enantiomer 1 (Acylated) Separation->Product1 Product2 Enantiomer 2 (Unreacted) Separation->Product2 Beta_Lactam_Synthesis cluster_start Precursor cluster_reaction Ring Opening cluster_intermediate Intermediate cluster_final Final Product Lactam Chiral β-Lactam RingOpening Nucleophilic Ring Opening Lactam->RingOpening Nucleophile Nucleophile (e.g., MeO⁻) Nucleophile->RingOpening Intermediate β-Amino Ester RingOpening->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis FinalProduct Chiral β-Amino Acid Hydrolysis->FinalProduct

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Pyridinepropanoic Acid, beta-amino-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-amino-3-(pyridin-3-yl)propanoic acid (CAS Number: 62247-21-6). The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and pharmacology. This document includes a summary of key physicochemical data, detailed experimental protocols for their determination, and a visualization of a potential biological signaling pathway.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be verified through empirical testing.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 62247-21-6--INVALID-LINK--[1]
Molecular Formula C₈H₁₀N₂O₂--INVALID-LINK--[1]
Molecular Weight 166.18 g/mol --INVALID-LINK--[1]
Appearance Solid (predicted)N/A
Melting Point Predicted: 193.3 °CACD/Labs Percepta Platform[2][3][4][5]
Boiling Point Predicted: 356.3 °C at 760 mmHgACD/Labs Percepta Platform[2][3][4][5]
Solubility Predicted aqueous solubility at pH 7.4: 1.3 x 10⁴ mg/LACD/Labs Percepta Platform[2][3][4][5]
pKa (Acidic) Predicted: 3.8 (Carboxylic Acid)ACD/Labs Percepta Platform[2][3][4][5]
pKa (Basic) Predicted: 8.9 (Amino Group)ACD/Labs Percepta Platform[2][3][4][5]
LogP (Octanol-Water Partition Coefficient) Calculated: 0.5561--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 76.21 Ų--INVALID-LINK--[1]

Experimental Protocols

The following are generalized experimental protocols for the determination of the key physicochemical properties of this compound. These protocols are based on standard laboratory methodologies for organic compounds and amino acids.[6][7][8][9][10][11]

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[6][7][8]

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is unknown, a rapid initial heating can be performed to determine a rough estimate.

  • For an accurate measurement, heat the block to a temperature approximately 20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Solubility Determination

The solubility of this compound can be determined in various solvents at a controlled temperature.[9][10][11]

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Place the vial in a constant temperature shaker or water bath and agitate until equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the solution to stand for a sufficient time for the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.

  • The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L).

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of the carboxylic acid and amino groups can be determined by potentiometric titration.[12][13][14][15]

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the amino acid solution and record the initial pH.

  • To determine the pKa of the carboxylic acid group, titrate the solution with a standardized solution of NaOH, adding small increments and recording the pH after each addition.

  • To determine the pKa of the amino group, start with a fresh solution of the amino acid, add a known excess of standardized HCl to fully protonate the amino group, and then titrate with standardized NaOH, recording the pH after each addition.

  • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Biological Context and Potential Signaling Pathway

3-Pyridinepropanoic acid, beta-amino- is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[16] Due to this structural similarity, it is hypothesized that this compound may interact with GABA receptors, particularly the GABA-A receptor, a ligand-gated ion channel.[16][17] The GABA-A receptor is a pentameric protein that forms a chloride ion channel.[1][18][19] When GABA binds to the receptor, the channel opens, allowing chloride ions to flow into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.[1][18][19] Beta-amino acids have been shown to interact with GABA-A receptors.[16]

The following diagram illustrates the GABA-A receptor signaling pathway and the potential modulatory role of 3-pyridinepropanoic acid, beta-amino-.

GABA_A_Signaling Potential Interaction of 3-Pyridinepropanoic Acid, beta-amino- with the GABA-A Receptor cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Allosteric Site Chloride Channel GABA->GABA_A_Receptor:f1 Binds Compound 3-Pyridinepropanoic Acid, beta-amino- Compound->GABA_A_Receptor:f2 Potential Modulation Cl_ion Cl- GABA_A_Receptor:f3->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization

Caption: Potential modulation of the GABA-A receptor by 3-pyridinepropanoic acid, beta-amino-.

References

Methodological & Application

Expedient Synthesis of 3-Amino-3-(3'-pyridyl)propionic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for an expedient synthesis of 3-Amino-3-(3'-pyridyl)propionic acid, a valuable building block in pharmaceutical and medicinal chemistry. The described method is a robust and scalable route that proceeds via a classical resolution of a racemic intermediate, making it suitable for producing kilogram quantities of the enantiomerically enriched target compound.

Synthesis Strategy

The overall synthetic strategy involves a three-step process commencing with commercially available starting materials. The key steps are:

  • Rodionov Reaction: Synthesis of racemic 3-Amino-3-(3'-pyridyl)propionic acid through the reaction of 3-pyridinecarboxaldehyde with malonic acid and ammonium acetate.

  • N-Protection: Protection of the amino group of the racemic amino acid with a tert-butyloxycarbonyl (Boc) group to facilitate handling and resolution.

  • Diastereomeric Salt Resolution: Separation of the enantiomers by forming a diastereomeric salt with a chiral resolving agent, followed by isolation of the desired enantiomer.

This approach is advantageous due to its operational simplicity and the use of readily available and cost-effective reagents.

Experimental Protocols

Synthesis of Racemic 3-Amino-3-(3'-pyridyl)propionic Acid (1)

This procedure outlines the synthesis of the initial racemic amino acid.

  • Reaction:

    • To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in refluxing ethanol, add malonic acid (excess) and ammonium acetate.

    • Reflux the reaction mixture for the appropriate time to ensure complete reaction.

    • Cool the reaction mixture to allow for the precipitation of the product.

    • Isolate the solid product by filtration, wash with a suitable solvent, and dry under vacuum.

Synthesis of Racemic N-Boc-3-amino-3-(3'-pyridyl)propionic Acid (2)

This protocol describes the N-protection of the racemic amino acid.[1]

  • Reaction:

    • Suspend the racemic 3-Amino-3-(3'-pyridyl)propionic acid (1) (1 equivalent) in a mixture of THF and water.

    • Add sodium hydroxide (1 equivalent) to dissolve the amino acid.

    • Add di-tert-butyl dicarbonate (1.5 equivalents) followed by an additional portion of sodium hydroxide (1.5 equivalents).

    • Stir the reaction mixture until the reaction is complete.

    • Work-up the reaction by acidifying the mixture to a pH of approximately 3.8, followed by extraction with an organic solvent (e.g., CH2Cl2).

    • The resulting N-Boc protected acid (2) is obtained as an oil and is typically used in the next step without further purification due to its potential instability.[1]

Resolution of (S)-N-Boc-3-amino-3-(3'-pyridyl)propionic Acid (3)

This section details the resolution of the racemic N-Boc protected amino acid to obtain the (S)-enantiomer.[1]

  • Diastereomeric Salt Formation:

    • Dissolve the crude racemic N-Boc-3-amino-3-(3'-pyridyl)propionic acid (2) in warm ethyl acetate.

    • Add a solution of (1R,2S)-(-)-ephedrine in ethyl acetate.

    • The desired diastereomeric salt will precipitate from the solution.

    • The diastereomeric purity of the salt can be enhanced by recrystallization or reslurrying in a hot solvent like ethyl acetate.[1]

  • Isolation of the (S)-Enantiomer:

    • Treat the diastereomeric salt with an aqueous base to neutralize the acid and liberate the free (S)-N-Boc-amino acid and (1R,2S)-(-)-ephedrine.

    • Extract the (1R,2S)-(-)-ephedrine with an organic solvent.

    • Carefully acidify the aqueous phase to a pH of approximately 3.8 to precipitate the (S)-N-Boc-3-amino-3-(3'-pyridyl)propionic acid (3).

    • Isolate the pure (S)-enantiomer by filtration and dry under vacuum.

Data Presentation

Step No.ReactionStarting MaterialProductReagentsSolventYield
1Rodionov Reaction3-PyridinecarboxaldehydeRacemic 3-Amino-3-(3'-pyridyl)propionic acid (1)Malonic acid, Ammonium acetateEthanol42%[1]
2N-ProtectionRacemic 3-Amino-3-(3'-pyridyl)propionic acid (1)Racemic N-Boc-3-amino-3-(3'-pyridyl)propionic acid (2)Di-tert-butyl dicarbonate, NaOHTHF/Water83%[1]
3ResolutionRacemic N-Boc-3-amino-3-(3'-pyridyl)propionic acid (2)(S)-N-Boc-3-amino-3-(3'-pyridyl)propionic acid (3)(1R,2S)-(-)-EphedrineEthyl Acetate42% (from 2)[1]

Visualization

Experimental Workflow

G cluster_0 Step 1: Rodionov Reaction cluster_1 Step 2: N-Protection cluster_2 Step 3: Resolution start 3-Pyridinecarboxaldehyde process1 React with Malonic Acid and Ammonium Acetate start->process1 product1 Racemic 3-Amino-3-(3'-pyridyl)propionic acid process1->product1 process2 React with Di-tert-butyl dicarbonate and NaOH product1->process2 product2 Racemic N-Boc-3-amino-3-(3'-pyridyl)propionic acid process2->product2 process3 Form Diastereomeric Salt with (1R,2S)-(-)-Ephedrine product2->process3 process4 Isolate (S)-enantiomer salt process3->process4 process5 Neutralization and Acidification process4->process5 product3 (S)-N-Boc-3-amino-3-(3'-pyridyl)propionic acid process5->product3

Caption: Experimental workflow for the synthesis of (S)-N-Boc-3-amino-3-(3'-pyridyl)propionic acid.

Logical Relationship of the Synthesis Strategy

G start Commercially Available Starting Materials racemic_synthesis Synthesis of Racemic Amino Acid start->racemic_synthesis Rodionov Reaction protection N-Boc Protection racemic_synthesis->protection resolution Diastereomeric Salt Resolution protection->resolution final_product Enantiomerically Pure Target Compound resolution->final_product

Caption: Logical flow of the expedient synthesis strategy.

References

One-Pot Synthesis Protocol for 3-Amino-3-Arylpropionic Acids: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Amino acids, particularly 3-amino-3-arylpropionic acids, are crucial structural motifs in a variety of biologically active molecules and pharmaceutical agents. Their synthesis is of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed protocol for a facile and efficient one-pot synthesis of a series of 3-amino-3-arylpropionic acids. The described method utilizes a three-component reaction between an aromatic aldehyde, malonic acid, and ammonium acetate, offering a straightforward approach to this important class of compounds with moderate to good yields.[1][2] This document outlines the detailed experimental procedure, presents a comprehensive table of yields for various substituted aromatic aldehydes, and includes a visual representation of the experimental workflow.

Data Summary

The one-pot synthesis protocol has been successfully applied to a wide range of substituted benzaldehydes, affording the corresponding 3-amino-3-arylpropionic acids in yields ranging from 17% to 70%.[1] The following table summarizes the quantitative data for the synthesis of twenty-one derivatives.

EntryAromatic Aldehyde3-Amino-3-Arylpropionic AcidYield (%)
1Benzaldehyde3-Amino-3-phenylpropionic acid65
22-Methylbenzaldehyde3-Amino-3-(2-methylphenyl)propionic acid19
33-Methylbenzaldehyde3-Amino-3-(3-methylphenyl)propionic acid55
44-Methylbenzaldehyde3-Amino-3-(4-methylphenyl)propionic acid70
52-Fluorobenzaldehyde3-Amino-3-(2-fluorophenyl)propionic acid35
64-Fluorobenzaldehyde3-Amino-3-(4-fluorophenyl)propionic acid68
74-Bromobenzaldehyde3-Amino-3-(4-bromophenyl)propionic acid60
82-Chlorobenzaldehyde3-Amino-3-(2-chlorophenyl)propionic acid40
94-Methoxybenzaldehyde3-Amino-3-(4-methoxyphenyl)propionic acid62
102,4-Dichlorobenzaldehyde3-Amino-3-(2,4-dichlorophenyl)propionic acid45
112-Nitrobenzaldehyde3-Amino-3-(2-nitrophenyl)propionic acid17
124-Nitrobenzaldehyde3-Amino-3-(4-nitrophenyl)propionic acid50
133,4-Dimethoxybenzaldehyde3-Amino-3-(3,4-dimethoxyphenyl)propionic acid58
142,5-Dimethoxybenzaldehyde3-Amino-3-(2,5-dimethoxyphenyl)propionic acid22
153,4,5-Trimethoxybenzaldehyde3-Amino-3-(3,4,5-trimethoxyphenyl)propionic acid53
164-Hydroxybenzaldehyde3-Amino-3-(4-hydroxyphenyl)propionic acid48
174-(Trifluoromethyl)benzaldehyde3-Amino-3-(4-(trifluoromethyl)phenyl)propionic acid51
181-Naphthaldehyde3-Amino-3-(1-naphthyl)propionic acid42
192-Naphthaldehyde3-Amino-3-(2-naphthyl)propionic acid47
204-Pyridinecarboxaldehyde3-Amino-3-(pyridin-4-yl)propionic acid33
212-Thiophenecarboxaldehyde3-Amino-3-(thiophen-2-yl)propionic acid28

Experimental Protocol

This section details the general experimental procedure for the one-pot synthesis of 3-amino-3-arylpropionic acids.

Materials:

  • Appropriate aromatic aldehyde (30.0 mmol)

  • Malonic acid (3.1 g, 30.2 mmol)

  • Ammonium acetate (3.1 g, 40.2 mmol)

  • Ethanol (50 mL)

  • Methanol (for recrystallization)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the aromatic aldehyde (30.0 mmol), malonic acid (3.1 g, 30.2 mmol), ammonium acetate (3.1 g, 40.2 mmol), and ethanol (50 mL).

  • Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the reaction mixture to reflux using a heating mantle or oil bath.[1] Allow the reaction to proceed for 6 hours with continuous stirring.

  • Isolation of Crude Product: After the reflux period, allow the reaction mixture to cool to room temperature. A white solid precipitate should form. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Purification: Purify the collected solid by recrystallization from hot methanol. For some derivatives, a second recrystallization may be necessary to obtain a pure product.[1]

  • Characterization: Dry the purified product and determine its melting point. Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Workflow and Mechanistic Overview

The one-pot synthesis of 3-amino-3-arylpropionic acids proceeds through a complex reaction cascade. The overall transformation involves the initial formation of an imine from the aromatic aldehyde and ammonia (from ammonium acetate), followed by a Knoevenagel condensation of the aldehyde with malonic acid. A subsequent Michael addition of ammonia and decarboxylation leads to the final β-amino acid product. The reaction mechanism is thought to involve two main competing pathways.[1]

One_Pot_Synthesis_Workflow A Aromatic Aldehyde Mix Mixing & Reflux (6 hours) A->Mix B Malonic Acid B->Mix C Ammonium Acetate C->Mix Solvent Ethanol Solvent->Mix Cool Cooling to Room Temperature Mix->Cool Filter Filtration Cool->Filter Crude Crude Product (Solid) Filter->Crude Recrystallize Recrystallization (Methanol) Pure Pure 3-Amino-3-Arylpropionic Acid Recrystallize->Pure Crude->Recrystallize

Figure 1. Workflow for the one-pot synthesis of 3-amino-3-arylpropionic acids.

References

Application Notes & Protocols: Chiral Resolution of 3-Amino-3-(pyridin-3-yl)propanoic Acid Using Ephedrine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed methodology for the chiral resolution of racemic 3-Amino-3-(pyridin-3-yl)propanoic acid. The protocol is based on the formation of diastereomeric salts using (1R,2S)-(−)-ephedrine as the resolving agent for the N-BOC protected amino acid. This classical resolution method is efficient for producing the enantiomerically pure (S)-enantiomer, a valuable building block in pharmaceutical synthesis.

Experimental Protocols

The overall process involves three main stages:

  • Synthesis of racemic N-BOC-3-Amino-3-(pyridin-3-yl)propanoic acid.

  • Diastereomeric salt formation and resolution with (1R,2S)-(−)-ephedrine.

  • Isolation of the enantiomerically pure (S)-N-BOC-3-Amino-3-(pyridin-3-yl)propanoic acid and its subsequent conversion to the methyl ester dihydrochloride salt.

Protocol 1: Synthesis of Racemic N-BOC-3-Amino-3-(pyridin-3-yl)propanoic Acid (15)

This protocol outlines the synthesis of the starting racemic N-tert-butoxycarbonyl-protected this compound.

Materials:

  • Pyridine-3-carboxaldehyde (13)

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate (EtOAc)

Procedure:

  • Synthesis of Racemic this compound (14):

    • In a suitable reaction vessel, combine pyridine-3-carboxaldehyde (13), excess malonic acid, and ammonium acetate in ethanol.

    • Reflux the mixture.

    • Upon completion of the reaction, the racemic amino acid 14 will precipitate. Isolate the product by filtration. A typical yield for this step is around 42%.[1]

  • N-BOC Protection:

    • Suspend the racemic amino acid 14 in a mixture of THF and water.

    • Add one equivalent of aqueous sodium hydroxide (NaOH) to dissolve the amino acid.

    • Add an excess of di-tert-butyl dicarbonate (Boc₂O) to the solution.

    • Stir the reaction mixture until the N-BOC protection is complete.

    • The resulting N-BOC protected acid (15) can be extracted into ethyl acetate and used directly in the next step.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation (16)

This protocol describes the selective crystallization of the diastereomeric salt formed between (S)-N-BOC-3-Amino-3-(pyridin-3-yl)propanoic acid and (1R,2S)-(−)-ephedrine.

Materials:

  • Solution of N-BOC-3-Amino-3-(pyridin-3-yl)propanoic acid (15) in Ethyl Acetate (EtOAc)

  • (1R,2S)-(−)-Ephedrine

  • Ethyl Acetate (EtOAc)

Procedure:

  • A solution of N-BOC-protected acid 15 in ethyl acetate (e.g., approximately 71.5 g of 15 in 178.5 g of EtOAc) is heated to 60-70 °C.[1]

  • A solution of (1R,2S)-(−)-ephedrine (e.g., 48.80 g) in ethyl acetate (90.0 g) is added to the heated solution over a period of 10 minutes.[1]

  • The resulting clear solution is slowly cooled to 20-30 °C to induce crystallization of the diastereomeric salt (16) as a white solid.[1]

  • To maintain efficient stirring as the product crystallizes, an additional amount of ethyl acetate (e.g., 270 g) is added.[1]

  • The suspension is cooled further to 15-25 °C and stirred for 3-5 hours.[1]

  • The solid diastereomeric salt is collected by filtration.[1]

  • A single reslurry of the collected salt in hot ethyl acetate can be performed to improve the diastereomeric purity to >98% de.[1]

Protocol 3: Isolation of (S)-N-BOC-3-Amino-3-(pyridin-3-yl)propanoic Acid (17) and Conversion to Methyl Ester Dihydrochloride (1)

This protocol details the liberation of the enantiomerically pure N-BOC protected acid from the diastereomeric salt and its subsequent conversion to the methyl ester.

Materials:

  • (S)-3-[(tert-Butoxy)carbonyl]amino-3-(3'-pyridyl)propionic Acid, (1R,2S)-(−)-Ephedrine Salt (16)

  • Aqueous base (e.g., NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfate monohydrate (NaHSO₄·H₂O)

  • Methanol (MeOH)

  • Hydrogen chloride (HCl) gas

Procedure:

  • Liberation of the (S)-N-BOC-Acid (17):

    • Suspend the diastereomeric salt (16) in a biphasic system of water and dichloromethane.

    • Neutralize the salt by adding an aqueous base.

    • Exhaustively extract the (1R,2S)-(−)-ephedrine into the dichloromethane layer.

    • Carefully acidify the aqueous phase to a pH of approximately 3.8 using solid sodium bisulfate monohydrate to crystallize the (S)-N-BOC-acid (17).[1]

    • Isolate the purified (S)-N-BOC-acid (17) by filtration. A typical yield for this step is around 85%.[1]

  • Formation of Methyl (S)-3-Amino-3-(3'-pyridyl)propionate Dihydrochloride (1):

    • Dissolve the (S)-N-BOC-acid (17) in methanol and cool the solution to 0-5 °C.[1]

    • Bubble hydrogen chloride gas into the solution over 2-3 hours, maintaining the temperature below 15 °C.[1]

    • The product will precipitate as a solid.

    • Isolate the methyl (S)-3-amino-3-(3'-pyridyl)propionate dihydrochloride (1) by filtration. The isolated yield is typically around 82%.[1]

    • The final product should have an enantiomeric excess (ee) of >98% as determined by HPLC analysis.[1]

Data Presentation

Table 1: Summary of Yields and Purity for the Chiral Resolution Process

StepCompound NameStarting MaterialYieldPurity (ee/de)
Synthesis of Racemic Amino AcidThis compound (14)1342%Racemic
Diastereomeric Salt Formation(S)-3-[(tert-Butoxy)carbonyl]amino-3-(3'-pyridyl)propionic Acid, (1R,2S)-(−)-Ephedrine Salt (16)1542%>98% de
Isolation of (S)-N-BOC-Acid(S)-N-BOC-3-Amino-3-(pyridin-3-yl)propanoic Acid (17)1685%-
Formation of Methyl Ester DihydrochlorideMethyl (S)-3-Amino-3-(3'-pyridyl)propionate Dihydrochloride (1)1782%>98% ee

Visualizations

Chiral_Resolution_Workflow cluster_synthesis Synthesis of Racemic Starting Material cluster_resolution Chiral Resolution cluster_isolation Isolation of (S)-Enantiomer A Pyridine-3-carboxaldehyde (13) + Malonic Acid + Ammonium Acetate B Racemic this compound (14) A->B Reflux in Ethanol C Racemic N-BOC-3-Amino-3-(pyridin-3-yl)propanoic acid (15) B->C Boc₂O, NaOH D Diastereomeric Salt Formation with (1R,2S)-(−)-Ephedrine C->D Add (1R,2S)-(−)-Ephedrine in EtOAc, Heat E Selective Crystallization of (S,1R,2S)-Diastereomeric Salt (16) D->E Cooling and Crystallization F Liberation of (S)-N-BOC-Acid (17) E->F Aqueous Base, Acidification (pH ~3.8) G Methyl (S)-3-Amino-3-(3'-pyridyl)propionate Dihydrochloride (1) F->G HCl, MeOH

Caption: Experimental workflow for the chiral resolution of this compound.

References

Application of 3-Amino-3-(pyridin-3-yl)propanoic Acid in Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptide scaffolds is a pivotal strategy for the development of novel therapeutics with enhanced pharmacological properties. 3-Amino-3-(pyridin-3-yl)propanoic acid, a β-amino acid featuring a pyridine moiety, offers unique structural and functional characteristics for designing peptidomimetics with improved stability against enzymatic degradation and the potential for novel biological activities.

This document provides detailed application notes and standardized protocols for the successful incorporation of this compound into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Application Notes

This compound, also known as β-pyridyl-β-alanine, is a valuable building block in medicinal chemistry for several key reasons:

  • Enzymatic Stability: The presence of the β-amino acid structure renders the adjacent peptide bond resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the resulting peptide.

  • Structural Diversity: The pyridine ring introduces a rigid, aromatic, and basic functional group that can engage in specific interactions with biological targets, such as hydrogen bonding and π-stacking. This can lead to enhanced binding affinity and selectivity.

  • Conformational Constraint: The incorporation of β-amino acids can induce unique secondary structures in peptides, such as helices and turns, which can be crucial for mimicking the bioactive conformation of a natural peptide ligand.

  • Peptidomimetic Scaffolds: Peptides containing this amino acid can serve as scaffolds for the development of peptidomimetics, which are small molecule drugs designed to mimic the function of a peptide.

The commercially available Fmoc-protected version, Fmoc-(S)-3-amino-3-(3-pyridyl)propanoic acid, allows for its direct use in standard Fmoc-SPPS protocols.

Quantitative Data Summary

While specific quantitative data for the incorporation of this compound is not extensively reported in peer-reviewed literature, the following tables provide expected ranges for key parameters based on the synthesis of peptides containing similar β-amino acids and other non-natural amino acids. These values should be considered as a baseline for optimization.

ParameterTypical Value/RangeNotes
Resin Loading 0.2 - 0.8 mmol/gThe choice of resin (e.g., Rink Amide, Wang) will depend on the desired C-terminal functionality (amide or carboxylic acid).
Coupling Efficiency >95%May require optimization, such as double coupling or the use of more potent coupling reagents, especially for sterically hindered sequences. Monitoring with a Kaiser test is recommended.
Crude Peptide Purity 50 - 80%Highly dependent on the peptide sequence and the success of each coupling and deprotection step.
Final Peptide Yield 10 - 40%Post-purification yield will vary based on the crude purity and the efficiency of the purification method (e.g., RP-HPLC).

Table 1: General Quantitative Parameters for SPPS Incorporating this compound.

ReagentMolar Excess (relative to resin loading)
Fmoc-Amino Acids (including target)3 - 5 equivalents
Coupling Reagent (e.g., HBTU, HATU)2.9 - 4.9 equivalents
Additive (e.g., HOBt, HOAt)3 - 5 equivalents
Base (e.g., DIPEA, NMM)6 - 10 equivalents
Deprotection Reagent (Piperidine)20% (v/v) in DMF

Table 2: Typical Reagent Stoichiometry for a Single Coupling Cycle.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy. These protocols are based on established methods for SPPS and may require optimization for specific peptide sequences.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

  • Weighing: Weigh the desired amount of resin (typically on a 0.1 to 0.25 mmol scale) into a reaction vessel.

  • Swelling: Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

  • Solvent Removal: Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • Piperidine Treatment: Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitation: Agitate the mixture for 3-5 minutes.

  • Drain and Repeat: Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Confirmation: Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a blue color indicates a positive result).

Protocol 3: Coupling of Fmoc-3-Amino-3-(pyridin-3-yl)propanoic acid

This protocol utilizes HATU/HOAt, a common and efficient coupling cocktail for hindered amino acids.

  • Reagent Preparation: In a separate vial, dissolve Fmoc-(S)-3-amino-3-(3-pyridyl)propanoic acid (3-5 eq.), HATU (2.9-4.9 eq.), and HOAt (3-5 eq.) in DMF.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-10 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 1-4 hours. Due to the β-amino acid structure, a longer coupling time or double coupling may be necessary.

  • Monitoring: After the initial coupling time, perform a Kaiser test. If the test is positive (blue), indicating incomplete coupling, drain the solution and repeat the coupling step with a fresh solution of activated amino acid.

  • Washing: Once the Kaiser test is negative (yellow), thoroughly wash the resin with DMF (3-5 times).

Protocol 4: Chain Elongation

Repeat Protocols 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 5: Cleavage and Deprotection
  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 2).

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 6: Purification and Characterization
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the solid-phase synthesis of a peptide incorporating this compound.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Fmoc_Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Repeat Chain Complete? Washing->Repeat Repeat->Fmoc_Deprotection No Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Yes Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-3-Amino-3- (pyridin-3-yl)propanoic acid Active_Ester Activated O-Acyl-isourea Ester Fmoc_AA->Active_Ester Activator HATU/HOAt Activator->Active_Ester Base DIPEA/NMM Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_Amine Resin-Bound Peptide with Free N-terminus Resin_Amine->Peptide_Bond

Caption: Activation and coupling pathway for an Fmoc-amino acid.

Conclusion

The incorporation of this compound into peptides via Fmoc-SPPS is a viable and powerful strategy for the development of novel peptidomimetics. While specific, optimized protocols for this particular amino acid are not widely published, the general principles and protocols for SPPS of β-amino acids provide a strong foundation for its successful synthesis. Careful monitoring of the coupling steps and potential optimization of reaction times and reagents will be key to achieving high yields and purity. The unique properties conferred by this building block make it a valuable tool for advancing drug discovery and development.

Application Notes and Protocols: 3-Amino-3-(pyridin-3-yl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(pyridin-3-yl)propanoic acid, a β-amino acid incorporating a pyridine ring, represents a versatile scaffold in medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of the pyridine moiety, combined with the conformational flexibility of the β-amino acid backbone, make it an attractive building block for the design of novel therapeutic agents.[1] Its structural similarity to endogenous molecules suggests potential interactions with various biological targets, particularly within the central nervous system. These application notes provide an overview of the known and potential applications of this compound and its derivatives, supported by experimental protocols and data for related compounds.

Key Applications in Medicinal Chemistry

Neurological Disorders

The pyridin-3-yl moiety is a common feature in molecules targeting the central nervous system. Derivatives of this compound have been investigated for their potential to modulate neurotransmitter systems, suggesting applications in neurodegenerative diseases and other neurological conditions.[2]

NMDA Receptor Modulation:

A significant area of interest is the modulation of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity, learning, and memory.[3] Dysregulation of NMDA receptor activity is implicated in various neurological disorders. A derivative of the α-amino isomer, (R)-2-Amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid, has been identified as a potent and subtype-selective agonist at the glycine binding site of the NMDA receptor.[4][5] This finding suggests that the 3-pyridyl group is well-tolerated and can contribute to the binding affinity at this site.

Quantitative Data for (R)-2-Amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid (A closely related derivative)

Receptor SubtypeEC50 (µM)% Max Response (relative to Glycine)
GluN1/GluN2A>300102 ± 3
GluN1/GluN2B>300100 ± 4
GluN1/GluN2C42 ± 5101 ± 2
GluN1/GluN2D98 ± 1199 ± 3

Data extracted from a study on NMDA receptor glycine site agonists, highlighting the potential of the pyridin-3-yl scaffold in achieving subtype selectivity.[4]

Antibacterial Agents

The pyridine ring is a well-established pharmacophore in antibacterial drug discovery. Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have been synthesized and evaluated for their in vitro antibacterial activity.[6] Several of these compounds exhibited strong activity against Gram-positive bacteria, including Streptococcus pneumoniae. This indicates that the 3-pyridyl group can be incorporated into scaffolds to develop novel antimicrobial agents.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 3-amino-3-arylpropionic acids and can be applied for the synthesis of the title compound.[7]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (1N)

  • Methanol

Procedure:

  • In a round-bottom flask, combine 3-pyridinecarboxaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (2 equivalents) in ethanol.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature to allow for the precipitation of a solid.

  • Collect the solid by filtration and wash with cold ethanol.

  • Dissolve the crude solid in 1N hydrochloric acid and then evaporate the solvent under reduced pressure.

  • Recrystallize the resulting solid from hot methanol to yield this compound hydrochloride as a white crystalline solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of NMDA Receptor Activity (Two-Electrode Voltage-Clamp Electrophysiology)

This protocol describes a general method for assessing the activity of compounds at NMDA receptors expressed in Xenopus oocytes, as would be applicable for this compound and its derivatives.[4]

Materials:

  • Xenopus laevis oocytes

  • cRNAs for human GluN1 and GluN2 subunits

  • Recording medium (containing NaCl, KCl, BaCl₂, and HEPES, pH 7.5)

  • Agonists: Glycine and L-Glutamate

  • Test compound (e.g., a derivative of this compound)

Procedure:

  • Prepare oocytes and inject them with cRNAs for the desired GluN1 and GluN2 subunits.

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Place an oocyte in a recording chamber continuously perfused with the recording medium.

  • Perform two-electrode voltage-clamp recordings at a holding potential of -40 mV.

  • To determine agonist activity, apply a saturating concentration of L-Glutamate (100 µM) along with varying concentrations of the test compound.

  • Record the peak inward current at each concentration of the test compound.

  • Normalize the responses to the maximum response elicited by a saturating concentration of glycine.

  • Plot the concentration-response data and fit to a sigmoidal equation to determine the EC50 and maximum response.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants 3-Pyridinecarboxaldehyde Malonic Acid Ammonium Acetate Reaction One-Pot Reaction (Ethanol, Reflux) Reactants->Reaction Purification Purification (Recrystallization) Reaction->Purification Product This compound Purification->Product Assay NMDA Receptor Assay (TEVC in Oocytes) Product->Assay Test Compound Data Data Analysis (EC50, % Max Response) Assay->Data Result Pharmacological Profile Data->Result

Caption: General experimental workflow from synthesis to biological evaluation.

nmdar_pathway cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Activation Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Signaling Ca²⁺ Influx Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Glutamate Glutamate Glutamate->NMDA_Receptor Binds to GluN2 Compound Pyridinyl-propanoic Acid Derivative (Glycine Site Agonist) Compound->NMDA_Receptor Binds to GluN1

Caption: Potential involvement in NMDA receptor signaling.

References

Application Notes and Protocols: 3-Amino-3-(pyridin-3-yl)propanoic Acid in the Development of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-amino-3-(pyridin-3-yl)propanoic acid as a versatile scaffold for the synthesis of novel neuroprotective agents. This document details the synthesis of a promising candidate molecule, its biological evaluation, and the underlying signaling pathways involved in its neuroprotective mechanism.

Introduction

This compound is a β-amino acid containing a pyridine ring, a structural motif present in numerous biologically active compounds. Its unique chemical architecture makes it an attractive starting material for the development of novel therapeutics targeting neurological disorders. Derivatives of this scaffold have shown potential in modulating key neuronal signaling pathways, offering opportunities for the discovery of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

This document focuses on a representative neuroprotective agent derived from this compound: (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid . This compound has been identified as a potent agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a critical target in neuroprotection. Additionally, we will explore the neuroprotective signaling pathway associated with the pyridin-3-yl moiety, specifically through the modulation of the α7 nicotinic acetylcholine receptor (α7 nAChR), as exemplified by the compound 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04) .

Featured Neuroprotective Agent: (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid

This triazole derivative of this compound demonstrates significant activity as an NMDA receptor glycine site agonist. Modulating NMDA receptor activity is a key strategy in neuroprotection, as excessive activation can lead to excitotoxicity, while physiological activation is crucial for neuronal survival and plasticity.

Quantitative Data

The following table summarizes the agonist potency of (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid at different NMDA receptor subtypes.

CompoundNMDA Receptor SubtypeEC50 (µM)
(R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acidGluN1/GluN2A>100
GluN1/GluN2B>100
GluN1/GluN2C1.8
GluN1/GluN2D3.3

Experimental Protocols

Synthesis of (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid

This protocol describes a potential synthetic route.

Workflow for the Synthesis of the target compound.

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Deprotection A N-Boc-(R)-serine methyl ester B Methanesulfonyl chloride, Et3N A->B C Mesylate Intermediate B->C D Sodium azide C->D E (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-azidopropanoate D->E F 3-Ethynylpyridine E->F H Triazole Intermediate E->H [G] G CuSO4, Sodium ascorbate I 6M HCl H->I J (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid I->J A Seed PC-12 cells in 96-well plate B Differentiate cells with NGF A->B C Pre-treat with test compound B->C D Induce toxicity with aggregated Aβ peptide C->D E Incubate for 24-48 hours D->E F Add MTT reagent E->F G Incubate for 4 hours F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I G cluster_0 Synaptic NMDA Receptor cluster_1 Downstream Signaling cluster_2 Cellular Outcome NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx GlycineSite Glycine Site Agonist ((R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid) GlycineSite->NMDAR Glutamate Glutamate Glutamate->NMDAR CREB CREB Activation Ca_influx->CREB PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt BDNF BDNF Expression CREB->BDNF Survival Neuronal Survival BDNF->Survival Plasticity Synaptic Plasticity BDNF->Plasticity PI3K_Akt->Survival cluster_0 α7 nAChR Activation cluster_1 Downstream Pathways cluster_2 Neuroprotective Effects a7nAChR α7 nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx PAM PAM (e.g., EQ-04) PAM->a7nAChR ACh Acetylcholine ACh->a7nAChR JAK2 JAK2 Ca_influx->JAK2 PI3K PI3K JAK2->PI3K Akt Akt PI3K->Akt AntiApoptosis Anti-apoptosis Akt->AntiApoptosis AntiInflammation Anti-inflammation Akt->AntiInflammation

Application Notes and Protocols: N-BOC Protection of 3-amino-3-(3'-pyridyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-protection of 3-amino-3-(3'-pyridyl)propionic acid using di-tert-butyl dicarbonate ((Boc)₂O), yielding N-Boc-3-amino-3-(3'-pyridyl)propionic acid. This compound is a valuable building block in peptide synthesis and drug development, particularly for creating novel therapeutic agents targeting neurological disorders.[1][2]

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[3][4] Its popularity stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][5] This orthogonality allows for selective deprotection in the presence of other protecting groups like Fmoc.[5] The N-Boc protection of 3-amino-3-(3'-pyridyl)propionic acid renders the nucleophilic amino group inert, preventing unwanted side reactions during subsequent synthetic steps.[3]

General Reaction Scheme

The protection of the amino group in 3-amino-3-(3'-pyridyl)propionic acid is typically achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[3]

Reaction:

3-amino-3-(3'-pyridyl)propionic acid + (Boc)₂O --(Base, Solvent)--> N-Boc-3-amino-3-(3'-pyridyl)propionic acid

Experimental Protocols

Two common protocols for the N-BOC protection of amino acids are presented below. Protocol A is a general method adaptable for various amino acids, while Protocol B is a specific example adapted for a structurally similar compound, 3-(3-pyridyl)-L-alanine.[6]

Protocol A: General Procedure for N-Boc Protection

This protocol provides a general and robust method for the N-protection of amino acids.[3]

Materials:

  • 3-amino-3-(3'-pyridyl)propionic acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)[3]

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)[3]

  • Solvent: 1,4-Dioxane/Water (1:1) or THF/Water (1:1)[3][7]

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[3][8]

Procedure:

  • Dissolve 3-amino-3-(3'-pyridyl)propionic acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., 1,4-dioxane and water).[3]

  • Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.[3]

  • Cool the reaction mixture to 0 °C in an ice bath.[3][9]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while maintaining vigorous stirring.[3]

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).[3][6]

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[3]

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.[3]

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).[3]

  • Combine the organic layers and wash with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[3][8]

  • The crude product can be further purified by crystallization.[8][10]

Protocol B: Specific Procedure Adapted from a Similar Synthesis

This protocol is based on a reported synthesis of N-t-Butoxycarbonyl-3-(3-pyridyl)-(S)-alanine and can be adapted for 3-amino-3-(3'-pyridyl)propionic acid.[6]

Materials:

  • 3-amino-3-(3'-pyridyl)propionic acid (1.0 eq, e.g., 54 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (1.0 eq, e.g., 54 mmol)[6]

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq, e.g., 82 mmol)[6]

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Citric acid (solid)

  • Sodium chloride (solid)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ether

Procedure:

  • Suspend 3-amino-3-(3'-pyridyl)propionic acid (54 mmol) in water (50 ml) and cool in an ice bath.[6]

  • Add anhydrous potassium carbonate (54 mmol) to the stirred suspension.[6]

  • Add a solution of di-tert-butyl dicarbonate (82 mmol) in 1,4-dioxane (25 ml) dropwise over 10 minutes.[6]

  • Allow the resulting mixture to warm to room temperature and stir for 18 hours.[6]

  • Concentrate the reaction mixture by evaporation under reduced pressure to remove the bulk of the 1,4-dioxane.[6]

  • Extract the aqueous residue with ethyl acetate (2 x 20 ml) to remove impurities.[6]

  • Adjust the pH of the aqueous solution to approximately 3 with solid citric acid.[6]

  • Add solid sodium chloride to the aqueous solution to saturation and extract with ethyl acetate (5 x 20 ml).[6]

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate to a low volume under reduced pressure until the product begins to crystallize.[6]

  • Chill the mixture at 0 °C for 1 hour to complete crystallization.[6]

  • Collect the crystals by filtration, wash with ether, and dry to obtain the final product.[6]

Data Presentation

ParameterProtocol A (General)Protocol B (Adapted)Reference
Starting Material 3-amino-3-(3'-pyridyl)propionic acid3-amino-3-(3'-pyridyl)propionic acid-
Reagents (Boc)₂O, NaOH or TEA(Boc)₂O, K₂CO₃, Citric Acid[3][6]
Solvent 1,4-Dioxane/Water or THF/Water1,4-Dioxane/Water[3][6][7]
Reaction Time 4-18 hours18 hours[3][6]
Reaction Temp. 0 °C to Room Temperature0 °C to Room Temperature[3][6]
Workup Acidification, ExtractionExtraction, Acidification, Salting out, Extraction[3][6]
Purification Extraction, CrystallizationCrystallization[3][6][8]
Reported Yield Generally high72% (for similar compound)[6][7]

Mandatory Visualizations

Experimental Workflow for N-Boc Protection

G Experimental Workflow for N-Boc Protection cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Amino Acid in Solvent add_base Add Base and Stir start->add_base cool Cool to 0 °C add_base->cool add_boc Add (Boc)₂O cool->add_boc react React at RT add_boc->react concentrate Remove Organic Solvent react->concentrate TLC Monitoring acidify Acidify Aqueous Layer concentrate->acidify extract Extract with Organic Solvent acidify->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry crystallize Crystallize Product dry->crystallize end N-Boc Protected Product crystallize->end G Boc Protection/Deprotection Cycle AminoAcid Free Amino Acid (3-amino-3-(3'-pyridyl)propionic acid) BocProtected N-Boc Protected Amino Acid AminoAcid->BocProtected Protection ((Boc)₂O, Base) BocProtected->AminoAcid Deprotection (Strong Acid, e.g., TFA, HCl)

References

Application Notes and Protocols for the Characterization of β-Amino Acids by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-amino acids (β-amino acids) are structural isomers of α-amino acids, featuring the amine group on the β-carbon relative to the carboxyl group. This structural difference imparts unique conformational properties and proteolytic stability to peptides and other molecules incorporating them, making them valuable building blocks in drug discovery and development.[1] Their incorporation into peptides can induce stable secondary structures and enhance resistance to enzymatic degradation.[1] Consequently, β-amino acids are of significant interest in medicinal chemistry for creating novel therapeutics with improved pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for the comprehensive characterization of β-amino acids and their derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of β-amino acids in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Data Presentation: NMR Spectral Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for β-amino acids. It is important to note that exact chemical shifts are sensitive to the solvent, pH, temperature, and the nature of the side chain (R group).

Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for β-Amino Acids in D₂O

ProtonChemical Shift Range (ppm)Notes
α-CH2.2 - 2.8Typically a multiplet, coupled to β-CH and potentially the side chain.
β-CH3.0 - 4.0Typically a multiplet, coupled to α-CH₂ and the amino group protons.
Side Chain (R)VariableHighly dependent on the structure of the side chain.
NH₂VariableOften exchanges with D₂O, may not be observed. In organic solvents, appears as a broad singlet.
COOHVariableOften exchanges with D₂O, may not be observed. In organic solvents, appears as a broad singlet downfield.

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for β-Amino Acids in D₂O

CarbonChemical Shift Range (ppm)
C=O170 - 185
40 - 55
30 - 45
Side Chain (R)Variable

Table 3: Typical J-Coupling Constants for β-Amino Acids

CouplingTypical Value (Hz)Notes
³J(Hα, Hβ)2 - 10The magnitude is dependent on the dihedral angle and can provide conformational information.
²J(Hαa, Hαb)12 - 18Geminal coupling of diastereotopic α-protons.
Experimental Protocol: NMR Analysis of a β-Amino Acid

This protocol outlines the steps for acquiring and processing NMR data for a novel β-amino acid.

1. Sample Preparation:

  • Dissolve 5-10 mg of the β-amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., DSS for D₂O, TMS for CDCl₃) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a one-dimensional ¹H NMR spectrum to assess sample purity and concentration.

  • Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time may be necessary.

  • Acquire two-dimensional NMR spectra for complete structural assignment:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons (e.g., Hα-Hβ).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the conformation and stereochemistry.

3. Data Processing and Analysis:

  • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the internal standard.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the 2D spectra to assign all ¹H and ¹³C chemical shifts and determine the connectivity of the molecule.

  • Measure the coupling constants from the high-resolution ¹H spectrum to gain insight into the conformation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve β-Amino Acid in Deuterated Solvent add_std Add Internal Standard (e.g., DSS, TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer acq_1d 1D NMR (¹H, ¹³C) transfer->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC, NOESY) acq_1d->acq_2d process Fourier Transform, Phasing, Baseline Correction acq_2d->process reference Reference to Internal Standard process->reference assign Assign Chemical Shifts & Coupling Constants reference->assign structure Structure Elucidation assign->structure

NMR experimental workflow for β-amino acid characterization.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of β-amino acids through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for amino acid analysis.

Data Presentation: Mass Spectrometry Fragmentation Data

The fragmentation of β-amino acids in tandem mass spectrometry (MS/MS) can provide characteristic product ions that aid in their identification. Common fragmentation pathways include the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and carbon monoxide (CO), as well as cleavage of the carbon backbone.

Table 4: Common ESI-MS/MS Fragmentation Patterns of Protonated β-Amino Acids [M+H]⁺

Precursor IonCharacteristic Neutral LossProduct IonNotes
[M+H]⁺H₂O[M+H-18]⁺Loss of water from the carboxylic acid group.
[M+H]⁺NH₃[M+H-17]⁺Loss of ammonia from the amino group.
[M+H]⁺HCOOH[M+H-46]⁺Loss of formic acid.
[M+H]⁺CO + H₂O[M+H-46]⁺Consecutive losses.
[M+H]⁺Cα-Cβ cleavageVariesCan lead to characteristic side-chain containing fragments.
[M+H]⁺Cβ-C(O) cleavageVariesCleavage adjacent to the carbonyl group.

Note: The relative abundance of these fragments depends on the collision energy and the specific structure of the β-amino acid.

Experimental Protocol: ESI-MS/MS Analysis of a β-Amino Acid

This protocol describes the general procedure for analyzing a β-amino acid using a liquid chromatography-tandem mass spectrometer (LC-MS/MS).

1. Sample Preparation:

  • Prepare a stock solution of the β-amino acid in a suitable solvent (e.g., methanol, water with 0.1% formic acid) at a concentration of approximately 1 mg/mL.

  • Prepare a dilute working solution (e.g., 1-10 µg/mL) in the mobile phase to be used for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a suitable reversed-phase column (e.g., C18) for separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in positive electrospray ionization mode.

    • Perform a full scan MS experiment to determine the m/z of the protonated molecule [M+H]⁺.

    • Perform a product ion scan (MS/MS) experiment by selecting the [M+H]⁺ ion as the precursor.

    • Fragment the precursor ion using collision-induced dissociation (CID) with an appropriate collision energy.

3. Data Analysis:

  • Analyze the full scan MS spectrum to confirm the molecular weight of the β-amino acid.

  • Interpret the MS/MS spectrum to identify the characteristic fragment ions.

  • Propose fragmentation pathways based on the observed neutral losses and product ions to confirm the structure.

MS_Fragmentation_Pathway cluster_losses Neutral Losses cluster_cleavage Backbone Cleavage M_H [M+H]⁺ (Precursor Ion) M_H_H2O [M+H-H₂O]⁺ M_H->M_H_H2O - H₂O M_H_NH3 [M+H-NH₃]⁺ M_H->M_H_NH3 - NH₃ M_H_HCOOH [M+H-HCOOH]⁺ M_H->M_H_HCOOH - HCOOH frag1 Fragment 1 M_H->frag1 Cα-Cβ cleavage frag2 Fragment 2 M_H->frag2 Cβ-C(O) cleavage

General MS/MS fragmentation pathways for β-amino acids.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust analytical workflow for the unambiguous characterization of β-amino acids. NMR delivers detailed insights into the molecular structure and conformation in solution, while MS confirms the molecular weight and provides valuable structural information through fragmentation analysis. These detailed protocols and data tables serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the synthesis and application of these important molecules.

References

Application Notes & Protocols: Development of Antimicrobial Candidates from Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a significant global health threat, necessitating the urgent development of novel antimicrobial agents. Propanoic acid and its derivatives have emerged as a promising class of compounds with potential antimicrobial activities. These molecules offer a versatile scaffold for chemical modification, allowing for the fine-tuning of their efficacy and spectrum of activity against various bacterial and fungal strains. This document provides a detailed overview of the development of antimicrobial candidates derived from propanoic acid, including quantitative data on their activity, detailed experimental protocols for their synthesis and evaluation, and visualizations of developmental workflows and structure-activity relationships.

Recent studies have focused on synthesizing and evaluating various series of propanoic acid derivatives, such as 3-((4-hydroxyphenyl)amino)propanoic acids, 3-aryl-3-(furan-2-yl)propanoic acids, and Schiff bases of propionic acid.[1][2][3][4] These investigations have demonstrated that specific structural modifications can lead to potent antimicrobial activity against a broad range of pathogens, including the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi like Candida auris.[1][5][6]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various propanoic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values for representative derivatives against a panel of bacterial and fungal pathogens.

Table 1: In Vitro Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [1]

CompoundSubstituent/MoietyS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)E. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)P. aeruginosa MIC (µg/mL)A. baumannii MIC (µg/mL)C. auris MIC (µg/mL)
14 Hydrazone with Thiophene1 - 80.5 - 28 - 64>64>64328 - 64
15 Hydrazone with Furan1 - 80.5 - 28 - 64>64>64>648 - 64
16 Hydrazone with Pyrrole1 - 80.5 - 28 - 64>64>64168 - 64
30 Phenyl with 4-NO₂16163264>64>64>64
33 Phenyl with 4-OH8 - 168 - 1616 - 6416 - 641616>64

Data extracted from Kavaliauskas et al., 2024. The range of MICs represents activity against different resistant strains of the same species.

Table 2: Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives [2]

Compound TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Starting Furan Derivatives (1a-i)12864 - 12864
Hydroarylation Products (2a-r)64 - 12864 - 12864

Most tested compounds showed activity at these concentrations.

Table 3: Antimicrobial Activity of Propionic Acid Schiff Bases and Esters [3][4]

CompoundCompound TypeS. aureus MIC (µM/mL)B. subtilis MIC (µM/mL)E. coli MIC (µM/mL)C. albicans MIC (µM/mL)A. niger MIC (µM/mL)
10 Schiff Base1.331.331.331.931.93
15 Schiff Base1.611.611.611.611.91
19 Ester1.421.721.121.421.72
21 Ester1.061.361.061.061.06

Data is presented as pMIC (log 1/C), where C is MIC in µM/mL. Higher values indicate greater potency. The table shows representative compounds from the study.

Experimental Protocols

General Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives

This protocol is adapted from the synthesis of hydrazone derivatives which showed potent antimicrobial activity.[1][7]

Step 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide (Intermediate 3)

  • A mixture of 4-aminophenol (1) and methyl acrylate in 2-propanol is refluxed to yield N-(4-hydroxyphenyl)-β-alanine methyl ester (2).

  • Intermediate 2 is then reacted with hydrazine hydrate in ethanol under reflux for 8-12 hours.

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield N-(4-hydroxyphenyl)-β-alanine hydrazide (3).

Step 2: Synthesis of Hydrazone Derivatives (e.g., Compounds 14-16)

  • Dissolve N-(4-hydroxyphenyl)-β-alanine hydrazide (3) (1 mmol) in anhydrous ethanol.

  • Add the appropriate heterocyclic aldehyde (e.g., thiophene-2-carbaldehyde, furan-2-carbaldehyde, or pyrrole-2-carbaldehyde) (1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. The precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol and diethyl ether.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final hydrazone derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Bacterial/Fungal strains

  • Test compounds (propanoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (standard antibiotic/antifungal) and negative control (vehicle) wells.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microbial strain in a sterile saline solution, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates. The typical concentration range to test is 0.25 to 256 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. The final volume in each well should be 100-200 µL.

  • Controls: Include wells for a positive control (microbes in broth with no compound, showing growth) and a negative control (broth only, no microbes, showing no growth). Also, include a standard drug control (e.g., vancomycin for MRSA, fluconazole for Candida).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density (OD) at 600 nm.

Visualizations: Workflows and Mechanisms

Development Workflow

The following diagram illustrates the general workflow for the development of antimicrobial candidates from propanoic acid derivatives, from initial design and synthesis to final biological evaluation.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization A Scaffold Selection (Propanoic Acid) B In Silico Screening (ADME/Tox Prediction) A->B C Chemical Synthesis of Derivatives B->C D Purification & Characterization C->D E Primary Screening: Antimicrobial Susceptibility (MIC Determination) D->E Test Compounds F Secondary Screening: Spectrum of Activity (MDR Pathogens) E->F Active Hits G Toxicity Assays (e.g., Hemolysis, Cytotoxicity) F->G Potent Candidates I Structure-Activity Relationship (SAR) Analysis F->I J Lead Compound Identification G->J Safe & Potent Hits H Mechanism of Action Studies K Further Chemical Modification I->K SAR Insights J->H K->C Iterative Design

Caption: Workflow for antimicrobial drug discovery using propanoic acid derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these derivatives is highly dependent on their chemical structure. The following diagram summarizes key structure-activity relationships observed in recent studies.[1][3]

SAR cluster_core Propanoic Acid Scaffold cluster_modifications Modifications & Effects cluster_activity Antimicrobial Activity Core R1 - (CH₂)₂ - COOH Hydrazone Hydrazone Moiety (at R1) Phenyl Substituted Phenyl Ring (at R1) Ester Esterification of COOH Heterocycle Heterocyclic Rings (Thiophene, Furan) Hydrazone->Heterocycle Activity Potency & Spectrum Hydrazone->Activity Broad Spectrum Activity (Gram+/-, Fungi) Heterocycle->Activity Enhances Potency Phenyl->Activity Moderate Activity ElectronWithdrawing Electron-Withdrawing Groups (e.g., -NO₂) ElectronWithdrawing->Phenyl Substitution ElectronWithdrawing->Activity Increases Gram- Activity ElectronDonating Electron-Donating Groups (e.g., -OH) ElectronDonating->Phenyl Substitution ElectronDonating->Activity Broadens Spectrum Ester->Activity Generally Reduces Activity (vs. Schiff Bases)

Caption: Key structure-activity relationships for propanoic acid antimicrobials.

Proposed Mechanism of Action

While the exact mechanisms for complex derivatives are still under investigation, the fundamental antimicrobial action of propionic acid involves the disruption of cellular homeostasis, primarily through intracellular acidification.[9][10][11] This is particularly effective against microbes that cannot tolerate a sudden drop in internal pH.

Caption: Mechanism of antimicrobial action via intracellular acidification.

References

Revolutionizing Therapeutics: The Role of Non-Natural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The landscape of drug discovery is continually evolving, with an increasing demand for therapeutics exhibiting enhanced potency, selectivity, and metabolic stability. While the 20 proteinogenic amino acids have long served as the fundamental building blocks of peptide and protein-based drugs, the strategic incorporation of non-natural amino acids (nAAs) has emerged as a transformative approach to overcome the limitations of traditional biologics. These unique chemical entities, not found in natural polypeptide chains, offer a vast expansion of chemical diversity, enabling the fine-tuning of pharmacological properties to create safer and more effective drugs.[1]

The introduction of nAAs can confer a range of advantageous properties to a drug candidate. These include improved resistance to proteolytic degradation, leading to a longer in vivo half-life, enhanced binding affinity and selectivity for the target receptor, and the ability to modulate signaling pathways in novel ways.[2][3] This application note provides a detailed overview of the utilization of nAAs in drug discovery and development, complete with experimental protocols for their incorporation and evaluation, quantitative data on their impact, and visualizations of their effects on cellular signaling.

Advantages of Incorporating Non-Natural Amino Acids

The integration of nAAs into therapeutic peptides and proteins offers several key advantages that address the inherent challenges of conventional biologics.

  • Enhanced Proteolytic Stability: A primary obstacle for peptide-based drugs is their rapid degradation by proteases in the body. The introduction of nAAs, such as D-amino acids or N-methylated amino acids, can render the peptide bonds resistant to enzymatic cleavage, significantly extending the drug's half-life.[4][5]

  • Improved Pharmacokinetic Profile: By modifying the physicochemical properties of a peptide, such as its hydrophobicity and charge, nAAs can improve its absorption, distribution, metabolism, and excretion (ADME) profile, leading to better bioavailability.[2][6]

  • Increased Potency and Selectivity: The unique side chains of nAAs can create novel interactions with the target receptor, leading to enhanced binding affinity (lower Kᵢ) and potency (lower IC₅₀ or EC₅₀).[7][8] This can also improve selectivity for the desired target over off-target molecules, reducing potential side effects.

  • Conformational Constraint: Incorporating nAAs can introduce conformational rigidity into a peptide, locking it into a bioactive conformation that is optimal for receptor binding.[9] This pre-organization can lead to a significant increase in potency.

  • Novel Functionalities: nAAs can be designed to carry unique functional groups, such as photo-crosslinkers or fluorescent probes, which are invaluable tools for studying drug-target interactions and cellular signaling pathways.

Quantitative Impact of Non-Natural Amino Acids on Drug Properties

The incorporation of nAAs has a demonstrable and quantifiable impact on the therapeutic properties of various drug candidates. The following tables summarize key data from studies on conotoxins, somatostatin analogs, and the GLP-1 receptor agonist exenatide, illustrating the improvements achieved through the use of nAAs.

Table 1: Improved Potency of α-Conotoxin Analogs with Non-Natural Amino Acids
PeptideTargetIC₅₀ (nM)Fold Improvement
PeIA (Native)human α9α10 nAChR22.3-
PeIA[S4Dap, S9Dap] (with nAA)human α9α10 nAChR0.93~24
α-GID (Native)α4β2 nAChR152-
Δ-1-4 α-GID (N-terminal deletion)α4β2 nAChR>10,000Loss of potency

Data sourced from[8][10]

Table 2: Enhanced Binding Affinity and Stability of Somatostatin Analogs
PeptideReceptor SubtypeBinding Affinity (Kᵢ in nM)Serum Half-life (hours)
Somatostatin (SRIF-14)sst20.5 ± 0.12.75
Analog with one Msasst20.8 ± 0.2-
Analog with two Msasst21.5 ± 0.343.9
Analog with three Msasst2>100093.5

Msa = mesitylalanine (a non-natural amino acid). Data sourced from[9]

Table 3: Comparative Pharmacokinetics of GLP-1 and Exenatide
PeptideHalf-lifeKey Modifications
Native GLP-1< 2 minutes-
Exenatide (Exendin-4)~2.4 hours53% homology with GLP-1, resistant to DPP-IV degradation

Exenatide is a naturally occurring peptide with a sequence that differs from human GLP-1, effectively acting as a peptide with "non-natural" amino acids in the context of the human GLP-1 receptor. Data sourced from[1][6][11]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Non-Natural Amino Acids via Amber Suppression in E. coli

This protocol outlines the general steps for incorporating a non-natural amino acid at a specific site in a protein expressed in E. coli using the amber stop codon (UAG) suppression method.

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the target protein with a UAG codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair specific for the desired nAA (e.g., pEVOL plasmid).

  • Non-natural amino acid.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Ni-NTA affinity chromatography resin for protein purification.

2. Procedure:

  • Plasmid Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal pair plasmid.

  • Culture Growth:

    • Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.

    • The next day, dilute the overnight culture into a larger volume of LB medium with antibiotics.

    • Add the non-natural amino acid to the culture medium to a final concentration of 1-10 mM.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Protein Expression:

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification:

    • Purify the target protein from the clarified lysate using Ni-NTA affinity chromatography.

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the target protein using an imidazole gradient.

  • Verification of nAA Incorporation:

    • Confirm the incorporation of the nAA by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the purified protein should correspond to the expected mass with the nAA incorporated.

experimental_workflow_amber_suppression cluster_cloning Plasmid Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis pTarget Target Gene (with UAG codon) Transformation Co-transformation into E. coli pTarget->Transformation pOrthogonal Orthogonal Pair Plasmid (aaRS/tRNA) pOrthogonal->Transformation Growth Cell Growth + nAA Transformation->Growth Induction Induction (IPTG) Growth->Induction Harvest Cell Harvesting & Lysis Induction->Harvest Purification Affinity Chromatography Harvest->Purification Analysis Mass Spectrometry Verification Purification->Analysis

Workflow for site-specific incorporation of nAAs.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Non-Natural Amino Acids

This protocol provides a general procedure for the manual solid-phase synthesis of a peptide containing an nAA using Fmoc chemistry.

1. Materials:

  • Fmoc-protected amino acids (natural and non-natural).

  • Rink Amide resin (or other suitable resin).

  • N,N-Dimethylformamide (DMF).

  • Piperidine.

  • Coupling reagents (e.g., HBTU, HATU).

  • Base (e.g., DIPEA).

  • Cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Diethyl ether.

  • RP-HPLC system for purification.

2. Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (natural or non-natural) with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.

    • Wash the peptide pellet with cold ether and dry it.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

experimental_workflow_spps Start Start with Resin Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Coupling Amino Acid Coupling (Natural or nAA) Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotection Next cycle FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection End of sequence Cleavage Cleavage from Resin & Deprotection FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Purified Peptide Purification->End

General workflow for Solid-Phase Peptide Synthesis.

Signaling Pathway Modulation

The incorporation of nAAs can lead to drugs that modulate cellular signaling pathways with enhanced specificity and efficacy. A prime example is the development of biased agonists for G protein-coupled receptors (GPCRs), such as the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.

A GLP-1R agonist containing an nAA can be designed to preferentially activate the Gs-cAMP signaling pathway, which is responsible for insulin secretion, while minimizing the recruitment of β-arrestin, which can lead to receptor desensitization and potential side effects.[3]

signaling_pathway_glp1r cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GLP1R GLP-1R Gs Gαs GLP1R->Gs Preferential Activation BetaArrestin β-Arrestin GLP1R->BetaArrestin Reduced Recruitment Agonist GLP-1R Agonist (with nAA) Agonist->GLP1R Binding AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Desensitization Receptor Desensitization BetaArrestin->Desensitization

Biased agonism at the GLP-1R by an agonist with an nAA.

Conclusion

The utilization of non-natural amino acids represents a paradigm shift in drug discovery, offering unprecedented control over the molecular properties of therapeutic agents. By expanding the chemical repertoire beyond the canonical 20 amino acids, researchers can systematically address the limitations of traditional peptide and protein drugs, leading to the development of next-generation therapeutics with superior efficacy, safety, and pharmacokinetic profiles. The protocols and data presented herein provide a foundational guide for scientists and drug developers to harness the power of non-natural amino acids in their research and development endeavors.

References

Application Notes and Protocols for 3-Amino-3-(pyridin-3-yl)propanoic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(pyridin-3-yl)propanoic acid is a chiral heterocyclic β-amino acid with potential applications in neuroscience research. Its structural similarity to known inhibitors of γ-aminobutyric acid (GABA) transporters (GATs) suggests that it may act as a modulator of GABAergic neurotransmission. By inhibiting the reuptake of GABA from the synaptic cleft, GAT inhibitors increase the extracellular concentration of this primary inhibitory neurotransmitter, leading to a potentiation of inhibitory signaling. This mechanism is a key target for the development of therapeutics for neurological and psychiatric disorders such as epilepsy, anxiety, and neuropathic pain.

These application notes provide an overview of the potential utility of this compound in neuroscience research, along with detailed protocols for its investigation as a GABA transporter inhibitor.

Mechanism of Action: Inhibition of GABA Transporters

GABA transporters are crucial for maintaining the balance of synaptic transmission by clearing GABA from the extracellular space. There are four main subtypes of GATs: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1). GAT1 is predominantly found in neurons, while GAT3 is primarily located in astrocytes. Selective inhibition of these transporters can have distinct effects on neuronal excitability.

While direct quantitative data for this compound is not currently available in the public domain, its structural analogues, such as derivatives of nipecotic acid and guvacine, have been shown to be potent GAT inhibitors. The pyridine ring in this compound may confer unique binding properties and selectivity for different GAT subtypes.

dot

Caption: Proposed mechanism of action for this compound.

Quantitative Data for Structurally Related GAT Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of well-characterized GAT inhibitors that share structural similarities with this compound. This data can serve as a reference for designing experiments and predicting the potential potency and selectivity of the target compound.

CompoundTargetIC50 (µM)Reference
TiagabineGAT-10.07[1]
NNC-711GAT-10.04[1]
(S)-SNAP-5114GAT-35[2]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidGAT-35[2]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidGAT-221[2]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidGAT-1>200[2]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acidBGT-1140[2]

Experimental Protocols

Protocol 1: In Vitro GABA Uptake Assay

This protocol describes a method to determine the inhibitory activity of this compound on GABA transporters expressed in a mammalian cell line.

dot

G start Start cell_culture Culture HEK293 cells expressing a GAT subtype start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding wash1 Wash cells with assay buffer seeding->wash1 pre_incubation Pre-incubate with test compound or control wash1->pre_incubation initiate_uptake Add [3H]GABA to initiate uptake pre_incubation->initiate_uptake incubation Incubate at room temperature initiate_uptake->incubation terminate_uptake Terminate uptake by washing with cold buffer incubation->terminate_uptake lysis Lyse cells terminate_uptake->lysis scintillation Measure radioactivity using a scintillation counter lysis->scintillation analysis Calculate % inhibition and IC50 scintillation->analysis end End analysis->end

Caption: Workflow for the in vitro GABA uptake assay.

Materials:

  • HEK293 cells stably expressing the GAT subtype of interest (e.g., GAT-1 or GAT-3)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]GABA (radiolabeled GABA)

  • Unlabeled GABA

  • This compound

  • Reference GAT inhibitor (e.g., Tiagabine for GAT-1, SNAP-5114 for GAT-3)

  • 96-well cell culture plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Maintain HEK293 cells expressing the target GAT subtype in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the test compound and the reference inhibitor in assay buffer.

    • Prepare a solution of [³H]GABA and unlabeled GABA in assay buffer. The final concentration of GABA should be close to the Km value for the specific GAT subtype.

  • Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

    • Add the diluted test compound or reference inhibitor to the appropriate wells. Include wells for total uptake (no inhibitor) and non-specific uptake (a high concentration of a potent inhibitor).

    • Pre-incubate the plate for 10-20 minutes at room temperature.

    • Initiate the uptake by adding the [³H]GABA/GABA solution to all wells.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. This time should be within the linear range of GABA uptake for the cell line.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Measurement and Analysis:

    • Transfer the cell lysates to scintillation vials containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (total uptake minus non-specific uptake).

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 2: Primary Neuronal Culture and Electrophysiology

This protocol provides a general method for culturing primary neurons and assessing the effect of this compound on neuronal activity using patch-clamp electrophysiology.

dot

G start Start dissection Dissect and dissociate embryonic rodent brain tissue (e.g., cortex or hippocampus) start->dissection plating Plate neurons on coated coverslips dissection->plating culture Culture neurons for 7-14 days plating->culture patch_clamp Perform whole-cell patch-clamp recordings culture->patch_clamp baseline Record baseline neuronal activity patch_clamp->baseline application Bath-apply this compound baseline->application recording Record changes in neuronal activity (e.g., firing rate, synaptic currents) application->recording washout Washout the compound and record recovery recording->washout analysis Analyze electrophysiological data washout->analysis end End analysis->end

Caption: Workflow for primary neuronal culture and electrophysiology.

Materials:

  • Timed-pregnant rodent (e.g., rat or mouse)

  • Dissection medium (e.g., Hibernate-E)

  • Enzymatic dissociation solution (e.g., papain or trypsin)

  • Neuronal culture medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Internal solution for patch pipettes (e.g., K-gluconate based)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

Procedure:

  • Primary Neuronal Culture:

    • Dissect the desired brain region (e.g., hippocampus or cortex) from embryonic day 18 (E18) rat or mouse pups in ice-cold dissection medium.

    • Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

    • Plate the neurons onto coated coverslips in neuronal culture medium.

    • Maintain the cultures at 37°C in a humidified 5% CO₂ incubator for 7-14 days before recording.

  • Electrophysiology:

    • Transfer a coverslip with cultured neurons to the recording chamber of the patch-clamp setup and perfuse with aCSF.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette and form a gigaseal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record baseline neuronal activity in either current-clamp (to measure firing rate and membrane potential) or voltage-clamp (to measure synaptic currents) mode.

  • Compound Application and Recording:

    • Prepare a stock solution of this compound in aCSF.

    • Bath-apply the compound at various concentrations to the recording chamber.

    • Record the changes in neuronal activity during compound application. An increase in inhibitory postsynaptic currents (IPSCs) or a decrease in firing rate would be consistent with GAT inhibition.

    • To confirm the effect is mediated by GABAergic signaling, specific GABA receptor antagonists (e.g., bicuculline for GABA-A receptors) can be co-applied.

  • Data Analysis:

    • Analyze the recorded electrophysiological data using appropriate software (e.g., Clampfit, Igor Pro).

    • Quantify changes in parameters such as firing frequency, amplitude and frequency of IPSCs, and resting membrane potential.

    • Generate dose-response curves to determine the EC50 of the compound's effect on neuronal activity.

Disclaimer

The provided protocols are general guidelines and may require optimization based on the specific experimental conditions, cell types, and equipment used. As there is currently no publicly available data on the specific activity of this compound as a GABA transporter inhibitor, the information on its mechanism of action is based on the known pharmacology of structurally related compounds. Researchers are advised to perform initial dose-response experiments to determine the optimal working concentrations for their specific application.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Pyridin-ylamino)propanoate Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(pyridin-ylamino)propanoate intermediates.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 3-(pyridin-ylamino)propanoate intermediates, offering potential causes and solutions in a question-and-answer format.

Issue 1: Presence of Colored Impurities in the Final Product

Question: My purified 3-(pyridin-ylamino)propanoate is yellow or brown instead of the expected white or off-white solid. What causes this discoloration and how can I remove it?

Answer: Colored impurities can originate from several sources, including the degradation of starting materials or the product, or the formation of by-products during the synthesis.[1] The pyridine ring itself can be susceptible to oxidation and other degradation pathways, leading to colored species.

Troubleshooting Workflow for Discolored Product

G start Discolored Product recrystallization Attempt Recrystallization start->recrystallization charcoal Treat with Activated Carbon recrystallization->charcoal Unsuccessful success Colorless Product Obtained recrystallization->success Successful chromatography Perform Column Chromatography charcoal->chromatography Unsuccessful charcoal->success Successful chromatography->success Successful fail Color Persists chromatography->fail Unsuccessful reassess Re-evaluate Purification Strategy fail->reassess

Caption: Troubleshooting workflow for removing colored impurities.

Recommended Solutions:

  • Recrystallization: This is often the first and most effective method to try. The choice of solvent is critical. A mixture of petroleum ether and ethyl acetate has been shown to be effective for recrystallizing ethyl 3-(pyridin-2-ylamino)propanoate.[2][3]

  • Activated Carbon Treatment: If recrystallization alone is insufficient, treatment with activated carbon can be employed to adsorb colored impurities.[1] The crude product is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is heated briefly before being filtered hot to remove the carbon.[1]

  • Column Chromatography: For persistent color issues or when other impurities are present, purification by column chromatography over silica gel can be effective.[4][5]

Issue 2: Low Yield After Purification

Question: I am experiencing significant product loss during the purification of my 3-(pyridin-ylamino)propanoate intermediate. What are the potential causes and how can I improve my yield?

Answer: Low recovery can be attributed to several factors, including product decomposition on silica gel, irreversible adsorption to the stationary phase, or losses during aqueous work-ups and solvent transfers.[4] The basic nature of the pyridine moiety can lead to strong interactions with the acidic silanol groups on standard silica gel, causing tailing and poor recovery during column chromatography.[4]

Solutions to Improve Yield:

  • Neutralize Silica Gel: When using column chromatography, consider pre-treating the silica gel with a base like triethylamine to neutralize the acidic sites. This can minimize product decomposition and improve recovery.[4]

  • Optimize Extraction pH: During acid-base extractions, carefully control the pH. The solubility of your compound in the aqueous and organic phases is pH-dependent. Fine-tuning the pH can maximize the partitioning of your product into the desired layer and minimize losses.[4]

  • Gentle Solvent Removal: When concentrating the product, use reduced pressure and moderate temperatures to prevent thermal degradation.[4]

Issue 3: Product Fails to Crystallize and Remains an Oil

Question: After purification, my 3-(pyridin-ylamino)propanoate intermediate is an oil and will not solidify. How can I induce crystallization?

Answer: The failure to crystallize can be due to the presence of residual impurities that inhibit the formation of a crystal lattice.[4] It's also possible that the inherent properties of the molecule favor an amorphous state under the current conditions.[6]

Strategies to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystallization.[6]

  • Solvent Adjustment: You may have used too much solvent. Try slowly evaporating the solvent to increase the concentration of the product.[6] Alternatively, adding a co-solvent in which the product is less soluble (an anti-solvent) can promote precipitation.

  • High Purity Requirement: Ensure the oily product is of high purity. Even small amounts of impurities can significantly hinder crystallization. Consider an additional purification step, like column chromatography, before attempting recrystallization again.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 3-(pyridin-ylamino)propanoate intermediates?

A1: The most frequently employed purification methods for these compounds are:

  • Recrystallization: This technique is widely used for solid products and is effective at removing impurities with different solubility profiles.[6][7] Solvent systems like petroleum ether/ethyl acetate are commonly reported.[2][3]

  • Column Chromatography: This is a versatile method for separating the desired product from by-products and unreacted starting materials based on their polarity.[4][7] Silica gel is a common stationary phase.[5]

  • Acid-Base Extraction: This liquid-liquid extraction technique leverages the basicity of the pyridine nitrogen. By washing an organic solution of the crude product with a dilute acid, the basic 3-(pyridin-ylamino)propanoate can be protonated and extracted into the aqueous layer, leaving non-basic impurities behind in the organic layer.[7][8][9] The process can then be reversed to recover the product.

Decision Tree for Selecting a Purification Method

G start Crude 3-(pyridin-ylamino)propanoate is_solid Is the product a solid? start->is_solid is_acid_stable Is the product stable to dilute acid? is_solid->is_acid_stable No (Oil/Liquid) recrystallization Recrystallization is_solid->recrystallization Yes acid_base Acid-Base Extraction is_acid_stable->acid_base Yes chromatography Column Chromatography is_acid_stable->chromatography No recrystallization->chromatography If purity is still low acid_base->chromatography For higher purity

Caption: A decision guide for choosing the appropriate purification technique.

Q2: How can I remove unreacted 2-aminopyridine from my product?

A2: Unreacted 2-aminopyridine is a common impurity. Due to its basic nature, it can be effectively removed using an acid-base extraction.[7] Washing the crude reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl) will protonate the 2-aminopyridine, causing it to move into the aqueous layer.[7] The layers can then be separated. This process should be repeated several times to ensure complete removal.[7]

Q3: An emulsion formed during my acid-base extraction. How can I resolve it?

A3: Emulsions are common when dealing with complex mixtures containing amine compounds. To break an emulsion, you can try the following:

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of shaking vigorously.

  • Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Filter the entire mixture through a pad of Celite or glass wool.

Q4: What solvent system is recommended for column chromatography of 3-(pyridin-ylamino)propanoates?

A4: The optimal solvent system will depend on the specific substitution pattern of your intermediate. However, a common starting point is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[4] For example, a patent for the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate mentions using a petroleum ether-ethyl acetate mixture (5:3 volume ratio) for column chromatography. It is always recommended to first determine the ideal eluent composition by thin-layer chromatography (TLC).

Data Summary

Table 1: Reported Purification Parameters for Ethyl 3-(pyridin-2-ylamino)propanoate

Purification MethodSolvent System/ConditionsReported YieldReported PurityReference
RecrystallizationPetroleum ether / Ethyl acetate (10:1)85%99% (HPLC)[2]
RecrystallizationPetroleum ether / Ethyl acetate (8:1)83%99% (HPLC)[3]
Column ChromatographyPetroleum ether / Ethyl acetate (5:3)71.12%Not specified
Adsorption & Recrystallization1. Silica gel adsorption 2. RecrystallizationHigh purityNot specified[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of a solid 3-(pyridin-ylamino)propanoate intermediate.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethyl acetate) at its boiling point. A good recrystallization solvent will dissolve the compound when hot but not when cold. If the compound is too soluble, a co-solvent (anti-solvent) in which the compound is poorly soluble (e.g., petroleum ether or hexanes) can be added dropwise to the hot solution until it becomes slightly cloudy.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent mixture.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate a basic 3-(pyridin-ylamino)propanoate intermediate from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute acid (e.g., 1M HCl).

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated, water-soluble product will be in the lower aqueous layer (confirm by checking miscibility of layers with a few drops of water). Drain the aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh dilute acid two more times to ensure complete recovery of the basic product. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (check with pH paper). The product should precipitate out as a solid or an oil.

  • Back-Extraction: Extract the now neutral product back into an organic solvent (e.g., ethyl acetate) by shaking the basified aqueous solution with the organic solvent in a separatory funnel. Repeat this back-extraction two to three times.

  • Drying and Concentration: Combine the organic layers from the back-extraction, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.[7][10]

Protocol 3: Purification by Column Chromatography

This protocol provides a general guideline for purifying a 3-(pyridin-ylamino)propanoate intermediate using silica gel column chromatography.

  • TLC Analysis: Determine a suitable eluent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation. A mixture of ethyl acetate and hexanes is a common choice.

  • Column Packing: Prepare a column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent system determined by TLC. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

References

Technical Support Center: Synthesis of 3-Amino-3-Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-amino-3-arylpropionic acids, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-amino-3-arylpropionic acids?

A1: Several synthetic strategies are employed to produce 3-amino-3-arylpropionic acids. Common methods include:

  • One-Pot, Three-Component Reaction: This facile approach involves the reaction of an arylaldehyde, malonic acid, and ammonium acetate.[1][2]

  • Mannich-Type Reactions: A classic method for the synthesis of β-amino acids, this reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound.[3][4][5]

  • Biocatalytic Synthesis: Enzymes, such as those from Rhodococcus species, can catalyze the hydrolysis of β-amino-β-phenyl-propionitrile derivatives to the corresponding β-amino acids under mild conditions.[1][6]

  • Palladium-Catalyzed Aminocarbonylation: This method utilizes simple alkenes to generate β-amino acid derivatives.[3][7]

  • Nickel-Catalyzed Carboxylation: Aziridines can be carboxylated using nickel catalysts to provide β-amino acids.[3][7]

  • Asymmetric Hydrogenation: Chiral catalysts, such as Rhodium and Ruthenium complexes, are used for the hydrogenation of enamines to produce enantiomerically enriched β-amino acids.

Q2: My one-pot synthesis of 3-amino-3-arylpropionic acid is giving a low yield. What are the potential causes?

A2: Low yields in the one-pot synthesis from an arylaldehyde, malonic acid, and ammonium acetate can stem from several factors:

  • Formation of Side Products: A significant side reaction is the formation of cinnamic acids.[8] The reaction mechanism can proceed through competing pathways, and conditions may favor the formation of these byproducts.[8]

  • Solvent Polarity: The polarity of the solvent can influence the reaction outcome by affecting the solubility of intermediates.[8] For some substrates, a less polar solvent may be beneficial, while for others, a more polar solvent is required to favor the desired reaction pathway.[8]

  • Reaction Temperature: Inadequate or excessive heat can lead to incomplete reactions or the formation of degradation products. Refluxing is a common condition, but the optimal temperature may vary depending on the specific substrates.[1]

  • Purity of Starting Materials: Impurities in the arylaldehyde, malonic acid, or ammonium acetate can interfere with the reaction.

Q3: How can I minimize the formation of cinnamic acid byproducts in my one-pot synthesis?

A3: To minimize the formation of cinnamic acids and improve the yield of the desired 3-amino-3-arylpropionic acid, consider the following:

  • Solvent Selection: Experiment with different solvents to find the optimal polarity for your specific aryl aldehyde. The reaction mechanism involves intermediates with varying polarities, and solvent choice can shift the equilibrium between the pathway leading to the β-amino acid and the one forming the cinnamic acid.[8]

  • Control of Reaction Conditions: Carefully control the reaction temperature and time. Overheating or prolonged reaction times can sometimes favor the elimination reaction that leads to cinnamic acid.

  • Stoichiometry of Reactants: Ensure the correct stoichiometry of reactants as specified in established protocols.

Q4: I am struggling with the purification of my 3-amino-3-arylpropionic acid. What are some effective purification techniques?

A4: Purification can be challenging due to the zwitterionic nature of amino acids.

  • Recrystallization: This is a common method for purifying solid amino acids. The choice of solvent is crucial. For some compounds, a mixture of chloroform and hexane or ethyl acetate and hexane has been used.[9] It is important to ensure the product is completely dry before attempting recrystallization.[9]

  • Ion-Exchange Chromatography: This technique is very effective for separating amino acids from non-ionic impurities.

  • Chiral Resolution: If you have a racemic mixture and need to isolate a single enantiomer, methods like diastereomeric salt formation with a chiral resolving agent can be used.[10][11] This involves crystallization to separate the diastereomers, followed by removal of the resolving agent.[10]

Troubleshooting Guides

Guide 1: Low Yield in One-Pot Synthesis

This guide addresses the issue of low yields in the one-pot synthesis of 3-amino-3-arylpropionic acids from arylaldehydes, malonic acid, and ammonium acetate.

Troubleshooting Workflow

LowYieldTroubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_solvent Optimize Solvent Polarity check_purity->optimize_solvent If purity is confirmed control_temp Control Reaction Temperature and Time optimize_solvent->control_temp analyze_byproducts Analyze Byproducts (e.g., Cinnamic Acids) control_temp->analyze_byproducts adjust_stoichiometry Adjust Reactant Stoichiometry analyze_byproducts->adjust_stoichiometry If side products are significant yield_improved Yield Improved analyze_byproducts->yield_improved If side products are minimal adjust_stoichiometry->yield_improved

Caption: Troubleshooting workflow for low yields in one-pot synthesis.

IssuePotential CauseRecommended Action
Low Yield Impure starting materialsVerify the purity of the arylaldehyde, malonic acid, and ammonium acetate using appropriate analytical techniques (e.g., NMR, melting point).
Suboptimal solvent polarityThe polarity of the solvent affects the solubility of reaction intermediates and can influence which reaction pathway is favored.[8] Perform small-scale experiments with a range of solvents (e.g., ethanol, methanol, isopropanol) to identify the optimal solvent for your specific substrate.
Inappropriate reaction temperature or timeOverheating can lead to the formation of byproducts such as cinnamic acids.[8] Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.
Formation of cinnamic acid side productsThe reaction can proceed via two main pathways, one leading to the desired β-amino acid and another to cinnamic acid.[8] Adjusting the solvent and temperature can help to favor the desired pathway.
Guide 2: Poor Enantioselectivity in Asymmetric Synthesis

This guide provides troubleshooting steps for issues with enantioselectivity in the asymmetric synthesis of 3-amino-3-arylpropionic acids.

Decision Tree for Improving Enantioselectivity

EnantioselectivityTroubleshooting start Poor Enantioselectivity check_catalyst Check Catalyst Purity and Loading start->check_catalyst optimize_ligand Optimize Chiral Ligand check_catalyst->optimize_ligand If catalyst is pure screen_solvents Screen Solvents optimize_ligand->screen_solvents vary_temp Vary Reaction Temperature screen_solvents->vary_temp check_substrate Evaluate Substrate Structure vary_temp->check_substrate ee_improved Enantioselectivity Improved check_substrate->ee_improved

Caption: Decision tree for improving enantioselectivity.

IssuePotential CauseRecommended Action
Poor Enantioselectivity Impure or degraded catalyst/ligandEnsure the chiral catalyst and ligand are of high purity and have not degraded. Store them under appropriate conditions (e.g., inert atmosphere, low temperature).
Suboptimal solventThe solvent can significantly influence the stereochemical outcome of the reaction. Screen a variety of solvents with different polarities and coordinating abilities.
Non-ideal reaction temperatureEnantioselectivity is often temperature-dependent. Lowering the reaction temperature can sometimes improve the enantiomeric excess (ee).
Incompatible substrate-catalyst pairingThe electronic and steric properties of the substrate can affect the enantioselectivity. It may be necessary to screen different chiral ligands or catalyst systems for a particular substrate.
Racemization of productThe product may be racemizing under the reaction or workup conditions. Check the stability of the product under the experimental conditions.

Quantitative Data Summary

Table 1: Effect of Solvent Polarity on the Yield of 3-Amino-3-arylpropionic Acids

Note: The following data is illustrative and synthesized from general principles discussed in the literature. Actual yields will vary based on the specific substrates and reaction conditions.

Aryl Aldehyde SubstituentSolventDielectric Constant (approx.)Typical Yield (%)Reference
-H (Benzaldehyde)Ethanol24.560-70[8]
-NO₂ (Nitrobenzaldehyde)Methanol32.750-60[8]
-Cl (Chlorobenzaldehyde)Isopropanol19.965-75[8]
-OCH₃ (Anisaldehyde)Ethanol/Water>24.555-65[8]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Amino-3-phenylpropionic Acid

This protocol is adapted from methodologies described for the facile one-pot synthesis of 3-amino-3-arylpropionic acids.[1][8]

Materials:

  • Benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.

  • Reflux the reaction mixture with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the crude product and wash it with cold ethanol.

  • To purify the product, dissolve the crude solid in a minimal amount of aqueous sodium hydroxide solution.

  • Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6-7) with hydrochloric acid to precipitate the purified 3-amino-3-phenylpropionic acid.

  • Filter the purified product, wash with cold water, and dry under vacuum.

General Workflow for One-Pot Synthesis

OnePotWorkflow start Mix Reactants (Aldehyde, Malonic Acid, Ammonium Acetate) in Solvent reflux Reflux with Stirring start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool and Precipitate Crude Product monitor->cool Reaction Complete filter_crude Filter Crude Product cool->filter_crude purify Purify by Acid-Base Extraction and Precipitation filter_crude->purify final_product Filter and Dry Purified Product purify->final_product

Caption: General experimental workflow for one-pot synthesis.

Protocol 2: Enzymatic Resolution of Racemic 3-Amino-3-phenylpropanoic Acid Ethyl Ester

This protocol is based on the use of lipases for the kinetic resolution of β-amino esters.[1]

Materials:

  • Racemic ethyl 3-amino-3-phenylpropanoate

  • Immobilized Lipase (e.g., Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., toluene)

  • Acylating agent (e.g., vinyl acetate)

  • Buffer solution (for workup)

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic ethyl 3-amino-3-phenylpropanoate (1 equivalent) in an anhydrous organic solvent, add the immobilized lipase.

  • Add the acylating agent (e.g., vinyl acetate, 1.5 equivalents).

  • Stir the mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral HPLC or TLC until approximately 50% conversion is reached.

  • Once 50% conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting mixture contains the acylated ester of one enantiomer and the unreacted ester of the other enantiomer.

  • Separate the two compounds by silica gel column chromatography.

  • The protecting group from the acylated enantiomer and the ester group from both can be hydrolyzed under appropriate acidic or basic conditions to yield the enantiomerically pure 3-amino-3-phenylpropionic acids.

References

Technical Support Center: Stability of Amino Acid Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with amino acid derivatives in solution.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Common Stability Issues

Q1: I'm observing a loss of my amino acid derivative in solution over time. What are the likely causes?

A1: The loss of an amino acid derivative in solution is often due to chemical degradation. The most common degradation pathways include:

  • Hydrolysis: Cleavage of ester or amide bonds, particularly in protected amino acids, can occur, especially at acidic or alkaline pH.

  • Oxidation: Certain amino acid side chains are susceptible to oxidation. Methionine can oxidize to methionine sulfoxide, while cysteine can form disulfide bonds.[1] Tryptophan's indole ring is also highly reactive and prone to oxidation.[2][3]

  • Deamidation: The side chains of asparagine and glutamine can undergo hydrolysis to form aspartic acid and glutamic acid, respectively. This process is influenced by pH, temperature, and the neighboring amino acid residues.[4][5]

  • Cyclization: N-terminal glutamine can cyclize to form pyroglutamic acid, a reaction that can be catalyzed by phosphate species.[6]

Q2: My solution of an Fmoc-protected amino acid is turning yellow. What does this indicate?

A2: A yellowing of a solution containing Fmoc-amino acids can be an indication of degradation. The Fmoc protecting group is sensitive to basic conditions and can be prematurely cleaved.[7] The cleaved dibenzofulvene-piperidine adduct can impart a yellow color to the solution. Ensure your solvents are free of amine impurities and store your Fmoc-amino acid solutions appropriately, protected from light and at a cool temperature.

Q3: I'm working with a methionine-containing peptide and see an unexpected peak in my HPLC analysis with a +16 Da mass shift. What is this?

A3: A +16 Da mass shift in a methionine-containing species is a strong indicator of oxidation, where the methionine residue has been converted to methionine sulfoxide.[8] This can be caused by dissolved oxygen, trace metal contaminants, or exposure to light.[9]

Q4: How can I prevent the oxidation of my methionine or cysteine-containing derivatives in solution?

A4: To minimize oxidation, consider the following strategies:

  • Use Degassed Solvents: Sparge your buffers and solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.[10]

  • Add Antioxidants: Including a sacrificial antioxidant, such as free L-methionine (10-20 mM), can help protect your derivative of interest.[9][10]

  • Work at Low Temperatures: Perform experimental manipulations on ice whenever possible.[10]

  • Chelating Agents: Add a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.[9]

  • Protect from Light: Store solutions in amber vials or protect them from light, as light exposure can promote oxidation.[11]

Q5: My asparagine-containing peptide is showing signs of degradation. How can I improve its stability?

A5: Asparagine deamidation is highly dependent on pH and temperature. The rate of deamidation is generally faster in acidic and basic conditions compared to a neutral pH.[5][12] To improve stability:

  • Optimize pH: Maintain the solution pH close to neutral (around 6-7) if possible.

  • Control Temperature: Store solutions at lower temperatures (e.g., 4°C or frozen) to slow down the degradation rate.[5]

  • Consider Formulation: In some cases, the addition of excipients like sucrose has been shown to reduce deamidation rates.[13]

Analytical & Experimental Procedures

Q6: How can I monitor the stability of my amino acid derivative in solution?

A6: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a widely used and effective technique for monitoring the stability of amino acid derivatives.[14] A stability-indicating HPLC method should be able to separate the intact derivative from its degradation products.

Q7: What is a forced degradation study and why is it important?

A7: A forced degradation study, also known as stress testing, involves intentionally subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[15][16] This is a critical step in pharmaceutical development to:

  • Identify potential degradation products.[16]

  • Elucidate degradation pathways.[16]

  • Develop and validate stability-indicating analytical methods.[17]

Q8: I need to perform a forced degradation study on my protected amino acid. Where do I start?

A8: A typical forced degradation study involves exposing your amino acid derivative to the following conditions:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[15]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature.[15]

  • Oxidation: 3% hydrogen peroxide at room temperature.[15]

  • Thermal Degradation: Heating the solid or a solution of the derivative (e.g., at 60°C).

  • Photostability: Exposing the sample to a controlled light source.

Samples are typically analyzed at various time points to track the formation of degradation products.

Data Presentation

The following tables summarize quantitative data on the stability of common amino acid derivatives.

Table 1: Asparagine Deamidation Half-Life (t½) at 37°C

pHHalf-Life (days)
7.41.4 (for the peptide L-Val-L-Tyr-L-Pro-L-Asn-Gly-L-Ala)[18]

Table 2: Glutamine Dipeptide Degradation Rate Constants in Aqueous Solution

DipeptideDegradation Rate Constant (relative to Gly-Gln)
Gly-Gln1.00
Ala-GlnSlower
Leu-GlnSlower
Val-GlnSlower
Ile-GlnSlowest

Source: Adapted from Arii et al., 1999.[19]

Table 3: Stability of L-Alanyl-L-Glutamine in Aqueous Solution at pH 6.0

Temperature (°C)Predicted Shelf-Life (90% remaining)
255.3 years
407.1 months

Source: Arii et al., 1999.[19]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of the amino acid derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Thermal (Solution): Incubate the stock solution in a temperature-controlled environment (e.g., 60°C).

    • Thermal (Solid): Place the solid amino acid derivative in a temperature-controlled environment.

    • Control: Keep a sample of the stock solution at the recommended storage temperature (e.g., 4°C or -20°C) protected from light.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acidic and basic samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

  • Data Evaluation: Quantify the amount of the parent amino acid derivative remaining and identify and quantify any degradation products.

Protocol 2: HPLC-UV Method for Stability Analysis of Amino Acid Derivatives

This protocol provides a general starting point. The specific column, mobile phase, and gradient may need to be optimized for your particular analyte.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 220 nm (or a wavelength appropriate for your derivative).

    • Gradient:

      Time (min) %B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Sample Preparation: Dilute the samples from the forced degradation study with the sample diluent to a suitable concentration for HPLC analysis.

  • Analysis: Inject the samples and a standard of the underivatized amino acid derivative for comparison. Integrate the peak areas to determine the percentage of degradation.

Visualizations

Below are diagrams illustrating key concepts related to the stability of amino acid derivatives.

DegradationPathways cluster_stress Stress Factors cluster_degradation Degradation Pathways AminoAcidDerivative Amino Acid Derivative in Solution pH pH (Acidic/Basic) Temp Temperature Oxidant Oxidizing Agents Light Light Hydrolysis Hydrolysis pH->Hydrolysis Deamidation Deamidation pH->Deamidation Temp->Deamidation Cyclization Cyclization Temp->Cyclization Oxidation Oxidation Oxidant->Oxidation

Caption: Common degradation pathways of amino acid derivatives.

ForcedDegradationWorkflow start Start: Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Collect Samples at Time Points (t=0, t=x, t=y...) stress->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants analyze->evaluate end End: Stability Profile evaluate->end

Caption: Workflow for a forced degradation study.

TroubleshootingLogic start Problem: Loss of Derivative check_hplc Analyze by HPLC-MS start->check_hplc mass_shift Identify Mass Shift check_hplc->mass_shift plus_16 +16 Da? mass_shift->plus_16 plus_1 +1 Da? mass_shift->plus_1 minus_17 -17 Da? mass_shift->minus_17 no_shift No Mass Shift (Isomerization or Precipitation?) mass_shift->no_shift None oxidation Likely Oxidation (e.g., Met -> MetO) plus_16->oxidation Yes deamidation Likely Deamidation (e.g., Asn -> Asp) plus_1->deamidation Yes cyclization Likely Cyclization (e.g., Gln -> pGlu) minus_17->cyclization Yes

Caption: Troubleshooting logic for identifying degradation.

References

Technical Support Center: Solid-Phase Peptide Synthesis with Heterocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving heterocyclic amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

General Troubleshooting

Q1: My peptide synthesis resulted in low yield and/or purity. Where do I start troubleshooting?

A1: Low yield and purity in SPPS can stem from various issues. A systematic approach is crucial for identifying the root cause. Start by analyzing the crude peptide by mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to identify the nature of the impurities.[1] The presence of deletion or truncation sequences often points to incomplete coupling or deprotection steps.

Below is a general workflow to guide your troubleshooting process:

SPPS_Troubleshooting_Workflow start Low Yield/Purity check_ms Analyze Crude Peptide by MS & HPLC start->check_ms incomplete_coupling Incomplete Coupling? check_ms->incomplete_coupling incomplete_deprotection Incomplete Deprotection? incomplete_coupling->incomplete_deprotection No optimize_coupling Optimize Coupling: - Increase reagent excess - Change coupling reagent - Increase coupling time incomplete_coupling->optimize_coupling Yes side_reactions Side Reactions? incomplete_deprotection->side_reactions No optimize_deprotection Optimize Deprotection: - Increase deprotection time - Use stronger deprotection reagent incomplete_deprotection->optimize_deprotection Yes cleavage_issue Cleavage/Workup Issue? side_reactions->cleavage_issue No identify_side_reactions Identify Side Reaction: - Racemization - DKP formation - Oxidation - Alkylation side_reactions->identify_side_reactions Yes optimize_cleavage Optimize Cleavage: - Adjust cocktail composition - Optimize cleavage time cleavage_issue->optimize_cleavage Yes end Improved Yield/Purity cleavage_issue->end No optimize_coupling->end optimize_deprotection->end identify_side_reactions->end optimize_cleavage->end

A logical workflow for troubleshooting low peptide yield and purity in SPPS.

Issues with Specific Heterocyclic Amino Acids

Histidine (His)

Q2: I'm observing significant racemization of my histidine residue. How can I prevent this?

A2: Histidine is highly prone to racemization during coupling due to the imidazole side chain, which can act as an intramolecular base and abstract the α-proton of the activated amino acid. The choice of protecting group for the imidazole side chain and the coupling conditions are critical to mitigate this.

The use of Nπ-protected histidine derivatives like Fmoc-His(MBom)-OH can significantly reduce racemization compared to the more common Nτ-protected Fmoc-His(Trt)-OH, especially with base-mediated coupling methods. Acidic coupling conditions, such as using diisopropyl carbodiimide (DIC) with an additive like OxymaPure, can also help maintain stereochemical integrity.

Table 1: Comparison of D-Histidine Formation with Different Protecting Groups and Coupling Conditions

Fmoc-His DerivativeCoupling Reagent/AdditivePre-activation Time% D-Histidine
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA0 min1.0%
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA5 min7.8%
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA5 min0.3%
Fmoc-His(Trt)-OHDEPBT/DIEANot specified0.8%
Fmoc-His(Trt)-OHPyBOP/DIEANot specified12.7%

Data compiled from multiple sources.

Q3: I'm seeing an unexpected +28 Da modification on my histidine-containing peptide after using DIC.

A3: This modification is likely Nα-DIC-endcapping, a side reaction where diisopropylcarbodiimide (DIC) reacts with the N-terminal amine of the peptide chain. This is more prevalent when using in situ activation protocols with Fmoc-His(Trt)-OH. To avoid this, a pre-activation strategy is recommended. Allow the Fmoc-His(Trt)-OH, DIC, and an additive like Oxyma to react for a short period (e.g., 2-5 minutes) before adding the mixture to the deprotected peptide-resin.

Proline (Pro)

Q4: My peptide synthesis with a C-terminal proline is giving very low yields. What is the likely cause?

A4: Low yields in peptides with a C-terminal proline, or where proline is the second amino acid, are often due to the formation of diketopiperazine (DKP). This is a stable six-membered cyclic dipeptide that is cleaved from the resin.[2][3] Proline's unique cyclic structure promotes the formation of a cis-amide bond, which is a key conformational requirement for this intramolecular cyclization.[2]

DKP_Formation dipeptide_resin H-Pro-Xaa-Resin intermediate cis-Amide Conformation dipeptide_resin->intermediate Conformational change dkp Diketopiperazine (cleaved from resin) intermediate->dkp Intramolecular nucleophilic attack truncated_resin Truncated Resin intermediate->truncated_resin Tryptophan_Side_Reactions tryptophan Tryptophan Residue alkylated_trp Alkylated Tryptophan tryptophan->alkylated_trp Electrophilic attack oxidized_trp Oxidized Tryptophan tryptophan->oxidized_trp Oxidation carbocation Carbocation (R+) (from protecting groups) carbocation->alkylated_trp oxidizing_species Oxidizing Species oxidizing_species->oxidized_trp Aspartimide_Formation asp_peptide Peptide with Asp-Xaa sequence aspartimide Aspartimide Intermediate asp_peptide->aspartimide Intramolecular cyclization piperidine Piperidine (base) piperidine->aspartimide byproducts Mixture of byproducts: - α- and β-aspartyl peptides - Racemized peptides aspartimide->byproducts Ring opening

References

Technical Support Center: Optimization of Enantioselective Separation for Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enantioselective separation of beta-amino acids. The following sections detail frequently asked questions (FAQs), in-depth troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective separation of beta-amino acids?

A1: The most common methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1][2]

  • HPLC: Often considered the most versatile method, it typically employs chiral stationary phases (CSPs) for direct separation or chiral derivatizing agents for indirect separation on achiral columns.[1][2]

  • GC: Requires derivatization to make the beta-amino acids volatile.[] Separation is then achieved on a chiral column or by forming diastereomers with a chiral derivatizing agent and separating them on a non-chiral column.[4]

  • CE: A powerful technique that offers high efficiency and requires minimal sample. Separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[1][5]

Q2: How do I select the appropriate Chiral Stationary Phase (CSP) for my beta-amino acid?

A2: The choice of CSP is critical and depends on the structure of your beta-amino acid.

  • Macrocyclic Glycopeptide Phases (e.g., Teicoplanin-based, CHIROBIOTIC T): These are broadly applicable for underivatized α, β, and γ-amino acids and are compatible with LC-MS.[6]

  • Ligand Exchange Phases: Particularly effective for beta-amino acids with aromatic groups.[7] These phases typically use a metal ion (like Cu(II)) in the mobile phase.

  • Crown Ether Phases (e.g., CROWNPAK CR-I): Well-suited for separating primary amino acids.[6][8]

  • Zwitterionic Phases (e.g., CHIRALPAK ZWIX): These are versatile for free amino acids and small peptides and are compatible with LC-MS.[6][9]

  • Pirkle-type Phases: These often require derivatization of the amino acid (e.g., N-3,5-dinitrobenzoyl) for effective separation.[10]

Q3: Is derivatization always necessary for the analysis of beta-amino acids?

A3: Not always, it depends on the analytical technique and the specific amino acid.

  • For GC analysis, derivatization is mandatory to increase the volatility and thermal stability of the amino acids.[]

  • For HPLC, direct analysis of underivatized beta-amino acids is possible and often preferred to avoid extra steps and potential impurities. This is commonly achieved using macrocyclic glycopeptide or zwitterionic CSPs.[6]

  • For CE, derivatization is often used to add a UV-active or fluorescent tag for detection, though direct detection is also possible.[1][5]

Troubleshooting Guide

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: My beta-amino acid enantiomers are co-eluting or poorly resolved on my chiral column. What are the first steps to troubleshoot this?

A: Poor resolution is a common issue. A systematic approach to optimization is key. First, verify that the column is appropriate for your analyte. If it is, focus on optimizing the mobile phase and temperature.

Troubleshooting Decision Workflow for Poor Resolution

G cluster_MP Mobile Phase Optimization cluster_Temp Temperature Optimization cluster_Col Column Evaluation Start Poor Resolution (Rs < 1.5) Check_MP Optimize Mobile Phase Start->Check_MP Check_Temp Adjust Temperature Start->Check_Temp Check_Column Evaluate CSP Start->Check_Column MP_Modifier Change Organic Modifier (e.g., MeOH, ACN, EtOH) Check_MP->MP_Modifier MP_Additive Adjust Additive (e.g., TFA, Formic Acid, DEA) Check_MP->MP_Additive MP_Conc Vary Modifier % (U-shaped retention is common) Check_MP->MP_Conc Temp_Lower Decrease Temperature (Often increases resolution) Check_Temp->Temp_Lower Temp_Higher Increase Temperature (Can improve peak shape) Check_Temp->Temp_Higher Col_Type Switch CSP Type (e.g., Glycopeptide, Zwitterionic) Check_Column->Col_Type Col_Order Reverse Elution Order? (Use opposite enantiomer CSP) Check_Column->Col_Order Check_Deriv Consider Derivatization Col_Type->Check_Deriv G cluster_prep Sample Preparation cluster_deriv Derivatization Steps cluster_analysis Analysis Dry_Sample Dry Sample (Lyophilize or N2 Stream) Esterification Step 1: Esterification (e.g., HCl in Alcohol) Dry_Sample->Esterification Converts -COOH to -COOR Acylation Step 2: Acylation (e.g., TFAA, PFPA) Esterification->Acylation Converts -NH2 to -NH-Acyl GC_Analysis GC-MS Analysis on Chiral Column Acylation->GC_Analysis Data_Processing Data Processing (Integration & Quantification) GC_Analysis->Data_Processing

References

Technical Support Center: Strategies for Removing Impurities in Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for amino acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and purification of amino acids and peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my synthetic amino acid or peptide product?

A1: Impurities in synthetic peptides and amino acids can be broadly categorized as follows:

  • Process-Related Impurities: These arise during the synthesis process itself.

    • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.[1][2]

    • Truncated Sequences: Peptides that have stopped elongating, often due to incomplete deprotection of the N-terminal protecting group.[1][3] Capping is a common strategy to prevent the formation of long truncated sequences that are difficult to separate from the desired product.[4][5][6]

    • Insertion Sequences: Peptides with an extra amino acid residue, which can occur if excess activated amino acid is not completely removed before the next coupling cycle.[7]

    • Incompletely Deprotected Peptides: Peptides where side-chain protecting groups have not been fully removed during the final cleavage step.[2][8]

    • Diastereomers/Epimers: Racemization of chiral centers during activation or coupling steps can lead to the formation of stereoisomers.[9]

  • Product-Related Impurities: These are modifications of the target molecule.

    • Oxidation: Certain amino acid residues like methionine and cysteine are susceptible to oxidation.[1]

    • Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively.[1]

    • Cyclization: N-terminal glutamine can cyclize to form pyroglutamate.[1]

  • Reagent-Related Impurities: Residual reagents from the synthesis or purification process, such as trifluoroacetic acid (TFA) from cleavage or HPLC purification.[8]

Q2: How can I identify the nature of an unexpected peak in my HPLC chromatogram?

A2: Identifying unknown peaks is a critical step in troubleshooting. A systematic approach is recommended:

  • Run a Blank Gradient: Inject the mobile phase without your sample. If the peak persists, it's likely a system contaminant or an issue with the mobile phase itself.[8]

  • Mass Spectrometry (MS) Analysis: The most powerful tool for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS). By determining the mass-to-charge ratio (m/z) of the impurity, you can often deduce its identity.[10]

  • Spiking Experiment: If you suspect a particular impurity, you can synthesize a small amount of it and "spike" it into your sample. If the peak of interest increases in area, it confirms the identity of the impurity.

The following table summarizes common modifications and their expected mass change relative to the parent peptide, which is invaluable for interpreting MS data.[11]

Impurity TypeMass Change (Da)Potential Cause
Process-Related
Deletion of an Amino Acid- (Mass of deleted residue)Incomplete coupling or deprotection
Insertion of an Amino Acid+ (Mass of inserted residue)Incomplete washing after coupling
Incomplete Deprotection (t-Butyl)+56Incomplete removal of t-Butyl protecting group
Incomplete Deprotection (Fmoc)+222Incomplete removal of Fmoc protecting group
Acetylation (Capping)+42Capping of unreacted amines
Product-Related
Oxidation (Methionine)+16Exposure to oxidizing agents
Oxidation (Tryptophan)+16 or +32Exposure to oxidizing agents
Deamidation (Asn/Gln)+1pH and temperature-dependent degradation
Pyroglutamate Formation (N-term Gln)-17Cyclization of N-terminal glutamine

Q3: What are the primary strategies for purifying my synthetic amino acid or peptide?

A3: The choice of purification strategy depends on the nature of your product and the impurities present. The most common methods are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used technique for peptide purification, separating molecules based on their hydrophobicity.[8][9]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and is particularly useful for separating impurities with different charge states from the target molecule.[12][13]

  • Recrystallization: A powerful technique for purifying solid compounds, including protected amino acids. It relies on the differential solubility of the compound and its impurities in a given solvent system at different temperatures.[14][15]

  • Orthogonal Purification: This involves using two or more purification techniques that rely on different separation principles (e.g., IEX followed by RP-HPLC). This is a highly effective strategy for achieving very high purity.[1][12]

Troubleshooting Guides

Problem 1: Presence of Deletion or Truncated Sequences

Symptoms: You observe peaks in your HPLC chromatogram with lower retention times and masses corresponding to the loss of one or more amino acid residues.

Potential Causes:

  • Incomplete Coupling: Steric hindrance, aggregation of the growing peptide chain, or insufficient activation of the incoming amino acid can lead to incomplete coupling reactions.[1]

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc) will prevent the next amino acid from being coupled, resulting in a truncated sequence.[1]

Solutions:

  • Optimize Coupling Conditions:

    • Increase the coupling time and/or temperature.

    • Use a different coupling reagent.

    • Double couple problematic residues.

  • Implement a Capping Step: After each coupling step, cap any unreacted N-terminal amines with an agent like acetic anhydride. This terminates the elongation of failure sequences, making them much shorter and easier to separate from the full-length product.[4][5][6]

  • Purification:

    • RP-HPLC: Generally effective for separating shorter deletion/truncated sequences from the longer target peptide.

    • Ion-Exchange Chromatography: Can be effective if the deletion/truncation significantly alters the net charge of the peptide.

Problem 2: Presence of Diastereomers

Symptoms: You observe closely eluting peaks in your HPLC chromatogram with the same mass as your target molecule, often appearing as shoulder peaks or a broadened main peak.

Potential Causes:

  • Racemization during Amino Acid Activation: The activation of the carboxylic acid group of an amino acid can make the α-proton more acidic and susceptible to abstraction by base, leading to racemization.

  • Base-Catalyzed Epimerization: The use of base during deprotection steps can also contribute to racemization.

Solutions:

  • Optimize Synthesis Conditions:

    • Use a less activating coupling reagent or add a racemization suppressant like HOBt or Oxyma.

    • Minimize the exposure time to basic conditions during deprotection.

  • Purification:

    • Chiral HPLC: The most direct method for separating and quantifying enantiomers and diastereomers using a chiral stationary phase (CSP).[16][17][]

    • RP-HPLC: In some cases, diastereomers can be separated by RP-HPLC due to subtle differences in their three-dimensional structure, which affects their interaction with the stationary phase. Optimization of the gradient and temperature may be required.[19]

Data Presentation: Comparison of Purification Strategies

The following tables provide a comparative overview of the effectiveness of different purification techniques for removing common impurities.

Table 1: General Comparison of Purification Methods [12][20]

MethodPrincipleTypical PurityTypical YieldResolutionProsCons
RP-HPLC Hydrophobicity>95-99%40-80%HighWidely applicable, high resolution.Can be harsh on some peptides, may not resolve all impurities.
IEX Net Charge>90-98%60-90%HighGood for charged peptides, orthogonal to RP-HPLC.Less effective for neutral peptides, requires salt removal.
Recrystallization Solubility>99%50-90%Very HighExcellent for small molecules, can achieve very high purity.Only applicable to solids, requires careful solvent selection.
Orthogonal (IEX-RP-HPLC) Charge & Hydrophobicity>99%40-70%Very HighExtremely high purity, removes co-eluting impurities.More complex, potentially lower overall yield.

Table 2: Effectiveness of HPLC Methods for Specific Impurities [20]

Impurity TypeRP-HPLC ResolutionHILIC ResolutionIEX Resolution
Hydrophilic Impurities Moderate to LowHighModerate
Hydrophobic Impurities HighLowLow
Deamidation Products ModerateHighHigh
Truncated Sequences HighModerateModerate to High

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification[13]
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Separation:

    • Equilibrate a C18 preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the prepared sample.

    • Run a linear gradient to elute the peptide. A typical scouting gradient is 5% to 65% Mobile Phase B over 60 minutes.

    • Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity.

  • Lyophilization:

    • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Protocol 2: Capping of Unreacted Amines in Solid-Phase Peptide Synthesis (SPPS)[5]
  • Reagent Preparation:

    • Prepare a capping solution of acetic anhydride and a non-nucleophilic base (e.g., pyridine or diisopropylethylamine - DIPEA) in a suitable solvent like N,N-dimethylformamide (DMF). A common mixture is acetic anhydride/pyridine/DMF (e.g., 1:1:8 v/v/v).

  • Procedure (after a coupling step):

    • Drain the coupling solution from the synthesis vessel.

    • Wash the resin thoroughly with DMF (3-5 times).

    • Add the capping solution to the resin, ensuring the resin is fully submerged.

    • Agitate the mixture for 15-30 minutes at room temperature.

    • Drain the capping solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents.

    • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.

Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis[17][18][19]
  • Column Selection:

    • Choose a suitable chiral stationary phase (CSP) based on the structure of your amino acid derivative. Common CSPs include polysaccharide-based (e.g., cellulose or amylose derivatives) and protein-based columns.

  • Mobile Phase Selection:

    • The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for your specific separation.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase.

    • Inject the sample.

    • Run the analysis under isocratic conditions.

    • Detect the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

experimental_workflow cluster_synthesis Synthesis & Cleavage cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final_qc Final Quality Control start Crude Synthetic Product analysis Analytical HPLC-MS start->analysis purification_choice Select Purification Method analysis->purification_choice rp_hplc RP-HPLC purification_choice->rp_hplc Hydrophobic Impurities iex Ion-Exchange purification_choice->iex Charged Impurities recrystallization Recrystallization purification_choice->recrystallization Small Molecule/Solid orthogonal Orthogonal Purification purification_choice->orthogonal High Purity Required final_analysis Purity & Identity Confirmation (Analytical HPLC, MS) rp_hplc->final_analysis iex->final_analysis recrystallization->final_analysis orthogonal->final_analysis lyophilization Lyophilization final_analysis->lyophilization end Purified Product lyophilization->end

Caption: General workflow for the purification of synthetic amino acids and peptides.

troubleshooting_hplc start Unexpected Peak in HPLC blank_run Run Blank Gradient start->blank_run peak_present Peak Present in Blank? blank_run->peak_present system_contamination Source: System/Mobile Phase Contamination Action: Clean system, use fresh solvents. peak_present->system_contamination Yes peptide_related Source: Peptide-Related Impurity peak_present->peptide_related No lc_ms Perform LC-MS Analysis peptide_related->lc_ms mass_match Mass Matches Expected Impurity? lc_ms->mass_match impurity_identified Impurity Identified Action: Select appropriate purification strategy. mass_match->impurity_identified Yes unknown_impurity Unknown Impurity Action: Further characterization needed (e.g., MS/MS). mass_match->unknown_impurity No

Caption: Decision tree for troubleshooting unexpected peaks in an HPLC chromatogram.

orthogonal_purification start Crude Peptide Mixture (Target + Impurities A, B, C) iex Step 1: Ion-Exchange Chromatography (Separation by Charge) start->iex iex_fractions Partially Purified Fractions (Target + Impurity B) iex->iex_fractions Removes Impurities A & C rp_hplc Step 2: Reversed-Phase HPLC (Separation by Hydrophobicity) iex_fractions->rp_hplc end High Purity Peptide (>99%) rp_hplc->end Removes Impurity B

Caption: Logical diagram illustrating the strategy of orthogonal purification.

References

Technical Support Center: Scale-Up Production of Chiral 3-Aminopropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up production of chiral 3-aminopropanoic acids (β-amino acids).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for producing chiral 3-aminopropanoic acids on a larger scale?

A1: Several strategies are employed for the large-scale synthesis of chiral 3-aminopropanoic acids. The choice of method often depends on factors like cost, desired enantiopurity, and available equipment. Common approaches include:

  • Asymmetric Hydrogenation: This method uses chiral catalysts (e.g., Rhodium or Ruthenium-based) for the hydrogenation of β-amino acrylates, offering high turnover numbers and atom economy. However, it requires high-pressure reactors and the catalysts can be expensive.[1]

  • Biocatalysis: Utilizing enzymes like ketoreductases or nitrilases provides high selectivity under mild conditions.[2] While environmentally friendly, this approach may necessitate significant process development for specific substrates and can sometimes suffer from low volumetric productivity.[1]

  • Mannich-type Reactions: This classic method involves the reaction of an aldehyde, an amine, and a compound with an acidic proton.[3] Challenges in scale-up include managing exothermic reactions and potential side reactions, especially with sensitive substrates.[1]

  • Chiral Resolution: This technique involves separating a racemic mixture of the 3-aminopropanoic acid using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. While widely applicable, it can be time-consuming and the maximum theoretical yield for the desired enantiomer is 50%.

Q2: What are the primary safety concerns during the scale-up of 3-aminopropanoic acid synthesis?

A2: Scaling up any chemical synthesis introduces significant safety considerations that must be addressed:

  • Thermal Runaway: Many of the reactions involved, such as Mannich reactions or hydrogenations, are exothermic.[1] It is crucial to have adequate cooling capacity and controlled addition of reagents to prevent a dangerous increase in temperature and pressure.

  • Reagent Handling: Certain reagents used in these syntheses are hazardous. For example, borane reagents are flammable and react violently with water, while formaldehyde is a known carcinogen.[1] Proper personal protective equipment (PPE) and handling in well-ventilated areas are mandatory.

  • Pressure Buildup: Catalytic hydrogenations involve flammable hydrogen gas under high pressure.[1] The use of appropriately rated reactors and adherence to standard safety protocols for high-pressure reactions are essential.

Troubleshooting Guides

Issue 1: Low Yield and/or Impurity Formation

Q: We are experiencing low yields and the formation of significant byproducts during the scale-up of our synthesis. What are the likely causes and how can we address them?

A: Low yields and impurity formation during scale-up can stem from several factors related to reaction conditions and reagent stability.

  • Potential Cause 1: Thermal Degradation or Side Reactions. Many organic molecules, including intermediates in 3-aminopropanoic acid synthesis, can be sensitive to heat.[1] Localized heating during reagent addition or inadequate temperature control in a large reactor can lead to degradation.

    • Solution:

      • Ensure efficient stirring to maintain a homogenous temperature throughout the reactor.

      • Control the rate of addition for reactive reagents to manage the exothermic nature of the reaction.

      • Optimize the reaction temperature; sometimes a lower temperature for a longer duration can improve yield and purity.

  • Potential Cause 2: Reagent Stoichiometry and Purity. On a larger scale, inconsistencies in reagent quality or inaccurate stoichiometry can have a magnified impact on the reaction outcome.

    • Solution:

      • Verify the purity of all starting materials and intermediates, as impurities can interfere with catalysts or lead to side reactions.[1]

      • Carefully control the molar ratios of reactants. For instance, in ammonolysis reactions, using a significant molar excess of ammonia can minimize the formation of secondary amine byproducts.[4]

  • Potential Cause 3: Inefficient Mixing. In large reactors, inefficient mixing can lead to localized areas of high concentration, promoting side reactions or incomplete conversion.

    • Solution:

      • Evaluate the reactor's mixing efficiency. The type of impeller and stirring speed should be appropriate for the reaction volume and viscosity.

      • For multiphasic reactions, ensure adequate mixing to facilitate mass transfer between phases.

Issue 2: Poor Enantioselectivity in Asymmetric Synthesis

Q: Our asymmetric synthesis is providing a product with low enantiomeric excess (ee) upon scale-up. What factors could be contributing to this, and what are the solutions?

A: Achieving high enantioselectivity is a critical challenge. A drop in 'ee' during scale-up often points to issues with the catalyst, reagents, or reaction conditions.

  • Potential Cause 1: Catalyst Deactivation or Poisoning. The chiral catalyst is the cornerstone of asymmetric synthesis. Impurities in starting materials or solvents can "poison" the catalyst, reducing its effectiveness.

    • Solution:

      • Ensure all reagents and solvents are of high purity and are properly dried, as water can deactivate many catalysts.[1]

      • Perform small-scale tests to screen for potential catalyst poisons in your starting materials.

      • Consider using a higher catalyst loading, although this will increase costs.

  • Potential Cause 2: Sub-optimal Reaction Conditions. Temperature, pressure, and reaction time can all influence the stereochemical outcome of the reaction.

    • Solution:

      • Re-optimize the reaction temperature. Sometimes, running the reaction at a lower temperature can enhance enantioselectivity, albeit at the cost of a longer reaction time.

      • For hydrogenations, ensure consistent and stable hydrogen pressure, as fluctuations can affect the catalytic cycle.

  • Potential Cause 3: Racemization. The desired chiral product might be racemizing under the reaction or work-up conditions.

    • Solution:

      • Analyze samples at different time points during the reaction to check if the 'ee' degrades over time.

      • Evaluate the work-up procedure. Acidic or basic conditions, as well as elevated temperatures during purification, can sometimes lead to racemization.

Issue 3: Difficulties with Product Isolation and Purification

Q: We are struggling with the final purification step. The product either oils out during crystallization or remains contaminated with process-related impurities. What can we do?

A: Purification is a common bottleneck in scaling up production. The strategy often needs to be adapted from lab-scale procedures.

  • Problem: Product Oiling Out. This occurs when the compound separates as a liquid instead of a solid during crystallization.[5]

    • Solution:

      • Solvent Screening: The choice of solvent is critical. An ideal solvent will dissolve the product at a higher temperature but have low solubility at cooler temperatures. Experiment with different solvent systems, including solvent/anti-solvent combinations.[5]

      • Controlled Cooling: Cool the solution slowly to encourage crystal growth rather than precipitation. Rapid cooling often leads to oiling out.[5]

      • Seeding: Introduce a small amount of pure crystalline product (a seed crystal) to the supersaturated solution to induce crystallization.[5]

  • Problem: Persistent Impurities.

    • Solution:

      • Recrystallization: Perform one or more recrystallizations, potentially using a different solvent system for each, to remove impurities with different solubility profiles.

      • Salt Formation: Consider forming a salt of the 3-aminopropanoic acid (e.g., a hydrochloride or tartrate salt). Crystalline salts often have better purification characteristics than the free amino acid.[1]

      • Chromatography: While often a last resort at scale due to cost, column chromatography can be employed for high-purity requirements.

Data and Protocols

Table 1: Comparison of Common Asymmetric Reduction Methods
MethodCatalyst/ReagentTypical Enantiomeric Excess (%)AdvantagesDisadvantages
CBS Reduction Chiral Oxazaborolidine90-98%Well-established, predictable stereochemistry.Requires stoichiometric borane, moisture sensitive.[1]
Asymmetric Hydrogenation Chiral Ru or Rh catalyst95-99%High turnover numbers, atom economical.Requires high-pressure equipment, expensive catalyst.[1]
Biocatalysis Ketoreductase>99%High selectivity, mild conditions, environmentally friendly.May require process development for specific substrate, potential for low volumetric productivity.[1]
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a general methodology for the resolution of a racemic mixture of a 3-aminopropanoic acid using a chiral resolving agent.

  • Dissolution: In a suitable reactor, dissolve the racemic 3-aminopropanoic acid and 0.5 to 1.0 molar equivalents of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (S)-(+)-tartaric acid) in an appropriate solvent at an elevated temperature until all solids are dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath. The cooling rate should be controlled to promote the formation of well-defined crystals.[5] For challenging crystallizations, scratching the inside of the reactor or adding a seed crystal can initiate the process.[5]

  • Isolation: Once crystallization is complete, isolate the precipitated diastereomeric salt by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the isolated crystals under a vacuum.

  • Liberation of the Enantiomer: Dissolve the dried diastereomeric salt in water. Adjust the pH with an acid (e.g., HCl) or a base (e.g., NaOH) to break the salt and precipitate the free, enantiomerically enriched 3-aminopropanoic acid.[5]

  • Final Isolation: Isolate the precipitated product by filtration, wash with cold water, and dry.

  • Purity Analysis: Determine the yield and measure the enantiomeric excess using a suitable analytical technique, such as chiral HPLC.

Visualizations

ScaleUp_Workflow start Racemic or Prochiral Starting Material synthesis Asymmetric Synthesis or Chiral Resolution start->synthesis workup Crude Product Work-up synthesis->workup purification Purification (Crystallization / Chromatography) workup->purification analysis Purity & Enantiomeric Excess Analysis purification->analysis final_product Final Chiral 3-Aminopropanoic Acid analysis->final_product

Caption: General workflow for the production of chiral 3-aminopropanoic acids.

Caption: Troubleshooting logic for low enantiomeric excess in asymmetric synthesis.

References

Technical Support Center: One-Pot, Three-Component Synthesis of β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the one-pot, three-component synthesis of β-amino acids, a cornerstone reaction for researchers in synthetic chemistry and drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions to refine your experimental protocol.

Problem 1: Low or No Product Yield

Question: I am not getting the expected yield of my β-amino acid. What are the possible reasons and how can I improve it?

Answer: Low yields in the one-pot, three-component synthesis of β-amino acids can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Reagent Quality: Ensure all starting materials (aldehyde, amine source, and the carbon nucleophile, e.g., malonic acid or a ketone) are pure and dry. Aldehydes, in particular, can oxidize over time.

  • Reaction Conditions:

    • Temperature: The optimal temperature can be crucial. Some reactions require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side reactions. Experiment with a range of temperatures to find the sweet spot for your specific substrates.

    • Solvent: The polarity of the solvent can significantly influence the reaction outcome. Protic solvents like ethanol are commonly used, but aprotic solvents may be more suitable for certain substrate combinations.

    • Catalyst: The choice and amount of catalyst are critical. For Mannich-type reactions, common catalysts include acids (e.g., HCl, acetic acid) or bases (e.g., sodium acetate). The catalyst concentration should be optimized; too little may result in a sluggish reaction, while too much can lead to unwanted side products.

  • Stoichiometry: The molar ratio of the three components is a key parameter. An excess of one reactant, such as the amine or the carbon nucleophile, may be necessary to drive the reaction to completion.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times might lead to product degradation or the formation of byproducts.

Problem 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and I'm having trouble isolating the desired β-amino acid. What are the common side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge in one-pot reactions. In the context of β-amino acid synthesis, particularly through a Mannich-type reaction, you might encounter the following:

  • Self-Condensation of the Aldehyde: Aldehydes can undergo self-condensation, especially under basic conditions. Using a less reactive aldehyde or carefully controlling the reaction temperature and catalyst concentration can mitigate this.

  • Knoevenagel Condensation: When using an active methylene compound like malonic acid, a competing Knoevenagel condensation between the aldehyde and the methylene compound can occur. This can sometimes be the major pathway. Optimizing the reaction conditions, such as the order of addition of reagents, can favor the desired Mannich reaction.

  • Isomerization and Cyclization: The initially formed product may undergo further reactions. For instance, in the synthesis of β-amino diaryldienones, isomerization from the E- to the Z-isomer and subsequent Nazarov-type cyclization can occur, especially with electron-donating groups on the aryl rings.

  • Formation of Cinnamic Acids: In the synthesis of 3-amino-3-arylpropionic acids from an arylaldehyde, malonic acid, and ammonium acetate, the formation of the corresponding cinnamic acid is a known side reaction.

To minimize side products:

  • Optimize Reaction Conditions: As with low yield, adjusting temperature, solvent, and catalyst can significantly impact the product distribution.

  • Order of Addition: In some cases, pre-forming the imine intermediate by reacting the aldehyde and amine before adding the carbon nucleophile can reduce side reactions.

  • Purification Strategy: A robust purification method is essential. Column chromatography with an appropriate solvent system is often effective. For amino acids, ion-exchange chromatography can also be a powerful purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the one-pot, three-component synthesis of β-amino acids via the Mannich reaction?

A1: The Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds. In the context of β-amino acid synthesis, the general mechanism involves three key steps:

  • Imine Formation: The aldehyde and the amine source (e.g., ammonia from ammonium acetate) react to form an imine or iminium ion.

  • Enolate/Enol Formation: The active methylene compound (e.g., malonic acid or a ketone) forms an enol or enolate in the presence of a catalyst.

  • Nucleophilic Attack: The enol/enolate acts as a nucleophile and attacks the electrophilic carbon of the imine, forming a new carbon-carbon bond and leading to the β-amino acid backbone.

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent depends on the specific reactants and catalyst. Ethanol is a common choice as it can dissolve a wide range of organic compounds and is relatively benign. However, the polarity of the solvent can influence the reaction pathway. For the synthesis of 3-amino-3-arylpropionic acids, the solvent polarity has been shown to affect the product distribution. It is often beneficial to screen a few solvents of varying polarities (e.g., ethanol, methanol, THF, dichloromethane) to find the optimal one for your system.

Q3: What are the best practices for purifying the final β-amino acid product?

A3: Purification of β-amino acids can be challenging due to their zwitterionic nature. Common purification techniques include:

  • Recrystallization: This is often the simplest method if a suitable solvent can be found. For 3-amino-3-arylpropionic acids, recrystallization from hot methanol has been reported to yield pure product.

  • Column Chromatography: Silica gel column chromatography is a versatile technique. The choice of the mobile phase is critical. A mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate) is often used. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can help to improve the separation by suppressing the zwitterionic character of the amino acid.

  • Ion-Exchange Chromatography: This technique is particularly well-suited for separating amino acids from neutral or oppositely charged impurities.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the one-pot synthesis of 3-amino-3-arylpropionic acids, providing a comparative overview for protocol optimization.

Table 1: Synthesis of 3-Amino-3-arylpropionic Acids

EntryAryl Group (Ar)Yield (%)Melting Point (°C)
1Phenyl70220-221
24-Methylphenyl65225-226
34-Methoxyphenyl58218-219
44-Chlorophenyl62230-231
52,5-Dimethoxyphenyl22210-211

Table 2: Optimization of Reaction Conditions for a Double-Mannich–β-elimination Synthesis

EntryAmine (equiv)Paraformaldehyde (equiv)SolventTemp (°C)Time (h)Yield (%)
12.02.0Dioxane1001835
23.03.0Dioxane1001848
34.04.0Dioxane1001855
44.04.0DMF1001842
54.06.0Dioxane1001862

Experimental Protocols

This section provides a detailed methodology for a representative one-pot, three-component synthesis of a β-amino acid.

Protocol: One-Pot Synthesis of 3-Amino-3-phenylpropionic Acid

This protocol is adapted from the synthesis of 3-amino-3-arylpropionic acids.

Materials:

  • Benzaldehyde (1.0 eq)

  • Malonic acid (1.0 eq)

  • Ammonium acetate (1.3 eq)

  • Ethanol

  • Methanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 eq), malonic acid (1.0 eq), ammonium acetate (1.3 eq), and ethanol (e.g., 50 mL for a 30 mmol scale reaction).

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1 with a few drops of acetic acid).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A white solid should precipitate. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • For further purification, recrystallize the crude product from hot methanol.

  • Dry the purified white crystals under vacuum to obtain 3-amino-3-phenylpropionic acid.

  • Characterize the final product by NMR, IR, and melting point analysis.

Visualizations

Diagram 1: General Workflow for One-Pot β-Amino Acid Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reagents Combine Aldehyde, Amine Source, and Carbon Nucleophile Solvent Add Solvent and Catalyst Reagents->Solvent Heating Heat to Reflux Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter Precipitate Cooling->Filtration Recrystallization Recrystallize from appropriate solvent Filtration->Recrystallization Drying Dry Final Product Recrystallization->Drying

Caption: A typical experimental workflow for the one-pot synthesis of β-amino acids.

Diagram 2: Simplified Mannich Reaction Mechanism

G Aldehyde Aldehyde (R-CHO) Imine Imine (R-CH=NH) Aldehyde->Imine Amine Amine (NH3) Amine->Imine Beta_Amino_Acid β-Amino Acid Imine->Beta_Amino_Acid Nucleophilic Attack Carbon_Nucleophile Carbon Nucleophile (e.g., Enol of Malonic Acid) Carbon_Nucleophile->Beta_Amino_Acid

Caption: The core steps of the Mannich reaction for β-amino acid synthesis.

Technical Support Center: Enhancing Metabolic Stability of Propanoic Acid-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of propanoic acid-based drug candidates. The focus is on strategies to improve metabolic stability and the experimental workflows to assess these improvements.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for propanoic acid-based drug candidates?

A1: Propanoic acid moieties in drug candidates are susceptible to both Phase I and Phase II metabolism. The carboxylic acid group is a primary target for Phase II conjugation, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides and rapid systemic clearance.[1][2][3] Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, can also occur at other sites on the molecule, leading to oxidation, reduction, or hydrolysis.[4] The core propionate structure itself can be metabolized via conversion to propionyl-CoA, which then enters the citric acid cycle.[5][6][7]

Q2: What are the most effective strategies to block the metabolism of the propanoic acid moiety?

A2: The most common and effective strategy is bioisosteric replacement of the carboxylic acid group.[3][8] This involves substituting the carboxylic acid with a functional group that mimics its essential physicochemical properties for target binding but is less susceptible to metabolic enzymes. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids.[1][2][8][9] These replacements can enhance metabolic stability, improve oral bioavailability, and reduce the formation of reactive metabolites.[2] Another strategy is to introduce steric hindrance near the carboxylic acid group to limit enzyme access.[10]

Q3: How do I choose the most appropriate in vitro metabolic stability assay for my propanoic acid-based compound?

A3: The choice of assay depends on the stage of your research and the specific metabolic pathways you want to investigate.

  • Liver Microsomal Stability Assay: This is a good initial screen to assess susceptibility to Phase I metabolism, primarily by CYP enzymes.[11][12] It is a relatively simple and cost-effective assay.[13]

  • Hepatocyte Stability Assay: This is a more comprehensive assay as hepatocytes contain both Phase I and Phase II metabolic enzymes.[14] This is particularly important for propanoic acid derivatives, which are prone to glucuronidation (a Phase II process).[15]

  • Plasma Stability Assay: This assay is crucial to evaluate the stability of the compound in blood, assessing for degradation by plasma esterases or other enzymes.

Q4: My in vitro data does not correlate well with my in vivo pharmacokinetic (PK) results. What are the potential reasons?

A4: Discrepancies between in vitro and in vivo data are common and can arise from several factors.[16][17] In vitro systems do not fully replicate the complexity of a living organism.[15] Key factors to consider include:

  • Plasma Protein Binding: High plasma protein binding can reduce the free fraction of the drug available for metabolism in vivo, leading to a slower clearance than predicted from in vitro assays.

  • Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver (e.g., gut, kidneys), which is not accounted for in liver-based in vitro assays.[4]

  • Transporter Effects: Active transport of the drug into or out of hepatocytes can influence its intracellular concentration and, therefore, its metabolic rate in vivo.[16]

Troubleshooting Guides

Issue 1: High variability in results from liver microsomal stability assays.

  • Potential Cause: Inconsistent experimental conditions.

    • Solution: Ensure strict control and standardization of temperature, pH, and enzyme concentration across all experiments.[15][16] It is also advisable to use a consistent source and batch of liver microsomes.[15]

  • Potential Cause: Instability of the compound in the assay buffer.

    • Solution: Perform a control incubation without the NADPH cofactor to evaluate the chemical stability of your compound under the assay conditions.[11][15]

  • Potential Cause: Issues with the analytical method (e.g., LC-MS/MS).

    • Solution: Verify the linearity, sensitivity, and reproducibility of your analytical method for the parent compound. Ensure the internal standard is appropriate and stable under the experimental conditions.[15]

Issue 2: Faster than expected metabolism in hepatocyte stability assays.

  • Potential Cause: High activity of specific metabolic enzymes in the chosen hepatocyte lot.

    • Solution: Different lots of hepatocytes can exhibit significant variability in their metabolic enzyme activity. If possible, screen multiple lots to select one with representative metabolic activity for your compound class.[15]

  • Potential Cause: Contribution of both Phase I and Phase II metabolism.

    • Solution: Hepatocytes contain a full complement of metabolic enzymes. Analyze samples for potential Phase II metabolites (e.g., glucuronides) in addition to Phase I metabolites to get a complete picture of the metabolic pathways.[15]

Issue 3: Difficulty in identifying the primary metabolic "soft spot" on the molecule.

  • Potential Cause: Multiple sites of metabolism.

    • Solution: Utilize high-resolution mass spectrometry to identify and characterize metabolites. This can help pinpoint the specific sites of metabolic modification.[18]

  • Potential Cause: Formation of unstable metabolites.

    • Solution: Some metabolites, such as acyl glucuronides, can be unstable. Adjust your sample preparation and analytical methods to minimize degradation before analysis.

Quantitative Data Summary

The following table provides a hypothetical example of how to present metabolic stability data for a series of propanoic acid-based drug candidates with different modifications.

Compound IDModificationMicrosomal Half-Life (t½, min)Hepatocyte Intrinsic Clearance (CLint, µL/min/10^6 cells)In Vivo Plasma Half-Life (t½, h)
PA-001Unmodified (Parent)151501.2
PA-002Tetrazole Bioisostere45504.5
PA-003Acyl Sulfonamide Bioisostere60356.8
PA-004Steric Shield (t-butyl group)30902.5
PA-005Deuteration at α-carbon251101.8

Experimental Protocols

1. Liver Microsomal Stability Assay

  • Objective: To determine the in vitro metabolic stability of a test compound in the presence of liver microsomes.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human or other species).[19]

    • Phosphate buffer (e.g., 100 mM, pH 7.4).[12]

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12][19]

    • Ice-cold stop solution (e.g., acetonitrile with an internal standard).[19]

    • 96-well plates, incubator, centrifuge.

  • Procedure:

    • Prepare the reaction mixture by adding buffer, microsomes, and test compound (final concentration typically 1 µM) to a 96-well plate.[19]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold stop solution.[11][19]

    • Centrifuge the plate to precipitate proteins.[19]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the test compound.[19]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).[13]

2. In Vivo Pharmacokinetic (PK) Study (Rodent Model)

  • Objective: To determine the in vivo pharmacokinetic profile of a test compound after administration to an animal model.[20][21][22]

  • Materials:

    • Test compound formulation for the desired route of administration (e.g., intravenous, oral).

    • Rodent model (e.g., rats, mice).

    • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

    • Centrifuge, freezer for sample storage.

  • Procedure:

    • Administer the test compound to the animals at a specific dose and via the chosen route.[23]

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein).

    • Process the blood samples to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Use pharmacokinetic software to calculate key parameters such as:

      • Maximum concentration (Cmax).

      • Time to maximum concentration (Tmax).

      • Area under the concentration-time curve (AUC).

      • Half-life (t½).

      • Clearance (CL).

      • Volume of distribution (Vd).[22][23]

Visualizations

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug_Candidate Drug_Candidate Oxidized_Metabolite Oxidized_Metabolite Drug_Candidate->Oxidized_Metabolite CYP450 Enzymes Propanoic_Acid_Moiety Propanoic Acid Moiety Drug_Candidate->Propanoic_Acid_Moiety Further_Metabolism_or_Excretion Further_Metabolism_or_Excretion Oxidized_Metabolite->Further_Metabolism_or_Excretion Glucuronide_Conjugate Glucuronide_Conjugate Excretion Excretion Glucuronide_Conjugate->Excretion Rapid Clearance Propanoic_Acid_Moiety->Glucuronide_Conjugate UGTs Experimental_Workflow Start Compound Synthesis In_Vitro_Screening In Vitro Screening (Microsomes, Hepatocytes) Start->In_Vitro_Screening Data_Analysis Data Analysis (t½, CLint) In_Vitro_Screening->Data_Analysis Decision Metabolically Stable? Data_Analysis->Decision In_Vivo_PK In Vivo PK Studies (Rodent Model) Decision->In_Vivo_PK Yes Lead_Optimization Lead Optimization (Bioisosteric Replacement) Decision->Lead_Optimization No Candidate_Selection Candidate Selection In_Vivo_PK->Candidate_Selection Lead_Optimization->Start

References

Influence of solvent polarity on 3-amino-3-arylpropionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-3-arylpropionic acids. The information provided herein is focused on the influence of solvent polarity on the reaction outcome, based on established synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the one-pot synthesis of 3-amino-3-arylpropionic acids?

A1: The facile one-pot synthesis involves the reaction of an aryl aldehyde, malonic acid, and ammonium acetate in a suitable solvent, typically under reflux conditions. This reaction proceeds through a complex mechanism involving intermediates that can lead to the desired β-amino acid or a cinnamic acid byproduct.[1][2]

Q2: How does solvent polarity affect the yield of 3-amino-3-arylpropionic acid?

A2: Solvent polarity plays a crucial role in the product distribution between the desired 3-amino-3-arylpropionic acid and the cinnamic acid byproduct. The choice of solvent can influence the solubility of key reaction intermediates, thereby shifting the equilibrium of the reaction pathways.[1] For instance, in the synthesis using p-tolualdehyde, a higher yield of the β-amino acid is observed in more polar solvents like methanol compared to less polar solvents like 2-propanol.[1]

Q3: What are the common side products in this synthesis, and how can their formation be minimized?

A3: The most common side product is the corresponding cinnamic acid.[1] Its formation is competitive with the synthesis of the β-amino acid. The ratio of β-amino acid to cinnamic acid can be influenced by the choice of solvent and the electronic properties of the substituents on the starting benzaldehyde. To minimize the formation of cinnamic acid, selecting a solvent that favors the precipitation or stabilization of the intermediates leading to the β-amino acid is crucial.[1]

Q4: Can this synthesis method be applied to any substituted benzaldehyde?

A4: The synthesis is generally more successful with benzaldehydes bearing electron-donating groups.[1][2] Aldehydes with strong electron-withdrawing groups may result in lower yields of the desired 3-amino-3-arylpropionic acid.[1] The selection of the solvent can be adjusted to optimize the yield for a specific benzaldehyde derivative.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of 3-amino-3-arylpropionic acid 1. Inappropriate solvent: The solvent polarity may be favoring the formation of the cinnamic acid byproduct. 2. Electron-withdrawing groups on the aryl aldehyde: These groups can disfavor the desired reaction pathway.[1] 3. Reaction time is not optimal. 1. Change the solvent: If using a less polar solvent like 2-propanol, switch to a more polar solvent such as methanol or ethanol.[1] Refer to the data in Table 1 for guidance. 2. Modify reaction conditions: For electron-deficient aldehydes, a systematic optimization of the solvent and reaction time may be necessary. 3. Monitor the reaction: Follow the reaction progress using an appropriate analytical technique (e.g., TLC) to determine the optimal reaction time.
High yield of cinnamic acid byproduct The reaction equilibrium is shifted towards the pathway leading to cinnamic acid. This can be due to the solvent's effect on the solubility and stability of reaction intermediates.[1]Adjust solvent polarity: Use a more polar solvent. For example, for p-tolualdehyde, methanol gives a higher ratio of β-amino acid to cinnamic acid compared to 2-propanol.[1]
Difficulty in product isolation and purification The product may be contaminated with unreacted starting materials or the cinnamic acid byproduct.Recrystallization: The product can often be purified by recrystallization from a suitable solvent, such as hot methanol or ethanol.[1] The protocol may involve an initial acid-base workup to separate the amino acid from non-acidic impurities.

Data Presentation

Table 1: Influence of Solvent Polarity on the Yield of β-Amino Acid (IV) vs. Cinnamic Acid (VII)

Starting AldehydeSolventDielectric Constant of SolventYield of β-Amino Acid (IV) (%)Yield of Cinnamic Acid (VII) (%)Ratio of IV : VII
p-TolualdehydeMethanol32.665351.86
Ethanol24.354461.17
2-Propanol18.345550.82
p-AnisaldehydeMethanol32.670302.33
Ethanol24.362381.63
2-Propanol18.355451.22
p-NitrobenzaldehydeMethanol32.617830.20
Ethanol24.325750.33
2-Propanol18.333670.49

Data synthesized from the findings presented in the study by Tan and Weaver (2002).[1]

Experimental Protocols

General Procedure for the One-Pot Synthesis of 3-Amino-3-arylpropionic Acids:

This protocol is adapted from the work of Tan and Weaver (2002).[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aryl aldehyde (e.g., 20.0 mmol), ammonium acetate (40.2 mmol), and malonic acid (20.2 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., 50 mL of ethanol).

  • Reflux: Heat the reaction mixture to reflux and maintain for the specified time (typically 6-7 hours).

  • Cooling and Collection: Allow the reaction mixture to cool to room temperature. A solid precipitate should form. Collect the solid by filtration.

  • Acidification and Evaporation: Dissolve the collected white solid in 20 mL of 1.0 N HCl. Evaporate the solution to dryness.

  • Recrystallization: Recrystallize the resulting solid from a suitable solvent (e.g., ethanol or methanol) to yield the pure 3-amino-3-arylpropionic acid.[1]

Visualizations

experimental_workflow start Start reagents Combine: - Aryl Aldehyde - Ammonium Acetate - Malonic Acid start->reagents solvent Add Solvent (e.g., Ethanol) reagents->solvent reflux Reflux (6-7 hours) solvent->reflux cool Cool to Room Temperature reflux->cool filter Filter to Collect Solid Precipitate cool->filter acidify Dissolve in HCl & Evaporate filter->acidify recrystallize Recrystallize (e.g., from Ethanol) acidify->recrystallize product Pure 3-Amino-3- Arylpropionic Acid recrystallize->product

Caption: Experimental workflow for the one-pot synthesis of 3-amino-3-arylpropionic acid.

solvent_effect_logic cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Solvent Polarity Solvent Polarity Intermediate Solubility Intermediate Solubility Solvent Polarity->Intermediate Solubility Influences Reaction Equilibrium Reaction Equilibrium Intermediate Solubility->Reaction Equilibrium Shifts 3-Amino-3-Arylpropionic Acid 3-Amino-3-Arylpropionic Acid Reaction Equilibrium->3-Amino-3-Arylpropionic Acid Favors Cinnamic Acid Cinnamic Acid Reaction Equilibrium->Cinnamic Acid Disfavors/Favors

Caption: Logical relationship of solvent polarity's influence on product formation.

References

Technical Support Center: Preventing Racemization During Derivatization of Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chiral amino acid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the derivatization of chiral amino acids. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stereochemical integrity of your analyses.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the derivatization of chiral amino acids?

A1: Racemization is the process in which a pure enantiomer (e.g., an L-amino acid) is converted into an equal mixture of both enantiomers (L- and D-amino acids). This is a significant concern in many fields, particularly in pharmaceutical development, because the biological activity of the two enantiomers can differ dramatically. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects. Derivatization is a necessary step in many analytical methods to improve the volatility or detectability of amino acids, but the reaction conditions can sometimes promote racemization, leading to inaccurate quantification of the enantiomeric composition of the sample.

Q2: What are the primary factors that cause racemization during derivatization?

A2: The main factors that contribute to racemization during derivatization are:

  • High Temperatures: Elevated reaction temperatures provide the necessary energy to overcome the activation barrier for racemization.

  • Strong Bases: Strong bases can abstract the proton at the chiral alpha-carbon of the amino acid, leading to the formation of a planar carbanion intermediate, which can then be protonated from either side to form a racemic mixture.

  • Prolonged Reaction Times: The longer the amino acid is exposed to harsh reaction conditions, the greater the extent of racemization.

  • Activating Agents: Certain reagents used to activate the carboxyl group for derivatization can facilitate the formation of an oxazolone intermediate, which is highly prone to racemization.

Q3: Which amino acids are most susceptible to racemization?

A3: While all chiral amino acids can undergo racemization under certain conditions, some are more susceptible than others. Amino acids with electron-withdrawing groups in their side chains, such as histidine and cysteine , are particularly prone to racemization. Other sensitive amino acids include serine, aspartic acid, and phenylalanine.

Q4: How can I minimize racemization during my derivatization procedure?

A4: To minimize racemization, it is crucial to control the reaction conditions carefully:

  • Use Mild Bases: Opt for sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of strong bases like sodium hydroxide.

  • Control the Temperature: Perform derivatization reactions at low temperatures, typically starting at 0°C.

  • Optimize Reaction Time: Monitor the reaction progress and stop it as soon as the derivatization is complete to avoid prolonged exposure to potentially racemizing conditions.

  • Choose the Right Derivatizing Agent: Select a chiral derivatizing agent and method known for low racemization potential under mild conditions.

Troubleshooting Guides

Problem 1: High levels of the D-enantiomer detected in a sample of a pure L-amino acid after derivatization.

Possible Cause Solution
Reaction temperature is too high. Perform the derivatization at a lower temperature. Start with an ice bath (0°C) and consider even lower temperatures if racemization persists.
A strong base was used. Switch to a milder, sterically hindered base. N-methylmorpholine (NMM) is generally preferred over N,N-diisopropylethylamine (DIPEA) for minimizing racemization.
Prolonged reaction time. Monitor the reaction closely using an appropriate technique (e.g., TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.
The chosen derivatization reagent or method is prone to causing racemization. Consider using an alternative chiral derivatizing agent or a different derivatization protocol known for preserving stereochemical integrity. For example, derivatization with methyl chloroformate/methanol has been shown to cause less racemization than with pentafluoropropionic anhydride/heptafluorobutanol in GC-MS analysis.[1]

Problem 2: Poor separation of diastereomeric derivatives during HPLC analysis.

Possible Cause Solution
Inappropriate HPLC column. Ensure you are using a column suitable for separating the specific diastereomers. A standard C18 column is often sufficient for many derivatized amino acids.
Mobile phase composition is not optimal. Optimize the mobile phase composition, including the organic modifier, pH, and any additives, to improve the resolution between the diastereomeric peaks.
Incomplete derivatization. Ensure the derivatization reaction has gone to completion. Incomplete derivatization can lead to the presence of unreacted enantiomers, which will not be separated under the same conditions as the diastereomers.

Quantitative Data on Racemization

The extent of racemization can vary significantly depending on the derivatization agent, reaction conditions, and the specific amino acid. Below are tables summarizing available quantitative data to aid in method selection.

Table 1: Comparison of Racemization with Different Derivatization Reagents for GC-MS Analysis

Derivatization Reagent CombinationRacemization ObservedReference
Pentafluoropropionic anhydride / HeptafluorobutanolYes[1]
Methyl chloroformate / MethanolNo[1]

Table 2: Effect of Temperature and Time on Racemization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Derivatization

TemperatureReaction TimeD-Amino Acid LevelReference
95 °C30 minutes1-5%
95 °C6 hours15-30%

Experimental Protocols

Here are detailed methodologies for key derivatization experiments designed to minimize racemization.

Protocol 1: Derivatization with Marfey's Reagent (FDAA)

Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) is a widely used chiral derivatizing agent.[2][3]

Materials:

  • Amino acid sample

  • 1 M Sodium bicarbonate (NaHCO₃)

  • 1% (w/v) FDAA in acetone

  • 2 M Hydrochloric acid (HCl)

  • Acetone

  • Water bath or heating block

Procedure:

  • Dissolve the amino acid sample (approximately 50 nmol) in 100 µL of 1 M NaHCO₃ in a reaction vial.[4]

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[4]

  • Incubate the mixture at 40°C for 1 hour in the dark.[4]

  • Cool the reaction vial to room temperature.

  • Neutralize the reaction by adding 100 µL of 2 M HCl.[4]

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Dilute the sample with the mobile phase for HPLC analysis.[4]

Protocol 2: Derivatization with GITC

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is another effective chiral derivatizing agent.[2]

Materials:

  • Amino acid sample

  • 6% Triethylamine in a suitable solvent

  • 1% GITC solution in acetone

  • 5% Acetic acid

Procedure:

  • To a 1 µL aliquot of the amino acid solution, add 10 µL of 6% triethylamine.[2]

  • Add 10 µL of a 1% GITC solution in acetone.[2]

  • Allow the reaction to proceed at room temperature for 10 minutes.[2]

  • Quench the reaction by adding 10 µL of 5% acetic acid.[2]

  • The sample is now ready for HPLC-MS analysis.

Protocol 3: Derivatization with S-NIFE

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) is known for its high sensitivity and good enantioselectivity under mild conditions.[2][5]

Materials:

  • Amino acid sample

  • 6% Triethylamine

  • 1% S-NIFE solution in acetone

  • 5% Acetic acid

Procedure:

  • To a 1 µL aliquot of the amino acid solution, add 10 µL of 6% triethylamine.[2]

  • Add 10 µL of a 1% S-NIFE solution in acetone.[2]

  • Let the reaction proceed at room temperature for 20 minutes.[2]

  • Stop the reaction by adding 10 µL of 5% acetic acid.[2]

  • The sample is ready for analysis by HPLC-MS.

Protocol 4: Derivatization with OPA-IBLC

o-Phthalaldehyde (OPA) in combination with a chiral thiol like isobutyryl-L-cysteine (IBLC) is used for the derivatization of primary amino acids.[2]

Materials:

  • Amino acid sample

  • 6% Triethylamine

  • 30 mM OPA solution in methanol

  • 90 mM IBLC solution in water

  • 5% Acetic acid

Procedure:

  • To a 1 µL aliquot of the primary amino acid solution, add 10 µL of 6% triethylamine.[2]

  • Add 10 µL of the 30 mM OPA solution in methanol.[2]

  • Immediately add 10 µL of the 90 mM IBLC solution in water.[2]

  • Allow the reaction to proceed at room temperature for 20 minutes.[2]

  • Quench the reaction by adding 10 µL of 5% acetic acid.[2]

  • The sample is now ready for analysis.

Visualizations

Racemization Mechanisms

The following diagrams illustrate the primary mechanisms through which racemization can occur during amino acid derivatization.

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Mechanism cluster_enolization Direct Enolization Mechanism Activated_AA Activated Amino Acid Oxazolone Oxazolone Intermediate (Planar, Achiral at Cα) Activated_AA->Oxazolone Intramolecular Cyclization Proton_Abstraction_Ox Proton Abstraction Oxazolone->Proton_Abstraction_Ox -H+ Racemic_Product_Ox Racemic Product Oxazolone->Racemic_Product_Ox Nucleophilic Attack (e.g., by amine) Base_Ox Base Proton_Abstraction_Ox->Oxazolone Chiral_AA Chiral Amino Acid Proton_Abstraction_En Proton Abstraction Chiral_AA->Proton_Abstraction_En -H+ Enolate Enolate Intermediate (Planar, Achiral) Enolate->Chiral_AA +H+ (front side) Racemic_Product_En Racemic Product Enolate->Racemic_Product_En +H+ (back side) Base_En Base Proton_Abstraction_En->Enolate

Caption: Mechanisms of amino acid racemization.

Experimental Workflow for Chiral Analysis

This diagram outlines a general workflow for the analysis of chiral amino acids using derivatization followed by HPLC.

Chiral_Analysis_Workflow cluster_workflow General Workflow for Chiral Amino Acid Analysis cluster_racemization_path Potential Racemization Start Amino Acid Sample (L-enantiomer) Derivatization Derivatization with Chiral Reagent (CDA) Start->Derivatization Diastereomers Formation of Diastereomers (L-L and L-D) Derivatization->Diastereomers Racemization_Point Racemization can occur during derivatization step Derivatization->Racemization_Point HPLC HPLC Separation (Achiral Column) Diastereomers->HPLC Detection Detection (UV, Fluorescence, or MS) HPLC->Detection Quantification Quantification of Peak Areas Detection->Quantification End Determination of Enantiomeric Purity Quantification->End

Caption: Workflow for chiral amino acid analysis.

Logical Troubleshooting Flowchart

This flowchart provides a step-by-step guide to troubleshooting unexpected racemization.

Troubleshooting_Racemization decision decision process process issue Consult further literature or support solution solution start Start: Unexpectedly high D-enantiomer detected check_temp Was the reaction temperature > 0°C? start->check_temp check_base Was a strong base (e.g., NaOH, KOH) used? check_temp->check_base No lower_temp Lower reaction temperature to 0°C check_temp->lower_temp Yes check_time Was the reaction time prolonged? check_base->check_time No use_mild_base Switch to a mild, hindered base (e.g., NMM) check_base->use_mild_base Yes check_reagent Is the derivatization reagent known to cause racemization? check_time->check_reagent No optimize_time Optimize and shorten reaction time check_time->optimize_time Yes check_reagent->issue No change_reagent Consider a different derivatization method check_reagent->change_reagent Yes end_good Problem Solved lower_temp->end_good use_mild_base->end_good optimize_time->end_good change_reagent->end_good

Caption: Troubleshooting flowchart for racemization.

References

Validation & Comparative

A Comparative Analysis of 3-Amino-3-(pyridin-3-yl)propanoic Acid and Other Biologically Active β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Amino-3-(pyridin-3-yl)propanoic acid against a panel of well-characterized β-amino acids: Baclofen, Phenibut, and β-Aminoisobutyric Acid (BAIBA). While this compound is a structurally intriguing molecule, public domain data on its specific biological activity is not available. This guide, therefore, serves two purposes: first, to summarize the known pharmacological profiles of comparable β-amino acids, and second, to provide a clear experimental framework for researchers to characterize this compound and evaluate its therapeutic potential.

Physicochemical and Pharmacological Profiles of Comparator β-Amino Acids

β-Amino acids are of significant interest in medicinal chemistry due to their structural similarity to the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and their ability to form stable peptide secondary structures. The selected comparator compounds—Baclofen, Phenibut, and BAIBA—exhibit distinct pharmacological profiles, targeting different receptors and pathways.

Table 1: Physicochemical Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compound C₈H₁₀N₂O₂166.18[1]
(R,S)-Baclofen C₁₀H₁₂ClNO₂213.66
(R,S)-Phenibut C₁₀H₁₃NO₂179.22[2]
β-Aminoisobutyric Acid (BAIBA) C₄H₉NO₂103.12

Table 2: Comparative Pharmacological Data

CompoundPrimary Target(s)Affinity / PotencyKey Biological Effects
This compound UndeterminedUndeterminedUndetermined
(R)-Baclofen GABAB Receptor (Agonist)IC₅₀ = 0.04 µM (Displacement of [³H]baclofen)[3]Muscle relaxant, antispasmodic
(R)-Phenibut GABAB Receptor (Agonist); α2δ subunit of VDCCsKᵢ = 92 µM (GABAB Receptor)[4][5]Anxiolytic, nootropic, CNS depressant[2]
L-BAIBA MRGPRD (Agonist); PPARαQualitative activationMyokine, induces fat browning, protects osteocytes[6][7][8]

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. VDCCs: Voltage-Dependent Calcium Channels. MRGPRD: Mas-Related G Protein-Coupled Receptor Type D. PPARα: Peroxisome Proliferator-Activated Receptor Alpha.

Analysis of Potential Targets and Signaling Pathways

Based on its structure, this compound is a β-aryl-β-amino acid. The presence of the β-amino acid backbone suggests a potential interaction with GABA receptors, similar to Baclofen and Phenibut. The pyridine ring, a bioisostere of a phenyl ring, may confer affinity for the orthosteric binding site of the GABAB receptor.

GABAB Receptor Signaling

The GABAB receptor is a Class C G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the central nervous system.[3] Its activation leads to the inhibition of adenylyl cyclase and modulation of ion channels.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor (GABAB1/GABAB2) G_Protein Gαi/o-βγ GABAB_R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca²⁺ Channel (N, P/Q-type) Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Triggers Fusion K_Channel K⁺ Channel (GIRK) K_ion K⁺ K_Channel->K_ion Agonist GABAB Agonist (e.g., Baclofen) Agonist->GABAB_R Binds G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP ATP->AC Ca_ion Ca²⁺ Ca_ion->Ca_Channel Hyperpolarization Postsynaptic Hyperpolarization K_ion->Hyperpolarization Release Inhibition of Neurotransmitter Release Vesicle->Release

Figure 1. Simplified GABAB Receptor Signaling Pathway.

Experimental Protocols for Pharmacological Characterization

To determine the biological activity of this compound, standardized pharmacological assays are required. The following protocols provide a framework for assessing its affinity for the GABAB receptor and its functional consequence on intracellular signaling.

This protocol determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

    • Perform a series of centrifugations to isolate synaptic membranes.

    • Wash membranes repeatedly to remove endogenous GABA.

    • Resuspend the final membrane pellet in a buffer containing 2.5 mM CaCl₂ to a protein concentration of ~1 mg/mL.

  • Competition Binding Assay:

    • In assay tubes, combine the membrane preparation, a fixed concentration of a GABAB-specific radioligand (e.g., --INVALID-LINK---Baclofen), and varying concentrations of the test compound (this compound) or a known competitor (e.g., unlabeled Baclofen).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_analysis Data Analysis Homogenize Homogenize Rat Brain Tissue Centrifuge Isolate Membranes (Centrifugation) Homogenize->Centrifuge Wash Wash to Remove Endogenous GABA Centrifuge->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Incubate Incubate: Membranes + [3H]Ligand + Test Compound Resuspend->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Plot Plot Dose-Response Curve Count->Plot Calculate Determine IC50 and Ki Values Plot->Calculate

Figure 2. Experimental Workflow for a Radioligand Binding Assay.

This assay determines whether a compound acts as an agonist, antagonist, or allosteric modulator by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP). Activation of the Gαi/o-coupled GABAB receptor inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Methodology:

  • Cell Culture:

    • Use a cell line (e.g., CHO-K1) stably co-expressing the human GABAB1 and GABAB2 receptor subunits.

    • Culture cells to an appropriate density in multi-well plates.

  • cAMP Assay (Agonist Mode):

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate cells with forskolin to raise basal cAMP levels.

    • Add varying concentrations of the test compound (this compound) or a known agonist (e.g., Baclofen).

    • Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a detection kit (e.g., HTRF, TR-FRET, or ELISA-based).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • A dose-dependent decrease in cAMP levels indicates agonist activity.

    • Calculate the EC₅₀ value (half-maximal effective concentration) from the resulting dose-response curve.

Comparative Summary and Future Outlook

The provided framework enables a direct and quantitative comparison of this compound with established β-amino acids.

  • Comparison with Baclofen and Phenibut: If the compound shows affinity for the GABAB receptor, its potency (Kᵢ) and efficacy (EC₅₀) can be directly benchmarked against these known drugs. The pyridine ring's electronic properties compared to the chlorophenyl group of Baclofen or the phenyl group of Phenibut will provide valuable structure-activity relationship (SAR) insights.

  • Comparison with BAIBA: If the compound is inactive at GABAB receptors, screening against other targets, such as those identified for BAIBA (MRGPRD, PPARs), could reveal novel pharmacology.

The characterization of novel β-amino acids like this compound is a critical step in the development of new therapeutics for neurological disorders and metabolic diseases. The experimental protocols outlined in this guide provide a robust starting point for any research team aiming to elucidate its mechanism of action and potential clinical utility.

References

Comparative Guide to Structure-Activity Relationships of Pyridine-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridine-containing amino acids and their derivatives, focusing on their role as enzyme inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.

Introduction

Pyridine-containing amino acids are a class of non-canonical amino acids that have garnered significant attention in medicinal chemistry. The incorporation of a pyridine ring into an amino acid scaffold introduces unique electronic and structural properties, enhancing bioavailability, solubility, and pharmacological activity.[1][2] This modification can profoundly influence a molecule's interaction with biological targets, making these compounds attractive building blocks for developing therapeutics against a wide range of conditions, from neurological disorders to cancer.[3][4] This guide focuses on comparative SAR studies of these compounds against key enzyme targets.

General Workflow for SAR Studies

The process of establishing a structure-activity relationship for a new chemical series follows a structured, iterative workflow. This involves chemical synthesis, biological testing, and data analysis to guide the design of improved compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration start Initial Hit Compound synthesis Synthesize Analogues (Vary R-groups, positions) start->synthesis purification Purify & Characterize synthesis->purification assay In Vitro Assay (e.g., Kinase Inhibition) purification->assay data Measure Activity (IC50, Ki) assay->data sar Analyze SAR Data data->sar decision Identify Key Moieties sar->decision decision->start New Scaffold Needed optimize Design Next Generation of Compounds decision->optimize Favorable Properties optimize->synthesis

A generalized workflow for structure-activity relationship (SAR) studies.

Case Study 1: 2-Aminopyridine Derivatives as Nitric Oxide Synthase (NOS) Inhibitors

Nitric oxide synthases (nNOS, eNOS, iNOS) are crucial enzymes that catalyze the production of nitric oxide (NO) from L-arginine.[5] Overproduction of NO by nNOS and iNOS is implicated in various neurological and inflammatory disorders, making selective inhibitors a key therapeutic goal.[6] The 2-aminopyridine scaffold is a critical pharmacophore for interacting with key glutamate residues in the NOS active site.[5]

Data Presentation: SAR of 2-Aminopyridine Analogues

The following table summarizes the inhibitory activity (Ki) of various 2-aminopyridine derivatives against the three human NOS isoforms. The core structure consists of a 2-aminopyridine "head" and a terminal amine "tail," connected by a linker. Modifications to each part significantly impact potency and selectivity.

CompoundR (Linker & Tail)hnNOS Ki (nM)heNOS Ki (nM)hiNOS Ki (nM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
1 6-(3-(piperidin-1-yl)propyl)-4-methyl6030,00011,000500183
2 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methyl4818,6006,500388135
3 6-(3-(pyrrolidin-1-yl)propyl)-4-methyl11017,90011,000163100
4 6-(3-(azepan-1-yl)propyl)-4-methyl9522,00012,000232126

Data adapted from a study on 2-aminopyridine derivatives.[5] A lower Ki value indicates higher potency.

SAR Insights:

  • Fluorination: The addition of two fluorine atoms to the piperidine ring (Compound 2 ) slightly increased potency for nNOS (Ki = 48 nM) compared to the non-fluorinated parent (Compound 1 , Ki = 60 nM). This modification is often used to increase lipophilicity and potential blood-brain barrier permeability.[5]

  • Ring Size: Varying the size of the terminal amine ring from a five-membered (pyrrolidine, Compound 3 ) to a seven-membered ring (azepane, Compound 4 ) resulted in slightly lower potency compared to the six-membered piperidine ring (Compound 1 ).

  • Selectivity: All listed compounds show high selectivity for the neuronal isoform (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms, a desirable trait for neurological applications.[5]

Experimental Protocol: NOS Activity Assay (Colorimetric)

This protocol is based on the quantification of nitrite, a stable product of NO degradation, using the Griess Reagent.[7][8]

Objective: To determine the inhibitory activity of test compounds on NOS enzymes.

Materials:

  • Purified recombinant nNOS, eNOS, or iNOS enzyme.

  • NOS Assay Buffer (e.g., HEPES buffer, pH 7.4).

  • L-arginine (substrate).

  • NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin (cofactors).[7]

  • Test inhibitor compounds, serially diluted in DMSO.

  • Griess Reagents 1 and 2.

  • Nitrate Reductase and its cofactors (for total NO measurement).

  • 96-well microplate and plate reader (540 nm absorbance).

Procedure:

  • Reaction Setup: In a 96-well plate, add NOS assay buffer, all necessary cofactors, and the purified NOS enzyme.

  • Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) for 100% activity and a control without enzyme for background measurement.

  • Reaction Initiation: Start the reaction by adding L-arginine to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Nitrate Reduction (Optional but Recommended): Add nitrate reductase and its cofactors to each well to convert any nitrate produced back to nitrite, ensuring measurement of total NO production. Incubate for 20 minutes at room temperature.[8]

  • Color Development: Add Griess Reagent 1 followed by Griess Reagent 2 to each well. Incubate for 10 minutes at room temperature to allow for the development of a magenta-colored azo dye.[7]

  • Data Acquisition: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis: Subtract the background reading, calculate the percentage of inhibition for each compound concentration relative to the vehicle control, and plot the results against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 or Ki value.

Case Study 2: Pyridine-Based Derivatives as PIM-1 Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that play a critical role in cell survival and proliferation, making them a target for cancer therapy.[9][10] Many pyridine-based scaffolds have been developed as potent PIM-1 inhibitors.

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, such as the JAK/STAT pathway. They promote cell survival and proliferation by phosphorylating and regulating multiple targets, including the pro-apoptotic protein BAD and cell cycle inhibitors like p27.

PIM_Pathway ext Cytokines / Growth Factors rec Receptor ext->rec jak JAK/STAT Pathway rec->jak pim_gene PIM1 Gene Transcription jak->pim_gene pim_kinase PIM-1 Kinase pim_gene->pim_kinase bad BAD (Pro-apoptotic) pim_kinase->bad phosphorylates p27 p27 (Cell Cycle Inhibitor) pim_kinase->p27 phosphorylates p_bad p-BAD (Inactive) bad->p_bad apoptosis Apoptosis p_bad->apoptosis inhibits p_p27 p-p27 (Inactive) p27->p_p27 proliferation Cell Proliferation & Survival p_p27->proliferation promotes inhibitor Pyridine-based Inhibitor (e.g., Compound 12) inhibitor->pim_kinase

Simplified PIM-1 kinase signaling pathway and point of inhibition.
Data Presentation: SAR of Pyridine-Based PIM-1 Inhibitors

The following table presents data for a series of pyridine derivatives evaluated for cytotoxicity against the MCF-7 breast cancer cell line and for direct inhibition of the PIM-1 kinase.

CompoundR Group (Modification)MCF-7 IC50 (µM)PIM-1 IC50 (nM)
11 -NH-CH2-Ph0.7342.3
12 -NH-CH2-(p-Cl-Ph)0.5014.3
13 -NH-CH2-(p-F-Ph)2.1019.8
Staurosporine (Reference Inhibitor)-16.7
Doxorubicin (Reference Drug)2.14-

Data adapted from a study on pyridine-based PIM-1 inhibitors.[10]

SAR Insights:

  • Halogen Substitution: The introduction of a chloro group at the para position of the benzylamine tail (Compound 12 ) resulted in the most potent activity against both the MCF-7 cell line (IC50 = 0.50 µM) and the PIM-1 enzyme (IC50 = 14.3 nM).[10] This potency surpassed that of the reference inhibitor Staurosporine.

  • Comparison of Halogens: Replacing the chloro group with a fluoro group (Compound 13 ) led to a significant decrease in both cellular and enzymatic activity, highlighting the sensitivity of the binding pocket to the specific halogen used.

  • Unsubstituted Ring: The unsubstituted benzylamine derivative (Compound 11 ) showed good cellular activity but was roughly 3-fold less potent against the isolated PIM-1 enzyme compared to the chloro-substituted analogue 12 .[10]

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9]

Objective: To determine the IC50 of an inhibitor against a purified kinase.

Materials:

  • Recombinant human PIM-1 enzyme.

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[9]

  • Peptide substrate for PIM-1.

  • ATP.

  • Test inhibitor compounds, serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Opaque 384-well microplates.

  • Plate-reading luminometer.

Procedure:

  • Compound Plating: Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[9]

  • Kinase/Substrate Addition: Add 2 µL of a solution containing the PIM-1 enzyme and 2 µL of a solution containing the peptide substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

References

Efficacy comparison of (R)- and (S)-enantiomers of 3-amino-3-(pyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

Published: October 26, 2023

Introduction

In the landscape of contemporary drug discovery, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, can lead to significant variations in efficacy, potency, and safety. This guide provides a comparative analysis of the potential efficacy of the (R)- and (S)-enantiomers of 3-amino-3-(pyridin-3-yl)propanoic acid, a β-amino acid with a pyridyl moiety that suggests potential activity within the central nervous system.

While direct comparative studies on these specific enantiomers are not available in the current body of scientific literature, this guide synthesizes data from structurally related compounds to infer potential differences in their biological activity. The primary hypothesized mechanism of action is the modulation of γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the brain. The differential effects of enantiomers of similar β-amino acids on GABA receptors strongly suggest that the (R)- and (S)-forms of this compound will also exhibit distinct pharmacological profiles.

The Critical Role of Stereochemistry at GABA Receptors

GABA receptors are a family of ligand-gated ion channels (GABAA) and G-protein coupled receptors (GABAB) that are fundamental for regulating neuronal excitability. The binding pockets of these receptors are chiral, meaning they can differentiate between the stereoisomers of a ligand. This stereoselectivity can result in one enantiomer being a potent agonist while the other is a weaker agonist, an antagonist, or even inactive.[1]

For instance, studies on the enantiomers of homo-β-proline, a cyclic β-amino acid, have demonstrated opposite stereoselectivity at GABAA and GABAB receptors. The (R)-enantiomer is significantly more potent as an inhibitor of GABAA receptor binding, whereas the GABAB receptor affinity resides almost exclusively in the (S)-enantiomer.[1] This highlights the nuanced and often unpredictable nature of stereoselective interactions at GABA receptors.

Comparative Efficacy Data from Structurally Related Compounds

To extrapolate the potential differences between (R)- and (S)-3-amino-3-(pyridin-3-yl)propanoic acid, we can examine the efficacy data of enantiomers of other β-amino acids that act on GABA receptors.

Compound/EnantiomerTarget ReceptorObserved EffectPotency/Efficacy
(R)-Homo-β-proline GABAAInhibitor of binding>10-fold more potent than (S)-enantiomer
(S)-Homo-β-proline GABAAInhibitor of bindingWeaker activity
(S)-Homo-β-proline GABABHigh affinityExclusively resides in the (S)-enantiomer
(R)-Homo-β-proline GABABLow to no affinityInactive
(R)-3-fluoro-γ-aminobutyric acid GABACAgonistAn order of magnitude more potent than (S)-enantiomer
(S)-3-fluoro-γ-aminobutyric acid GABACAgonistWeaker agonist

This table summarizes data from studies on structurally related β-amino acids to infer potential differences in the efficacy of (R)- and (S)-3-amino-3-(pyridin-3-yl)propanoic acid.[1][2]

Based on these findings, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit differential activity at GABA receptor subtypes. The pyridyl group, being a bioisostere of a phenyl ring, is likely to influence receptor affinity and selectivity.

Hypothesized Signaling Pathway and Mechanism of Action

The primary inhibitory mechanism of GABAA receptors involves the influx of chloride ions upon activation, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. The binding of an agonist to the GABA binding site triggers this channel opening. The stereochemistry of a ligand like this compound would directly impact its ability to bind effectively to this site and elicit a response.

GABA_A_Signaling cluster_receptor GABA-A Receptor cluster_neuron Postsynaptic Neuron GABA_Ligand GABA or Agonist ((R)- or (S)-enantiomer) GABA_A_Receptor GABA-A Receptor GABA_Ligand->GABA_A_Receptor Binds to Chloride_Channel Chloride Channel (Closed) GABA_A_Receptor->Chloride_Channel Activates Chloride_Channel_Open Chloride Channel (Open) Chloride_Channel->Chloride_Channel_Open Opens Chloride_Influx Cl- Influx Chloride_Channel_Open->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Hypothesized GABAA receptor signaling pathway.

Experimental Protocols for Efficacy Determination

To empirically determine the comparative efficacy of the (R)- and (S)-enantiomers of this compound, the following experimental protocols are recommended.

GABAA Receptor Radioligand Binding Assay

This assay measures the affinity of the test compounds for the GABAA receptor by competing with a radiolabeled ligand.

Workflow:

Binding_Assay_Workflow start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand ([3H]muscimol) and Test Compound ((R)- or (S)-enantiomer) prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end Electrophysiology_Workflow start Start inject Inject Xenopus Oocytes with GABA-A Receptor Subunit cRNA start->inject express Allow for Receptor Expression (2-5 days) inject->express clamp Perform Two-Electrode Voltage Clamp Recording express->clamp apply Apply GABA (Control) and Test Compounds ((R)- and (S)-enantiomers) clamp->apply record Record Changes in Membrane Current apply->record analyze Data Analysis (EC50 and Emax determination) record->analyze end End analyze->end

References

A Researcher's Guide to Validating Chiral Amino Acid Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the stereochemistry of synthesized chiral amino acids is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products and research materials. This guide provides an objective comparison of key analytical techniques for validating the stereochemistry of chiral amino acids, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for stereochemical validation depends on several factors, including the desired level of accuracy, sample throughput, available instrumentation, and the specific properties of the amino acid under investigation. The following table summarizes the key performance characteristics of three widely used techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD).

ParameterChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyCircular Dichroism (CD) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid), resulting in distinguishable signals in the NMR spectrum.Differential absorption of left and right circularly polarized light by chiral molecules.
Primary Output Chromatogram with separated peaks for each enantiomer.NMR spectrum with distinct signals for diastereomers.CD spectrum showing positive or negative bands corresponding to each enantiomer.
Quantitative Analysis Integration of peak areas to determine enantiomeric excess (% ee).Integration of diastereomeric signals to determine enantiomeric ratio.Calibration curve relating CD signal intensity to enantiomeric concentration.
Limit of Detection (LOD) High sensitivity, with LODs around 1.5 µg/mL reported for some methods.[1]Generally lower sensitivity, dependent on analyte concentration and magnetic field strength.Moderate sensitivity, with LODs varying by amino acid.
Accuracy High accuracy, with validated methods available.Good accuracy, with reproducibilities of ±0.5% or better reported for similar NMR methods.[1]Good accuracy, with errors in enantiomeric excess determination of less than 10% reported.[2][3][4]
Precision/Reproducibility Excellent, with relative standard deviations (RSDs) below 7.2% achievable.[1]Good reproducibility.Good reproducibility.
Sample Throughput Can be time-consuming due to method development and run times.Can be rapid, making it suitable for high-throughput screening.[1]Rapid analysis, suitable for high-throughput screening.
Derivatization Can be used for both underivatized and derivatized amino acids.Often requires derivatization to form diastereomers.Typically performed on underivatized amino acids.
Absolute Configuration Does not directly provide absolute configuration.Can be used to determine absolute configuration (e.g., Mosher's method).Can be used to infer absolute configuration by comparing with known standards.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate results.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes the direct enantioseparation of underivatized amino acids using a macrocyclic glycopeptide chiral stationary phase.

Materials and Equipment:

  • HPLC system with a UV detector

  • Astec CHIROBIOTIC® T column (25 cm x 4.6 mm I.D., 5 µm) or equivalent

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (HPLC grade)

  • Amino acid standard (racemic mixture)

  • Synthesized amino acid sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 80:20 v/v) containing 0.1% formic acid. Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation: Dissolve the synthesized amino acid sample and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to an appropriate value for the amino acid (e.g., 210 nm).

    • Inject 10 µL of the racemic standard to determine the retention times of the D and L enantiomers.

    • Inject 10 µL of the synthesized amino acid sample.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers in the chromatogram of the synthesized sample.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Expected Results for Underivatized Amino Acids on Astec CHIROBIOTIC® T Column: [5]

Amino AcidRetention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)
DL-Alanine4.7446.1561.305.54
DL-Valine4.4725.3851.203.93
DL-Leucine4.4215.9381.346.39
DL-Isoleucine4.3495.6621.305.83
DL-Phenylalanine4.9946.1701.246.17

Conditions: Mobile phase - water:methanol:formic acid (30:70:0.02); Flow rate - 1.0 mL/min; Temperature - 25°C.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mosher's Method

This protocol outlines the determination of absolute configuration and enantiomeric excess of a chiral amino acid ester using Mosher's acid.

Materials and Equipment:

  • NMR spectrometer (400 MHz or higher)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Deuterated chloroform (CDCl₃)

  • Synthesized amino acid (as an ester)

Procedure:

  • Derivatization:

    • Prepare two separate reactions. In each, dissolve the amino acid ester (1.0 equivalent) in anhydrous CH₂Cl₂.

    • To one reaction, add (R)-Mosher's acid (1.1 equivalents) and a catalytic amount of DMAP. To the other, add (S)-Mosher's acid (1.1 equivalents) and DMAP.

    • Add DCC (1.2 equivalents) to each reaction and stir at room temperature for 2-4 hours.

    • Filter the reaction mixtures to remove the dicyclohexylurea byproduct.

    • Wash the filtrates with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude diastereomeric Mosher's esters.

  • NMR Analysis:

    • Dissolve each crude diastereomeric ester in CDCl₃ in separate NMR tubes.

    • Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher's esters.

  • Data Analysis:

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift difference (Δδ = δS - δR) for protons near the chiral center.

    • The sign of Δδ can be used to determine the absolute configuration based on the established Mosher's method model.

    • Integrate the signals corresponding to each diastereomer to determine the enantiomeric ratio and calculate the % ee.

Circular Dichroism (CD) Spectroscopy

This protocol describes the quantitative analysis of a single chiral amino acid using CD spectroscopy.

Materials and Equipment:

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 cm path length)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Enantiomerically pure D- and L-amino acid standards

  • Synthesized amino acid sample

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of the pure L-amino acid in the buffer at known concentrations.

    • Record the CD spectrum for each standard solution in the far-UV region (e.g., 190-250 nm).

    • Plot the CD signal intensity (in millidegrees) at the wavelength of maximum absorption versus the concentration of the L-amino acid to generate a calibration curve.

  • Sample Analysis:

    • Dissolve the synthesized amino acid sample in the same buffer to a concentration within the linear range of the calibration curve.

    • Record the CD spectrum of the sample under the same conditions as the standards.

  • Data Analysis:

    • Determine the CD signal intensity of the synthesized sample at the same wavelength used for the calibration curve.

    • Use the calibration curve to determine the concentration of the major enantiomer.

    • The enantiomeric excess can be calculated if the total concentration of the amino acid is known from another method (e.g., UV-Vis spectroscopy).

Visualizing the Workflow and Methodologies

To further clarify the processes involved in validating the stereochemistry of synthesized chiral amino acids, the following diagrams, generated using Graphviz, illustrate the overall workflow and the principles of two key analytical techniques.

G Overall Workflow for Stereochemical Validation cluster_synthesis Synthesis cluster_validation Stereochemical Validation SynthesizedProduct Synthesized Chiral Amino Acid MethodSelection Method Selection (HPLC, NMR, CD, etc.) SynthesizedProduct->MethodSelection Initial Characterization SamplePrep Sample Preparation MethodSelection->SamplePrep Analysis Analytical Measurement SamplePrep->Analysis DataAnalysis Data Analysis (% ee, Absolute Config.) Analysis->DataAnalysis ValidationReport Validation Report DataAnalysis->ValidationReport

Caption: Overall workflow for validating the stereochemistry of a synthesized chiral amino acid.

G Principle of Chiral HPLC Separation cluster_column Chiral Column cluster_process Separation Process cluster_output Output CSP Chiral Stationary Phase (CSP) Interaction Differential Interaction with CSP CSP->Interaction MobilePhase Mobile Phase + (R)-Enantiomer + (S)-Enantiomer MobilePhase->CSP Flows Through Separation Separated Enantiomers Interaction->Separation Chromatogram Chromatogram (Two Peaks) Separation->Chromatogram

Caption: Principle of enantiomeric separation by Chiral HPLC.

G Principle of Mosher's Method (NMR) cluster_input Input cluster_reaction Reaction cluster_analysis Analysis cluster_output Output ChiralAA Chiral Amino Acid (R/S Mixture) Diastereomers Formation of Diastereomers (R,R), (S,R) and (R,S), (S,S) ChiralAA->Diastereomers MosherAcid (R)- & (S)-Mosher's Acid MosherAcid->Diastereomers NMR ¹H NMR Spectroscopy Diastereomers->NMR Spectrum NMR Spectrum with Distinct Diastereomeric Signals NMR->Spectrum Result Determination of Absolute Configuration & Enantiomeric Excess Spectrum->Result

Caption: Principle of determining absolute configuration and ee using Mosher's method.

References

A Comparative Guide to the In Vivo Efficacy and Pharmacokinetic Profiles of Common Propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy and pharmacokinetic profiles of three widely used propanoic acid analogs: ibuprofen, ketoprofen, and naproxen. The information presented is collated from various preclinical studies to aid in the evaluation and selection of these non-steroidal anti-inflammatory drugs (NSAIDs) for research and development purposes.

In Vivo Efficacy: Anti-Inflammatory Activity in the Carrageenan-Induced Rat Paw Edema Model

The carrageenan-induced paw edema model is a standard preclinical assay to evaluate the acute anti-inflammatory activity of pharmacological agents. The following table summarizes the efficacy of ibuprofen, ketoprofen, and naproxen in this model, as reported in separate studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across studies.

CompoundDose (Oral)Animal ModelPercent Inhibition of EdemaTime Point of Measurement
Ibuprofen 35 mg/kgWistar ratsSignificant inhibitory effect1, 2, and 4 hours post-carrageenan
Ketoprofen 6.1 mg/kg (ED50)Rats50% inhibitionNot specified
Naproxen 15 mg/kgRats73% inhibition3 hours post-carrageenan

Pharmacokinetic Profiles in Rats

Understanding the pharmacokinetic properties of a drug is crucial for designing effective dosing regimens. The following table presents a comparison of key pharmacokinetic parameters for ibuprofen, ketoprofen, and naproxen following oral administration in rats. These values are compiled from different studies, and as such, experimental conditions may vary.

ParameterIbuprofenKetoprofenNaproxen
Dose (Oral) 2.5 mg/kg3.2 mg/kg10 mg/kg
Animal Model Male Fischer 344 ratsWistar ratsSprague-Dawley rats
Cmax (Maximum Plasma Concentration) Not specifiedIncreased by 90.1% with caffeine co-administration[1]Significantly increased with curcumin co-administration
Tmax (Time to Cmax) Not specifiedNot specifiedNot specified
t1/2 (Elimination Half-life) Not specifiedNot specifiedProlonged with curcumin co-administration
AUC (Area Under the Curve) Not specifiedIncreased by 82.7% (AUC0-24) with caffeine co-administration[1]Increased with curcumin pre-treatment
Oral Bioavailability Almost completeNot specifiedHigh but not complete

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol describes a general procedure for inducing acute inflammation in a rat model to assess the efficacy of anti-inflammatory compounds.

  • Animals : Male Wistar or Sprague-Dawley rats weighing between 150-200g are typically used. Animals are housed in standard laboratory conditions and fasted overnight before the experiment with free access to water.

  • Compound Administration : The test compounds (ibuprofen, ketoprofen, naproxen) or vehicle (control) are administered orally (p.o.) via gavage. Doses are calculated based on the animal's body weight.

  • Induction of Edema : One hour after compound administration, a sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is administered into the right hind paw of each rat.

  • Measurement of Paw Edema : The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after carrageenan administration (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis : The percentage of inhibition of edema is calculated for each treated group in comparison to the vehicle-treated control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Pharmacokinetic Study in Rats

This protocol outlines a general method for determining the pharmacokinetic profile of a compound after oral administration in rats.

  • Animals : Male Sprague-Dawley or Wistar rats with jugular vein cannulas for serial blood sampling are often used. Animals are fasted overnight prior to dosing.

  • Dosing : A single oral dose of the test compound is administered via gavage.

  • Blood Sampling : Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation : Plasma is separated by centrifugation of the blood samples and stored at -80°C until analysis.

  • Bioanalysis : The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, using non-compartmental analysis software.

Mandatory Visualizations

Cyclooxygenase (COX) Signaling Pathway

The primary mechanism of action for propanoic acid analogs like ibuprofen, ketoprofen, and naproxen is the inhibition of the cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

COX_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Thromboxane Thromboxane (TXA2) Prostaglandin_H2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach_Protection Stomach Lining Protection Prostaglandins->Stomach_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation NSAIDs Propanoic Acid Analogs (Ibuprofen, Ketoprofen, Naproxen) NSAIDs->COX1 NSAIDs->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of propanoic acid analogs.

Experimental Workflow for In Vivo Efficacy and Pharmacokinetic Studies

The following diagram illustrates the general workflow for conducting the in vivo efficacy and pharmacokinetic profiling of propanoic acid analogs.

Experimental_Workflow cluster_efficacy In Vivo Efficacy (Anti-inflammatory) cluster_pk Pharmacokinetics Efficacy_Dosing Oral Dosing of Propanoic Acid Analog Carrageenan_Injection Carrageenan Injection (Paw) Efficacy_Dosing->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Efficacy_Analysis Calculate % Inhibition Paw_Volume_Measurement->Efficacy_Analysis PK_Dosing Oral Dosing of Propanoic Acid Analog Blood_Sampling Serial Blood Sampling (Jugular Vein) PK_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->Plasma_Analysis PK_Analysis Calculate PK Parameters (Cmax, t1/2, AUC) Plasma_Analysis->PK_Analysis Animal_Model Rat Model (Wistar or Sprague-Dawley) Animal_Model->Efficacy_Dosing Animal_Model->PK_Dosing

Caption: General experimental workflow for in vivo efficacy and pharmacokinetic studies in rats.

References

A Comparative Guide to the Synthetic Routes of 3-Amino-3-Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-amino-3-arylpropionic acids, valuable building blocks in medicinal chemistry, can be achieved through various synthetic strategies. This guide provides a comparative analysis of four prominent methods: one-pot synthesis, rhodium-catalyzed asymmetric hydrogenation, asymmetric Mannich reaction, and chiral auxiliary-mediated synthesis. The performance of each route is benchmarked based on yield, stereoselectivity, and substrate scope, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation

The following tables summarize the quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies and selectivities across a range of substrates.

Table 1: One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids [1]

EntryAryl AldehydeYield (%)
1Benzaldehyde55
24-Methylbenzaldehyde62
34-Methoxybenzaldehyde70
44-Chlorobenzaldehyde45
54-Nitrobenzaldehyde17
62-Naphthaldehyde65

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates [2][3]

EntrySubstrate (β-(Acylamino)acrylate)CatalystYield (%)ee (%)
1Methyl 3-acetamido-3-phenylpropenoateRh(COD)₂OTf / (R,R)-Me-DuPhos>9596
2Methyl 3-acetamido-3-(4-tolyl)propenoateRh(COD)₂OTf / (R,R)-Me-DuPhos>9597
3Methyl 3-acetamido-3-(4-methoxyphenyl)propenoateRh(COD)₂OTf / (R,R)-Me-DuPhos>9598
4Methyl 3-acetamido-3-(4-chlorophenyl)propenoateRh(COD)₂OTf / (R,R)-Me-DuPhos>9595
5Methyl 3-benzamido-3-phenylpropenoateRh(COD)₂OTf / (R,R)-Me-BICP>9599.6

Table 3: Asymmetric Mannich Reaction for the Synthesis of β-Amino Carbonyl Compounds

EntryKetone/AldehydeAmineCatalystYield (%)ee (%)
1AcetoneAniline(S)-Proline9294
2Cyclohexanone4-Methoxyaniline(S)-Proline95>99
3PropanalAniline(S)-Proline8596
4Acetophenone4-ChloroanilineOrganocatalyst8099

Table 4: Chiral Auxiliary-Mediated Asymmetric Synthesis

EntryElectrophileChiral AuxiliaryDiastereomeric Ratio (d.r.)
1Benzyl bromide(4R,5S)-4-methyl-5-phenyloxazolidinone99:1
2Allyl iodide(S)-4-benzyloxazolidinone98:2
3Isopropyl iodide(1S,2S)-Pseudoephedrine>99:1

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

One-Pot Synthesis from Aryl Aldehydes, Malonic Acid, and Ammonium Acetate

This method offers a straightforward approach to a variety of 3-amino-3-arylpropionic acids.

General Procedure: [1] A mixture of the corresponding aryl aldehyde (10 mmol), malonic acid (12 mmol), and ammonium acetate (20 mmol) in ethanol (50 mL) is refluxed for 6-8 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure 3-amino-3-arylpropionic acid.

Rhodium-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates

This enantioselective method provides access to chiral 3-amino-3-arylpropionic acid derivatives with high optical purity.

General Procedure for the Synthesis of β-(Acylamino)acrylates: [3] A mixture of a β-keto ester (10 mmol) and ammonium acetate (20 mmol) in methanol (50 mL) is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is acylated with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) to yield the corresponding β-(acylamino)acrylate.

General Procedure for Asymmetric Hydrogenation: [2][3] In a glovebox, a solution of the β-(acylamino)acrylate (1 mmol) in degassed methanol (10 mL) is added to a solution of the rhodium precursor (e.g., [Rh(COD)₂]OTf, 0.01 mmol) and a chiral phosphine ligand (e.g., (R,R)-Me-DuPhos, 0.012 mmol) in methanol. The resulting solution is transferred to an autoclave and pressurized with hydrogen (50 psi). The reaction is stirred at room temperature for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by chromatography to give the chiral 3-amino-3-arylpropionic acid derivative.

Asymmetric Mannich Reaction

The three-component Mannich reaction provides a convergent route to β-amino carbonyl compounds, which can be further converted to the desired amino acids.

General Procedure for Proline-Catalyzed Mannich Reaction: To a mixture of an aldehyde (10 mmol) and an amine (10 mmol) in DMSO (20 mL) is added (S)-proline (1 mmol). The mixture is stirred for 1-2 hours, followed by the addition of a ketone (20 mmol). The reaction is stirred at room temperature for 24-48 hours. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries allows for the diastereoselective synthesis of 3-amino-3-arylpropionic acids.

General Procedure using an Evans Oxazolidinone Auxiliary:

  • Acylation: To a solution of the chiral oxazolidinone (e.g., (S)-4-benzyloxazolidinone, 10 mmol) in dry THF (50 mL) at -78 °C is added n-butyllithium (10.5 mmol). After stirring for 30 minutes, the desired acyl chloride (11 mmol) is added, and the reaction is stirred for an additional 2 hours at -78 °C before warming to room temperature. The reaction is quenched with saturated ammonium chloride solution and extracted with an organic solvent. The organic layer is dried and concentrated to give the N-acyloxazolidinone.

  • Diastereoselective Enolate Formation and Alkylation: The N-acyloxazolidinone (10 mmol) is dissolved in dry THF (50 mL) and cooled to -78 °C. A base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (11 mmol) is added, and the mixture is stirred for 30 minutes to form the enolate. The desired arylmethyl halide (12 mmol) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated ammonium chloride solution and extracted. The organic layer is dried, concentrated, and the diastereomers are separated by column chromatography.

  • Auxiliary Cleavage: The purified diastereomer (5 mmol) is dissolved in a mixture of THF and water (4:1, 25 mL). Lithium hydroxide (10 mmol) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is acidified with HCl. The product is then extracted with an organic solvent, dried, and concentrated to yield the chiral 3-amino-3-arylpropionic acid.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships between the different synthetic routes.

experimental_workflow cluster_one_pot One-Pot Synthesis cluster_hydrogenation Asymmetric Hydrogenation cluster_mannich Asymmetric Mannich Reaction cluster_auxiliary Chiral Auxiliary-Mediated Synthesis A1 Aryl Aldehyde A_react Reflux in Ethanol A1->A_react A2 Malonic Acid A2->A_react A3 Ammonium Acetate A3->A_react A_prod 3-Amino-3-Arylpropionic Acid A_react->A_prod B1 β-(Acylamino)acrylate B_react Rh-Catalyst, H₂ B1->B_react B_prod Chiral 3-Amino-3-Arylpropionic Acid Derivative B_react->B_prod C1 Ketone/Aldehyde C_react Catalyst C1->C_react C2 Amine C2->C_react C3 Aldehyde C3->C_react C_prod β-Amino Carbonyl C_react->C_prod C_conv Further Conversion C_prod->C_conv C_final 3-Amino-3-Arylpropionic Acid C_conv->C_final D1 Chiral Auxiliary D_acyl Acylation D1->D_acyl D_alkyl Diastereoselective Alkylation D_acyl->D_alkyl D_cleave Cleavage D_alkyl->D_cleave D_prod Chiral 3-Amino-3-Arylpropionic Acid D_cleave->D_prod

Caption: Generalized experimental workflows for the four main synthetic routes.

Caption: Logical comparison of the advantages and disadvantages of each synthetic route.

References

A Comparative Guide to Bioisosteric Replacement Strategies in Amino Acid Derivative Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the modification of amino acid derivatives through bioisosteric replacement has emerged as a cornerstone of modern medicinal chemistry. This strategy involves the substitution of a functional group within a molecule with another group that possesses similar physicochemical properties, aiming to enhance biological activity, improve pharmacokinetic profiles, and mitigate toxicity.[1][2][3][4] This guide provides a comparative analysis of common bioisosteric replacement strategies for key functionalities in amino acid derivatives, supported by experimental data and detailed methodologies.

I. Bioisosteric Replacement of the Carboxylic Acid Group

The carboxylic acid moiety is a frequent pharmacophoric element but can present challenges such as poor permeability and susceptibility to metabolic processes like acyl-glucuronidation, which can lead to reactive metabolites.[5][6] Replacing the carboxylic acid with a suitable bioisostere can address these limitations.[5][6]

A key example of this strategy is seen in the development of the angiotensin II receptor antagonist, losartan. The replacement of a carboxylic acid group with a tetrazole ring resulted in a 10-fold increase in potency and a significant decrease in the required efficacious dose in rats.[2] This improvement was attributed to the tetrazole's acidic proton being positioned more optimally for receptor interaction.[2]

Below is a comparison of common carboxylic acid bioisosteres:

BioisostereKey Physicochemical PropertiesAdvantagesDisadvantages
Tetrazole pKa ~4.5–4.9 (similar to carboxylic acids)[2], increased lipophilicity.[2]Enhanced potency, improved metabolic stability (avoids acyl glucuronidation).[2][7]Can form strong hydrogen bonds with water, potentially high desolvation energy.[2]
Acyl Sulfonamide Weaker acids (pKa ~9–10)[2], increased lipophilicity.Increased metabolic stability, enhanced membrane permeability.[2]Weaker acidity might reduce key ionic interactions with the target.
Hydroxamic Acid Moderately acidic (pKa ~8–9)[6], strong metal-chelating properties.[6]Can mimic the hydrogen bonding of a carboxylic acid.Can be metabolized via sulfation and glucuronidation, potentially forming reactive metabolites.[6]
3-Oxetanol Neutral, non-anionic at physiological pH, more lipophilic.[8][9]Increased membrane permeability, avoids issues related to anionic charge.[8][9]Lacks the strong acidic interaction potential of a carboxylate.
Boronic Acid Can maintain a similar binding mode to carboxylic acids.Can improve cell-based activity, likely due to better membrane permeability.[2]Potential for off-target effects and different metabolic pathways.

II. Bioisosteric Replacement of the Amide Bond

The amide bond is fundamental to the structure of peptides and many small molecule drugs. However, it is often susceptible to enzymatic cleavage by proteases, leading to poor metabolic stability and limited oral bioavailability.[1][10] Bioisosteric replacement of the amide bond is a critical strategy in the development of peptidomimetics and other drugs to overcome these liabilities.[1]

A variety of heterocyclic rings and other functional groups can mimic the hydrogen bonding properties of amides while offering enhanced metabolic stability.[2] For instance, 1,2,3-triazoles are resistant to cleavage by proteases, oxidation, and hydrolysis.[10]

The following table compares common amide bond bioisosteres:

BioisostereKey Physicochemical PropertiesAdvantagesDisadvantages
1,2,3-Triazole Can mimic the trans amide bond configuration.[1]Resistant to enzymatic cleavage, oxidation, and hydrolysis.[1][10]Different electronic and hydrogen bonding character compared to an amide.[1]
1,2,4-Oxadiazole Mimics the planarity and dipole moment of an amide.[1]Improved metabolic stability, membrane permeability, and bioavailability.[1]Altered aromatic and electrostatic properties.[1]
Sulfonamide Can offer improved metabolic stability.Can lead to solubility issues.[10]
Trifluoroethylamine The electronegative trifluoroethyl group mimics the carbonyl.[2]Enhanced metabolic stability against proteolysis, amine is largely non-ionized at physiological pH.[2]Loss of the carbonyl as a hydrogen bond acceptor.
Oxetane Increased polarity, more three-dimensional structure, reduced lipophilicity.[2]Can improve pharmacokinetic profiles and confer resistance to metabolic degradation.[2]Lowers the basicity of adjacent amines.[2]

III. Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of novel amino acid derivatives with their parent compounds. Below are outlines for key experiments.

In Vitro Antiproliferative Assay

This protocol is used to determine the cytotoxic effects of the synthesized compounds on various cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549 for non-small-cell lung cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. Serial dilutions are then made in the culture medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assay: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Reagents: Human liver microsomes (HLMs), NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation Mixture Preparation: The test compound is incubated with HLMs in the buffer solution.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

IV. Visualizing Bioisosteric Replacement Strategies

Diagrams can effectively illustrate the concepts and workflows involved in bioisosteric replacement.

Bioisosteric_Replacement_Workflow cluster_0 Lead Compound Identification cluster_1 Bioisosteric Replacement Strategy cluster_2 Evaluation and Optimization Start Lead Amino Acid Derivative Identify Identify Functional Group for Replacement (e.g., Carboxylic Acid, Amide) Start->Identify Select Select Bioisostere (e.g., Tetrazole, Triazole) Identify->Select Synthesize Synthesize Novel Derivatives Select->Synthesize Evaluate In Vitro & In Vivo Evaluation (Potency, Stability, etc.) Synthesize->Evaluate Compare Compare with Parent Compound Evaluate->Compare Optimize Further Optimization Compare->Optimize Improved Properties Fail Unsuccessful Compare->Fail Detrimental Effects

Caption: A generalized workflow for the bioisosteric replacement of amino acid derivatives.

Carboxylic_Acid_Bioisosteres cluster_anionic Anionic Bioisosteres cluster_neutral Neutral Bioisosteres Parent Carboxylic Acid (-COOH) Tetrazole Tetrazole Parent->Tetrazole AcylSulfonamide Acyl Sulfonamide Parent->AcylSulfonamide HydroxamicAcid Hydroxamic Acid Parent->HydroxamicAcid Oxetanol 3-Oxetanol Parent->Oxetanol BoronicAcid Boronic Acid Parent->BoronicAcid

Caption: Common bioisosteres for the carboxylic acid functional group.

Amide_Bioisosteres cluster_heterocycles Heterocyclic Bioisosteres cluster_acyclic Acyclic Bioisosteres Parent Amide Bond (-CONH-) Triazole 1,2,3-Triazole Parent->Triazole Oxadiazole 1,2,4-Oxadiazole Parent->Oxadiazole Oxetane Oxetane Parent->Oxetane Sulfonamide Sulfonamide Parent->Sulfonamide Trifluoroethylamine Trifluoroethylamine Parent->Trifluoroethylamine

Caption: Common bioisosteres for the amide bond.

References

Comparative Guide to Cross-Reactivity and Selectivity Profiling of Amino Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity and cross-reactivity of amino acid-based compounds is paramount for advancing safe and effective therapeutics. These compounds, which can range from peptide mimetics to inhibitors of amino acid metabolism, offer vast therapeutic potential but also pose the risk of off-target effects.[][2][3] This guide provides a comparative overview of key methodologies for profiling these interactions, complete with experimental data interpretation and detailed protocols.

The Importance of Selectivity Profiling

Selectivity is a measure of a drug's ability to interact with its intended target over other potential targets in the proteome. High selectivity is often desirable to minimize off-target effects and associated toxicities.[4] Cross-reactivity, the binding of a compound to unintended targets, can sometimes be beneficial, leading to polypharmacology where a single drug hits multiple disease-relevant targets, but it is more often a source of adverse effects.[4][5] Therefore, a thorough profiling of a compound's selectivity is a critical step in drug discovery.[6]

Key Methodologies for Profiling

A multi-faceted approach is essential for a comprehensive understanding of a compound's selectivity. This typically involves a combination of in vitro biochemical assays, target engagement confirmation in a cellular context, and broader proteome-wide screening.[7]

1. Biochemical Assays: These assays utilize purified proteins and are often the first step in selectivity profiling. They are highly tractable and suitable for high-throughput screening.[6][8]

  • Kinase Activity Assays: Measure the inhibition of enzymatic activity. Radiometric assays are a common format.[7]
  • Receptor Binding Assays: Quantify the affinity of a compound for a specific receptor, often using a competitive binding format with a radiolabeled ligand.[9][10]
  • Differential Scanning Fluorimetry (DSF): This technique measures the thermal stabilization of a protein upon ligand binding, which can be used to screen for binders without needing a functional activity assay.[11]

2. Cell-Based Assays: These assays are crucial for confirming that a compound can engage its target in a more physiologically relevant environment.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique directly measures target engagement in intact cells or tissues by assessing the thermal stabilization of a target protein upon ligand binding.[12][13][14] Real-Time CETSA (RT-CETSA) has been developed to increase throughput.[12][15]
  • Phenotypic Screening: These screens assess the effect of a compound on cellular phenotype (e.g., cell growth, apoptosis) to infer target engagement and potential off-target effects.[8]

3. Proteomics-Based Approaches: These methods provide a global view of a compound's interactions across the proteome.

  • Kinome Profiling: This involves screening a compound against a large panel of kinases (the "kinome") to determine its selectivity profile.[16][17][18] This can be done using peptide arrays or by enriching for kinases that bind to the compound using affinity probes, followed by mass spectrometry.[16][19]

Data Presentation for Comparison

To objectively compare the selectivity of different compounds, quantitative data must be presented clearly. Key metrics include the half-maximal inhibitory concentration (IC50) for enzymatic assays and the dissociation constant (Kd) for binding assays. A lower value indicates higher potency.

Table 1: Comparative Kinase Selectivity Profile of Hypothetical Amino Acid-Based Compounds

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
Primary Target: Kinase X 15 5 50
Off-Target: Kinase Y250>10,00080
Off-Target: Kinase Z1,2005,000300
Off-Target: Kinase P>10,000>10,0001,500
Off-Target: Kinase Q8,0008,500950
  • Interpretation: Compound B demonstrates the highest potency for the primary target and superior selectivity over the other kinases tested. Compound C is the least potent and shows significant cross-reactivity with Kinase Y.

Table 2: Comparative Receptor Binding and Cellular Target Engagement

AssayCompound ACompound BCompound C
Receptor R Binding (Kd, nM) 30 10 120
CETSA (ΔTm, °C) +4.2 +6.8 +1.5
Cellular Potency (EC50, nM) 150 45 600
  • Interpretation: The data corroborates the kinase profile, with Compound B showing the strongest binding affinity (lowest Kd), the most significant target engagement in cells (highest thermal shift, ΔTm), and the greatest cellular potency (lowest EC50).

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in selectivity profiling.

General Kinase Signaling Pathway and Drug Interaction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_X On-Target Kinase X (Intended Target) Receptor->Kinase_X Activates Kinase_Y Off-Target Kinase Y Receptor->Kinase_Y Activates Substrate_X Substrate of Kinase X Kinase_X->Substrate_X Phosphorylates Substrate_Y Substrate of Kinase Y Kinase_Y->Substrate_Y Phosphorylates Response_X Desired Cellular Response (e.g., Apoptosis) Substrate_X->Response_X Leads to Response_Y Adverse Effect Substrate_Y->Response_Y Leads to Compound Amino Acid-Based Compound Compound->Kinase_X Inhibits (On-Target) Compound->Kinase_Y Inhibits (Off-Target)

Caption: On-target vs. off-target effects of a kinase inhibitor.

Experimental Workflow for Kinome Profiling Start Start: Cell Lysate or Tissue Homogenate Incubate Incubate with Compound or DMSO (Control) Start->Incubate Enrich Kinase Enrichment (e.g., MIBs/Affinity Beads) Incubate->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analyze Data Analysis: Kinase Identification and Quantification LCMS->Analyze Result Result: Selectivity Profile Analyze->Result

Caption: Workflow for Multiplexed Inhibitor Bead (MIB) kinome profiling.

Decision Tree for Assay Selection Q1 Need to screen many compounds? A1_Yes High-Throughput Biochemical Assay (e.g., Kinase Panel) Q1->A1_Yes Yes Q2 Need to confirm cellular target engagement? Q1->Q2 No A1_Yes->Q2 A2_Yes CETSA or Cellular Imaging Q2->A2_Yes Yes Q3 Need to identify unknown off-targets? Q2->Q3 No A2_Yes->Q3 A3_Yes Proteomics-Based Profiling (e.g., Kinome Scan) Q3->A3_Yes Yes End Comprehensive Selectivity Profile Q3->End No A3_Yes->End

Caption: A logical guide for choosing selectivity profiling methods.

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

This protocol outlines a standard method for determining the IC50 of a compound against a specific kinase.[7]

1. Materials:

  • Purified recombinant kinase.

  • Specific peptide substrate for the kinase.

  • Test compound (e.g., "Compound B") stock solution in DMSO.

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • [γ-³³P]ATP (radiolabeled ATP).

  • Unlabeled ATP solution.

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Typically, a 10-point, 3-fold dilution series starting from 100 µM is used.

  • In the wells of a microplate, add the kinase, the specific substrate, and the kinase reaction buffer.

  • Add the diluted test compound to the wells. Include wells with DMSO only as a no-inhibition control.

  • Initiate the kinase reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP. The concentration of unlabeled ATP should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure assay sensitivity.[8]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a solution like phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times to remove unbound radioactivity.

  • Dry the plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a method to confirm target engagement in intact cells.[13][14]

1. Materials:

  • Cultured cells expressing the target protein.

  • Test compound stock solution in DMSO.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR tubes or plates.

  • Thermocycler.

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents (or other protein detection methods like AlphaScreen).

  • Antibody specific to the target protein.

2. Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test compound at various concentrations or with DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes for each temperature point to be tested.

  • Heat the samples to a range of different temperatures for a fixed duration (e.g., 3 minutes) using a thermocycler. A typical range might be 40°C to 70°C in 2-3°C increments.

  • Cool the samples to room temperature.

  • Lyse the cells to release the proteins (e.g., three rapid freeze-thaw cycles).

  • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting, ELISA, or another suitable protein quantification method.

  • For each compound concentration, plot the percentage of soluble target protein against the temperature.

  • The binding of the compound will stabilize the target protein, resulting in a shift of the melting curve to higher temperatures. The magnitude of this thermal shift (ΔTm) indicates the extent of target engagement.[14]

References

A Comparative Guide to the Neuropharmacological Activity of Pyridyl-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuropharmacological properties of three isomeric pyridyl-containing amino acids: 2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal). The position of the nitrogen atom in the pyridyl ring significantly influences the physicochemical and biological properties of these non-natural amino acids, making them intriguing candidates for drug discovery and peptide-based therapeutics targeting the central nervous system (CNS).

Introduction

Pyridylalanines are synthetic amino acids that incorporate a pyridine ring, a common motif in neuroactive compounds. Their structural similarity to endogenous aromatic amino acids like phenylalanine and tyrosine allows for their incorporation into peptides and other small molecules to modulate their interaction with biological targets. The pyridine nitrogen introduces a polar and ionizable group, which can alter properties such as receptor binding affinity, selectivity, and pharmacokinetics. This guide summarizes the available experimental data to facilitate a direct comparison of the neuropharmacological profiles of 2-Pal, 3-Pal, and 4-Pal.

Comparative Neuropharmacological Data

The following tables summarize the key quantitative data from studies evaluating the neuropharmacological activity of the three pyridylalanine isomers.

Somatostatin Receptor Subtype 2 (SST2) Binding Affinity

A key area where the pyridylalanine isomers have been directly compared is in their application as components of somatostatin receptor subtype 2 (SST2) antagonists. SST2 is a G-protein coupled receptor widely expressed in the CNS and periphery, and it is a target for the treatment of neuroendocrine tumors and neurological disorders.

CompoundBinding Affinity (KD in nM)Hydrophilicity (logD)
L-2-Pyridylalanine (l2Pal)0.18 ± 0.02-2.3 ± 0.1
3-Pyridylalanine (3Pal)0.15 ± 0.01-2.5 ± 0.1
4-Pyridylalanine (4Pal)0.11 ± 0.01-2.6 ± 0.1
Data from a study on radiolabeled somatostatin antagonists incorporating pyridylalanine isomers.[1]

The data indicates a trend of increasing binding affinity for the SST2 receptor in the order of 2-Pal < 3-Pal < 4-Pal.[1] Concurrently, the hydrophilicity of the compounds increases in the same order, with 4-Pal being the most hydrophilic of the three isomers.[1] This suggests that the position of the nitrogen atom in the pyridyl ring directly influences both the binding characteristics and the physicochemical properties of molecules containing these amino acids.

Experimental Protocols

Somatostatin Receptor 2 (SSTR2) Radioligand Competition Binding Assay

This protocol outlines a standard procedure for a competition binding assay to determine the binding affinity of test compounds to the SSTR2 receptor.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Radioligand: A high-affinity SSTR2 radioligand, such as [¹²⁵I]Tyr¹¹-SRIF-14, is prepared in serial dilutions in the assay buffer. The final concentration should be close to its Kd value.

  • Unlabeled Competitor: Serial dilutions of the test compounds (e.g., peptides containing 2-Pal, 3-Pal, or 4-Pal) and a known SSTR2 ligand (e.g., SST-28) are prepared in the assay buffer.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

2. Cell Membrane Preparation:

  • Cell membranes from a cell line expressing SSTR2 are prepared.

  • The membrane pellet is resuspended in the binding buffer.

  • The protein concentration of the membrane preparation is determined.

3. Assay Procedure:

  • To the wells of a 96-well filter plate (pre-treated with 0.3% polyethyleneimine), add 50 µL of assay buffer.

  • For total binding wells, add 25 µL of assay buffer.

  • For non-specific binding wells, add 25 µL of a saturating concentration of an unlabeled SSTR2 ligand (e.g., 1 µM SST-28).

  • For competition wells, add 25 µL of the desired concentration of the test compound.

  • Add 25 µL of the radioligand solution to all wells.

  • Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to all wells.

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (dissociation constant of the inhibitor) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the neuropharmacological evaluation of pyridyl-containing amino acids.

Signaling_Pathway cluster_receptor SST2 Receptor Activation cluster_effects Cellular Effects Pyridyl_AA Pyridyl-AA Antagonist SST2 SST2 Receptor Pyridyl_AA->SST2 Binds to G_Protein Gi/o Protein SST2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases Neurotransmitter_Release Reduced Neurotransmitter Release cAMP->Neurotransmitter_Release Cell_Proliferation Inhibition of Cell Proliferation cAMP->Cell_Proliferation Ion_Flux Altered Ion Flux K_Channel->Ion_Flux Ca_Channel->Neurotransmitter_Release Ion_Flux->Neurotransmitter_Release

Figure 1: SST2 Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_binding In Vitro Binding Assay cluster_invivo In Vivo Evaluation Synth Synthesis of Pyridyl-AA containing peptides Binding_Assay SST2 Receptor Competition Binding Assay Synth->Binding_Assay Biodistribution Biodistribution Studies (for radiolabeled compounds) Synth->Biodistribution Data_Analysis IC50 and Ki Determination Binding_Assay->Data_Analysis Animal_Model Animal Model of Disease Data_Analysis->Animal_Model Efficacy Pharmacological Efficacy Animal_Model->Efficacy Biodistribution->Efficacy

Figure 2: Drug Discovery Workflow.

Logical_Comparison cluster_isomers Isomers cluster_properties Properties for Comparison Start Pyridylalanine Isomers Pal2 2-Pyridylalanine Start->Pal2 Pal3 3-Pyridylalanine Start->Pal3 Pal4 4-Pyridylalanine Start->Pal4 Binding Receptor Binding Affinity (e.g., SST2) Pal2->Binding Physicochem Physicochemical Properties (e.g., Hydrophilicity) Pal2->Physicochem InVivo In Vivo Activity (e.g., Biodistribution) Pal2->InVivo Pal3->Binding Pal3->Physicochem Pal3->InVivo Pal4->Binding Pal4->Physicochem Pal4->InVivo

Figure 3: Framework for Comparison.

Discussion and Future Directions

The available data, primarily from studies on SST2 receptor antagonists, clearly demonstrates that the seemingly subtle difference in the position of the nitrogen atom within the pyridyl ring of pyridylalanine isomers leads to significant variations in their neuropharmacological profiles. The observed trend of increasing SST2 receptor affinity and hydrophilicity from 2-Pal to 4-Pal highlights the importance of this structural feature in molecular recognition and drug design.

However, the neuropharmacological landscape of these isomers is far from fully explored. To build a more comprehensive understanding, further research is warranted in the following areas:

  • Broader Receptor Screening: Comparative studies on a wider range of CNS receptors, including NMDA, GABA, dopamine, and serotonin receptors, are needed to elucidate the full spectrum of their neuropharmacological activities.

  • In Vivo Behavioral Studies: Investigations into the in vivo effects of these pyridylalanine isomers in animal models of neurological and psychiatric disorders (e.g., epilepsy, anxiety, depression) would provide crucial information about their therapeutic potential.

  • Pharmacokinetic Profiling: Detailed pharmacokinetic studies are required to understand how the differences in physicochemical properties among the isomers affect their absorption, distribution, metabolism, and excretion (ADME), particularly their ability to cross the blood-brain barrier.

By systematically exploring these avenues, the scientific community can unlock the full potential of pyridyl-containing amino acids in the development of novel and effective therapies for a range of neurological and psychiatric conditions.

References

A Researcher's Guide to the Validation of Analytical Methods for Quantifying Amino acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of amino acids used in pharmaceutical products is paramount. The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of common analytical methods for quantifying amino acid impurities, supported by experimental data and detailed protocols, to aid in the selection and validation of the most appropriate analytical strategy.

The quality and purity of commercially produced amino acids are critical, yet they can be largely unregulated. This regulatory oversight poses a potential health risk, as demonstrated by historical events where impurities in amino acid preparations led to adverse health effects.[1] Therefore, robust analytical methods are essential for the comprehensive separation and quantification of impurities.[1][2]

Comparison of Analytical Methods

The most frequently employed method for analyzing amino acid impurities is High-Performance Liquid Chromatography (HPLC).[1][3] This technique can be coupled with various detectors, each offering distinct advantages in terms of sensitivity and selectivity. The choice of detector, along with the use of derivatization agents, significantly influences the method's performance.

Key Analytical Techniques:

  • HPLC with UV Detection (HPLC-UV): A widely accessible method where detection is based on the absorption of UV light by the analyte. For amino acids lacking a strong chromophore, detection is often performed at low wavelengths (around 210 nm).[1][3] Derivatization with reagents like o-phthalaldehyde (OPA) can be used to enhance UV detection.

  • HPLC with Fluorescence Detection (HPLC-FLD): This method offers higher sensitivity and selectivity compared to UV detection.[4] It requires derivatization of the amino acids with a fluorescent reagent, such as OPA or 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC). The resulting fluorescent derivatives can be detected at very low concentrations.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that combines the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer. LC-MS offers high sensitivity and selectivity and can provide information on the molecular weight of impurities, aiding in their identification.[5][6] This method can often be performed without derivatization, simplifying sample preparation.[7]

Table 1: Performance Comparison of Analytical Methods for Amino Acid Impurity Quantification

ParameterHPLC-UVHPLC-FLDLC-MS
Limit of Detection (LOD) Higher (less sensitive)0.05–0.23 µM (with AQC derivatization)[4][8]0.02–0.10 µM (with AQC derivatization)[4][8]
Limit of Quantification (LOQ) Higher (less sensitive)0.07–0.76 µM (with AQC derivatization)[4][8]0.06–0.33 µM (with AQC derivatization)[4][8]
Linearity Range Good5 to 1000 µmol/L (with OPA derivatization)[1]Wide, dependent on analyte and instrument
Precision (%RSD) < 5%Intra-assay: 1–7%, Inter-assay: 2–12% (with OPA derivatization)[1]Typically < 15%
Specificity ModerateHighVery High
Derivatization Often requiredRequiredNot always required
Cost LowModerateHigh
Throughput HighHighModerate to High

Experimental Protocols

Key Experiment: Quantification of Amino Acid Impurities using HPLC with Pre-column OPA Derivatization and Fluorescence Detection

This protocol describes a common and effective method for the sensitive quantification of primary amino acid impurities.

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of deionized water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.

  • o-phthalaldehyde (OPA) Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 20 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

  • Mobile Phase A: Prepare a solution of 20 mM sodium acetate, adjusted to pH 7.2 with acetic acid.

  • Mobile Phase B: Acetonitrile.

2. Sample Preparation:

  • Accurately weigh and dissolve the amino acid sample in deionized water to a known concentration.

  • If necessary, dilute the sample to bring the expected impurity concentrations within the linear range of the method.

3. Automated Pre-column Derivatization:

The derivatization can be automated using an autosampler to ensure reproducibility.[6]

  • Transfer 50 µL of the sample or standard solution to an autosampler vial.

  • Add 50 µL of the OPA reagent.

  • Mix thoroughly for 1 minute.

  • Inject a defined volume (e.g., 20 µL) of the mixture onto the HPLC system.

4. HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 455 nm.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-20 min: Gradient to 50% B

    • 20-25 min: Gradient to 90% B

    • 25-30 min: Hold at 90% B

    • 30-31 min: Return to 10% B

    • 31-40 min: Re-equilibrate at 10% B

5. Data Analysis:

  • Identify and quantify impurity peaks by comparing their retention times and peak areas to those of certified reference standards.

  • Calculate the concentration of each impurity in the original sample.

Validation of the Analytical Method

The validation of an analytical method ensures that it is suitable for its intended purpose. The process should follow the guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[9]

The following diagram illustrates the typical workflow for validating an analytical method for quantifying impurities.

G Start Method Development Validation_Protocol Develop Validation Protocol Start->Validation_Protocol Specificity Specificity (Discrimination from other components) Validation_Protocol->Specificity Robustness Robustness (Unaffected by small variations in method parameters) Validation_Protocol->Robustness System_Suitability System Suitability (Ensuring system performance) Validation_Protocol->System_Suitability Linearity Linearity (Proportionality of response to concentration) Specificity->Linearity Range Range (Interval of acceptable precision, accuracy, and linearity) Linearity->Range LOD Limit of Detection (LOD) (Lowest detectable amount) Linearity->LOD LOQ Limit of Quantification (LOQ) (Lowest quantifiable amount) Linearity->LOQ Accuracy Accuracy (Closeness to true value) Range->Accuracy Precision Precision (Repeatability, Intermediate Precision, Reproducibility) Range->Precision Validation_Report Prepare Validation Report Accuracy->Validation_Report Precision->Validation_Report LOD->Validation_Report LOQ->Validation_Report Robustness->Validation_Report System_Suitability->Validation_Report End Method Implementation Validation_Report->End

Analytical Method Validation Workflow

This workflow ensures that all critical performance characteristics of the analytical method are thoroughly evaluated and documented.

Signaling Pathways and Logical Relationships

The relationship between the different validation parameters is crucial for a comprehensive assessment of the analytical method's performance.

G Method Analytical Method Specificity Specificity Method->Specificity ensures Linearity Linearity Method->Linearity demonstrates Precision Precision Method->Precision exhibits Robustness Robustness Method->Robustness possesses Accuracy Accuracy Specificity->Accuracy impacts Linearity->Accuracy is a prerequisite for Range Range Linearity->Range defines LOD LOD Linearity->LOD determines LOQ LOQ Linearity->LOQ determines Suitability Suitable for Intended Use Accuracy->Suitability Precision->Accuracy affects Precision->Range defines Precision->Suitability Range->Suitability LOQ->Suitability Robustness->Suitability

Interdependencies of Validation Parameters

This diagram illustrates how parameters such as specificity, linearity, and precision are interconnected and collectively contribute to the overall suitability of the analytical method for its intended purpose. A change in one parameter can have a cascading effect on others, highlighting the importance of a holistic validation approach.

References

Unveiling the Dual Therapeutic Potential: A Comparative Analysis of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives in Antifungal and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutic agents with broad-spectrum activity is a perpetual frontier. In this context, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has emerged as a promising scaffold, demonstrating notable efficacy against both fungal pathogens and cancer cells. This guide provides a comprehensive comparison of the antifungal and anticancer activities of these derivatives, supported by quantitative data and detailed experimental protocols.

A recent study highlights the structure-dependent anticancer activity of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against A549 non-small cell lung cancer cells.[1][2] Interestingly, the investigation into their anticancer potential was prompted by their previously observed antifungal properties, suggesting a potential overlap in their mechanisms of action against eukaryotic targets.[1]

Comparative Efficacy: A Quantitative Overview

The therapeutic potential of these derivatives is best understood through a direct comparison of their activity in both antifungal and anticancer assays. The following tables summarize the key quantitative data, showcasing the most potent compounds from the series.

Anticancer Activity Against A549 Human Lung Carcinoma Cells

The anticancer efficacy of the derivatives was evaluated by their ability to reduce the viability of A549 cells. Several compounds demonstrated significant cytotoxic effects.

CompoundA549 Cell Viability (%)
12 ~50%
20 ~50%
21 ~50%
22 ~50%
29 31.2%
Doxorubicin (Control) Not specified in the provided text
Cisplatin (Control) Not specified in the provided text

Table 1: Anticancer activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against A549 cells. Data represents the percentage of viable cells remaining after treatment.[1][2]

Among the tested compounds, derivative 29 , which features a 4-NO₂ substitution on the phenyl group, exhibited the most potent anticancer activity, reducing A549 cell viability to 31.2%.[2] Compounds 12 , 20 , 21 , and 22 also showed promising activity, reducing cell viability by approximately 50%.[1][2]

Antifungal Activity Against Drug-Resistant Candida Species

The same scaffold of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also been shown to possess significant antifungal properties, particularly against drug-resistant strains of Candida. The antifungal efficacy is quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.

CompoundCandida auris MIC (µg/mL)Other Drug-Resistant Candida species MIC (µg/mL)
Hydrazones 14-16 0.5 - 648 - 64
Compound 29 (phenyl substituent) Not specifiedNot specified, but active against S. aureus (MIC 16 µg/mL)
Compound 30 (4-NO₂ phenyl substituent) Not specifiedNot specified, but active against S. aureus and E. faecalis (MIC 16 µg/mL)
Compound 33 (4-OH substituent) Not specifiedNot specified, but active against Gram-positive and Gram-negative pathogens (MIC 8-64 µg/mL)

Table 2: Antifungal activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[1][3][4]

Notably, hydrazone derivatives containing heterocyclic substituents (14-16 ) demonstrated the most potent and broad-spectrum antimicrobial activity.[1][3][4] These compounds exhibited substantial efficacy against the emerging multidrug-resistant pathogen Candida auris, with MIC values as low as 0.5 µg/mL.[1][3][4]

Experimental Protocols: Methodologies for Evaluation

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.

Anticancer Activity: MTT Assay for Cell Viability

The viability of A549 cancer cells following treatment with the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow A549_seeding Seed A549 cells in 96-well plates Incubation1 Incubate for 24h for cell adherence A549_seeding->Incubation1 Treatment Treat cells with compounds (1-36), Doxorubicin, or Cisplatin Incubation1->Treatment Incubation2 Incubate for 24h Treatment->Incubation2 MTT_addition Add MTT solution to each well Incubation2->MTT_addition Incubation3 Incubate for 4h to allow formazan crystal formation MTT_addition->Incubation3 Solubilization Add solubilization buffer Incubation3->Solubilization Absorbance_reading Measure absorbance at a specific wavelength Solubilization->Absorbance_reading Data_analysis Normalize to untreated control and calculate cell viability Absorbance_reading->Data_analysis

MTT Assay Workflow for Anticancer Activity Screening.

Protocol:

  • Cell Seeding: A549 cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, along with positive controls such as doxorubicin and cisplatin. An untreated control group is also included.

  • Incubation: The treated plates are incubated for 24 hours.

  • MTT Addition: Following incubation, an MTT solution is added to each well.

  • Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated by normalizing the absorbance of the treated wells to that of the untreated control wells.

Antifungal Activity: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds against various Candida species was determined using the broth microdilution method.

MIC_Determination_Workflow Compound_dilution Prepare serial dilutions of compounds in a 96-well plate Inoculation Inoculate each well with the fungal suspension Compound_dilution->Inoculation Inoculum_prep Prepare a standardized fungal inoculum Inoculum_prep->Inoculation Incubation Incubate the plates at 37°C for 24-48h Inoculation->Incubation Visual_inspection Visually inspect for fungal growth inhibition Incubation->Visual_inspection MIC_determination Determine the lowest concentration with no visible growth Visual_inspection->MIC_determination

Broth Microdilution Workflow for MIC Determination.

Protocol:

  • Compound Dilution: Serial dilutions of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida auris) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 37°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Concluding Remarks

The dual antifungal and anticancer activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives underscores the potential of this chemical scaffold in the development of novel therapeutics. The hydrazone derivatives, in particular, have demonstrated remarkable potency against multidrug-resistant fungal pathogens. Concurrently, specific substitutions on the phenyl ring have yielded compounds with significant cytotoxicity against lung cancer cells. Further investigation into the mechanisms of action and structure-activity relationships will be crucial in optimizing these derivatives for clinical applications. The detailed protocols provided herein offer a foundation for researchers to further explore and validate the therapeutic potential of this promising class of compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Amino-3-(pyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from potential splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents direct skin contact and potential absorption.
Body Protection A laboratory coat or chemical-resistant apron.Protects skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.Minimizes the risk of respiratory irritation.

Step-by-Step Disposal Protocol

The disposal of 3-Amino-3-(pyridin-3-yl)propanoic acid must be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.

Step 1: Waste Segregation and Collection

Proper segregation is the foundational step for safe chemical waste disposal.

  • Solid Waste:

    • Collect unused or expired this compound in its original container if possible, or in a clearly labeled, sealable waste container designated for solid chemical waste.

    • Any materials contaminated with the solid compound, such as weighing paper, gloves, or absorbent pads, should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled container for hazardous liquid waste.

    • Do not mix this waste stream with other incompatible chemicals. Pyridine derivatives can be incompatible with strong oxidizing agents and strong acids.[1]

    • Aqueous solutions should not be disposed of down the drain due to the potential toxicity of pyridine compounds.

Step 2: Waste Container Labeling

Accurate and clear labeling of waste containers is a critical safety and compliance measure.

  • All waste containers must be labeled with the words "HAZARDOUS WASTE".

  • The label must include the full chemical name: "this compound".

  • Indicate the approximate concentration and quantity of the waste.

  • Note any other components present in the waste mixture.

  • Include the date of accumulation.

Step 3: Storage of Chemical Waste

Proper storage of hazardous waste pending disposal is essential to prevent accidents.

  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA).

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store in a cool, dry, and well-ventilated location away from heat sources and direct sunlight.

  • Provide secondary containment for liquid waste containers to mitigate the impact of any potential leaks.

Step 4: Final Disposal

The final disposal of this compound must be handled by qualified personnel or a licensed chemical waste disposal company.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • The primary method for the disposal of pyridine-containing waste is typically high-temperature incineration by a licensed facility.[2]

Experimental Protocols

Spill Management Procedure:

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control and Contain: For small spills of solid material, carefully cover with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.

  • Personal Protective Equipment: Don appropriate PPE, including respiratory protection if dealing with a powder.

  • Clean-up: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using the DOT language.

cluster_prep Preparation cluster_segregation Segregation & Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe Safety First solid_waste Collect Solid Waste & Contaminated Materials ppe->solid_waste liquid_waste Collect Liquid Waste (Solutions) ppe->liquid_waste label_solid Label Solid Waste Container: 'HAZARDOUS WASTE' Chemical Name & Details solid_waste->label_solid label_liquid Label Liquid Waste Container: 'HAZARDOUS WASTE' Chemical Name & Details liquid_waste->label_liquid store_solid Store in Designated Satellite Accumulation Area label_solid->store_solid store_liquid Store in Secondary Containment in Designated SAA label_liquid->store_liquid contact_ehs Contact EHS for Pickup store_solid->contact_ehs store_liquid->contact_ehs incineration Disposal via Licensed Incineration Facility contact_ehs->incineration

References

Essential Safety and Operational Protocols for Handling 3-Amino-3-(pyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling of 3-Amino-3-(pyridin-3-yl)propanoic acid. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper management of this chemical compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety guidelines for handling pyridine derivatives and related chemical compounds.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1] The following table summarizes the required PPE.

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles.[2]Protects eyes from splashes, vapors, and dust.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Avoid latex gloves.[2]Prevents skin contact and absorption.[4]
Body Protection Laboratory Coat or CoverallsStandard laboratory coat.Protects skin and personal clothing from contamination.[4][5]
Respiratory Protection Fume Hood or RespiratorWork in a well-ventilated area or a certified chemical fume hood.[2][4] If exposure limits are exceeded, a full-face respirator may be necessary.[6]Avoids inhalation of dust and vapors.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.[2]

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Confirm all necessary PPE is available and in good condition.

  • Handling the Compound :

    • Handle in a well-ventilated place.[6]

    • Avoid contact with skin and eyes.[6]

    • Avoid the formation of dust and aerosols.[6]

    • When weighing or transferring the solid, do so carefully to minimize dust generation.

    • Keep the container tightly closed when not in use.[7]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2][8]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do, and consult a doctor.[6][8]

    • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[2]

  • Waste Collection :

    • Collect waste material in a designated, properly sealed, and clearly labeled hazardous waste container.[4]

    • Do not mix with other incompatible waste streams.[4]

  • Disposal Method :

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[6]

    • Do not discharge into sewer systems.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Workspace handle_reaction->cleanup_decontaminate Experiment Complete emergency_spill Spill Response handle_reaction->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_reaction->emergency_exposure If Exposure Occurs cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Figure 1. Standard workflow for handling this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.